molecular formula C29H34N2O8 B15585421 Solifenacin N-glucuronide

Solifenacin N-glucuronide

Cat. No.: B15585421
M. Wt: 538.6 g/mol
InChI Key: DWEUKTDDWGFPKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Solifenacin N-glucuronide is a useful research compound. Its molecular formula is C29H34N2O8 and its molecular weight is 538.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C29H34N2O8

Molecular Weight

538.6 g/mol

IUPAC Name

3,4,5-trihydroxy-6-[3-(1-phenyl-3,4-dihydro-1H-isoquinoline-2-carbonyl)oxy-1-azoniabicyclo[2.2.2]octan-1-yl]oxane-2-carboxylate

InChI

InChI=1S/C29H34N2O8/c32-23-24(33)26(28(35)36)39-27(25(23)34)31-14-11-18(12-15-31)21(16-31)38-29(37)30-13-10-17-6-4-5-9-20(17)22(30)19-7-2-1-3-8-19/h1-9,18,21-27,32-34H,10-16H2

InChI Key

DWEUKTDDWGFPKH-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

The Metabolic Pathway of Solifenacin to N-glucuronide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solifenacin (B1663824) is a competitive muscarinic receptor antagonist utilized in the treatment of overactive bladder. Its efficacy and safety profile are intrinsically linked to its metabolic fate within the body. While the primary route of metabolism involves oxidation by cytochrome P450 enzymes, a notable secondary pathway is the direct conjugation of the parent drug to form solifenacin N-glucuronide. This technical guide provides an in-depth exploration of this specific metabolic pathway, consolidating available data on the enzymatic processes, quantitative aspects, and analytical methodologies pertinent to researchers in pharmacology and drug development.

Metabolic Pathway Overview

Solifenacin undergoes extensive hepatic metabolism. The principal pathway is mediated by the cytochrome P450 enzyme CYP3A4, leading to the formation of an active metabolite, 4R-hydroxy solifenacin, as well as other inactive oxidative metabolites such as the N-oxide and 4R-hydroxy-N-oxide of solifenacin.[1][2] Concurrently, solifenacin can be directly conjugated with glucuronic acid to form the pharmacologically inactive metabolite, this compound.[3][4] This Phase II metabolic reaction is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes.

While the specific UGT isoforms responsible for the N-glucuronidation of solifenacin have not been definitively identified in the reviewed literature, it is well-established that UGT1A4 and UGT2B10 are the primary enzymes involved in the N-glucuronidation of tertiary amine-containing compounds like solifenacin.[5][6][7] Therefore, it is highly probable that one or both of these enzymes play a crucial role in this metabolic pathway.

The formation of the N-glucuronide metabolite represents a detoxification pathway, as the addition of the glucuronic acid moiety increases the water solubility of the compound, facilitating its excretion from the body.

Metabolic Pathway of Solifenacin

Solifenacin_Metabolism Solifenacin Solifenacin N_Glucuronide This compound (Inactive) Solifenacin->N_Glucuronide   UGT-mediated   N-glucuronidation (likely UGT1A4, UGT2B10) Oxidative_Metabolites Oxidative Metabolites (e.g., 4R-hydroxy solifenacin, N-oxide, 4R-hydroxy-N-oxide) Solifenacin->Oxidative_Metabolites CYP3A4-mediated oxidation

Caption: Metabolic pathways of solifenacin.

Quantitative Data

Following oral administration, solifenacin is well-absorbed, with an absolute bioavailability of approximately 90%.[1] The drug is primarily cleared through hepatic metabolism. While the majority of a dose is metabolized via oxidation, N-glucuronidation also contributes to its elimination. After a 10 mg oral dose of radiolabeled solifenacin, approximately 69.2% of the radioactivity is recovered in the urine and 22.5% in the feces.[3] Less than 15% of the administered dose is excreted as unchanged solifenacin in the urine.[3] The major metabolites identified in urine are the N-oxide of solifenacin, 4R-hydroxy solifenacin, and 4R-hydroxy-N-oxide of solifenacin.[3] The N-glucuronide is one of the identified inactive metabolites found in human plasma after oral dosing.[3][4]

ParameterValueReference
Absolute Bioavailability ~90%[1]
Primary Metabolic Enzyme CYP3A4[1][2]
Secondary Metabolic Pathway N-glucuronidation[3][4]
Probable UGT Enzymes UGT1A4, UGT2B10[5][6][7]
Recovery of Radioactivity (Urine) 69.2%[3]
Recovery of Radioactivity (Feces) 22.5%[3]
Unchanged Solifenacin in Urine < 15% of dose[3]
Pharmacological Activity of N-glucuronide Inactive[3][4]

Experimental Protocols

The identification and quantification of solifenacin and its metabolites, including the N-glucuronide, are typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a representative protocol synthesized from established methodologies for the analysis of solifenacin and its metabolites in human plasma.

Protocol: Quantification of Solifenacin and this compound in Human Plasma by LC-MS/MS

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add an internal standard (e.g., a stable isotope-labeled solifenacin).

  • Add 300 µL of ice-cold methanol (B129727) to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Enzymatic Hydrolysis (for total solifenacin determination, if required)

  • To a plasma sample, add an appropriate buffer (e.g., acetate (B1210297) buffer, pH 5.0).

  • Add β-glucuronidase enzyme (from Helix pomatia or a recombinant source).

  • Incubate at 37°C for a specified time (e.g., 4 hours or overnight) to cleave the glucuronide moiety.

  • Stop the reaction and proceed with the protein precipitation step as described above.

3. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate solifenacin and its N-glucuronide from endogenous plasma components.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

      • Solifenacin: Monitor the transition of the precursor ion (m/z) to a specific product ion.

      • This compound: Monitor the transition of the precursor ion (m/z) to a specific product ion. The precursor ion will be the mass of solifenacin plus the mass of the glucuronic acid moiety (176.12 g/mol ).

    • Data Analysis: Quantify the analytes by comparing the peak area ratios of the analyte to the internal standard against a calibration curve prepared in blank plasma.

Experimental Workflow

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma Human Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Protein_Precipitation Protein Precipitation (e.g., Methanol) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer & Evaporation Centrifugation->Supernatant_Transfer Reconstitution Reconstitution Supernatant_Transfer->Reconstitution LC_MSMS LC-MS/MS Analysis (MRM Mode) Reconstitution->LC_MSMS Data_Analysis Data Analysis & Quantification LC_MSMS->Data_Analysis

Caption: Workflow for LC-MS/MS analysis.

Conclusion

The N-glucuronidation of solifenacin represents a significant, albeit secondary, metabolic pathway that contributes to the drug's clearance and detoxification. While the precise UGT enzymes have yet to be definitively elucidated, evidence strongly points towards the involvement of UGT1A4 and/or UGT2B10. The analytical methods, primarily LC-MS/MS, are well-established for the quantification of solifenacin and can be adapted for the specific measurement of its N-glucuronide metabolite. A thorough understanding of this metabolic pathway is essential for a complete characterization of solifenacin's pharmacokinetic profile and for anticipating potential drug-drug interactions. Further research utilizing recombinant UGT enzymes could provide more definitive insights into the specific catalysts of this important conjugation reaction.

References

The Role of UGT Enzymes in Solifenacin N-glucuronide Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solifenacin (B1663824), a competitive muscarinic receptor antagonist, is a primary treatment for overactive bladder. Its metabolism is extensive, predominantly mediated by cytochrome P450 3A4 (CYP3A4), but also involves Phase II conjugation reactions. One of the identified metabolites in human plasma is solifenacin N-glucuronide, a pharmacologically inactive conjugate.[1][2] The formation of this N-glucuronide is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. While direct studies definitively identifying the specific UGT isoforms responsible for solifenacin N-glucuronidation are not extensively available in the public domain, the chemical structure of solifenacin, a tertiary amine, suggests the involvement of UGT isoforms known to catalyze N-glucuronidation of such compounds. This technical guide consolidates the current understanding of solifenacin metabolism, outlines the probable UGT enzyme candidates, and provides detailed experimental protocols for the definitive identification and kinetic characterization of the UGT enzymes involved in this compound formation. This information is critical for a comprehensive understanding of solifenacin's pharmacokinetic profile, predicting potential drug-drug interactions, and assessing inter-individual variability in its metabolism.

Introduction to Solifenacin Metabolism

Solifenacin undergoes extensive metabolism in the liver. The primary route of elimination is through oxidation catalyzed by CYP3A4.[3][4] However, alternative metabolic pathways exist, including the formation of an N-glucuronide.[1][2] This glucuronidation pathway represents a direct conjugation of glucuronic acid to the nitrogen atom in the quinuclidine (B89598) ring of the solifenacin molecule. The resulting this compound is one of the three pharmacologically inactive metabolites that have been identified in human plasma following oral administration of solifenacin.[1][2]

The UGT Enzyme Superfamily and N-Glucuronidation

The UDP-glucuronosyltransferase (UGT) superfamily of enzymes are critical components of Phase II drug metabolism. They catalyze the transfer of glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to a wide variety of substrates, including drugs, xenobiotics, and endogenous compounds. This conjugation increases the water solubility of the substrates, facilitating their excretion from the body.

N-glucuronidation, the formation of a glucuronide conjugate at a nitrogen atom, is a significant metabolic pathway for many drugs containing amine functional groups. Several UGT isoforms have been identified as key players in N-glucuronidation, with UGT1A4 and UGT2B10 being particularly recognized for their activity towards tertiary amines.[5]

Putative UGT Enzymes in Solifenacin N-Glucuronidation

Given that solifenacin is a tertiary amine, it is highly probable that its N-glucuronidation is catalyzed by UGT1A4 and/or UGT2B10. These isoforms are well-established catalysts for the N-glucuronidation of a diverse range of drugs with similar chemical moieties. Definitive identification requires in vitro studies using recombinant human UGT isoforms.

Data Summary: Solifenacin Metabolites

While specific kinetic data for solifenacin N-glucuronidation by UGT enzymes is not publicly available, the following table summarizes the known metabolites of solifenacin.

MetaboliteFormation PathwayPharmacological ActivityReference
4R-hydroxy solifenacinCYP3A4-mediated oxidationActive (low concentrations)[1][2]
Solifenacin N-oxideOxidationInactive[1][2]
4R-hydroxy-N-oxide of solifenacinOxidationInactive[1][2]
This compound UGT-mediated glucuronidation Inactive [1][2]

Experimental Protocols for UGT Phenotyping of Solifenacin

To definitively identify the UGT isoforms responsible for this compound formation and to characterize their kinetic parameters, a systematic in vitro approach is necessary. The following protocols provide a framework for these investigations.

Experiment 1: Screening of Recombinant Human UGT Isoforms

Objective: To identify which human UGT isoforms can catalyze the N-glucuronidation of solifenacin.

Methodology:

  • Test System: A panel of recombinant human UGT isoforms expressed in a suitable system (e.g., baculovirus-infected insect cells or HEK293 cells). The panel should include at a minimum: UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A7, UGT1A8, UGT1A9, UGT1A10, UGT2B4, UGT2B7, UGT2B10, UGT2B15, and UGT2B17.

  • Incubation Mixture:

    • Recombinant UGT enzyme preparation (typically 0.1-0.5 mg/mL protein)

    • Solifenacin (at a fixed concentration, e.g., 10 µM)

    • UDPGA (cofactor, typically 2-5 mM)

    • Magnesium chloride (MgCl2, activator, typically 5-10 mM)

    • Tris-HCl buffer (pH 7.4)

    • Alamethicin (pore-forming agent to overcome latency, if using microsomal preparations of recombinant enzymes, at a concentration of 25-50 µg/mg protein)

  • Incubation Conditions:

    • Pre-incubate the mixture of buffer, MgCl2, recombinant UGTs, and solifenacin at 37°C for 5 minutes.

    • Initiate the reaction by adding UDPGA.

    • Incubate at 37°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

    • Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol) containing an internal standard.

  • Sample Analysis:

    • Centrifuge the terminated reaction mixture to precipitate proteins.

    • Analyze the supernatant for the formation of this compound using a validated LC-MS/MS method.

  • Data Analysis: Compare the rate of this compound formation across all tested UGT isoforms. Isoforms showing significant activity are identified as potential contributors.

G cluster_prep Reaction Preparation cluster_incubation Incubation cluster_analysis Sample Analysis prep_reagents Prepare Incubation Mixture: - Recombinant UGT Isoform - Solifenacin - Buffer, MgCl2, Alamethicin add_udpga Initiate Reaction with UDPGA prep_reagents->add_udpga Pre-incubate 5 min incubate Incubate at 37°C add_udpga->incubate terminate Terminate Reaction incubate->terminate analyze LC-MS/MS Analysis of This compound terminate->analyze

Experimental workflow for screening recombinant UGTs.
Experiment 2: Kinetic Analysis of Solifenacin N-Glucuronidation in Human Liver Microsomes

Objective: To determine the kinetic parameters (Km and Vmax) for the formation of this compound in a more physiologically relevant system.

Methodology:

  • Test System: Pooled human liver microsomes (HLMs).

  • Incubation Mixture:

    • HLMs (typically 0.1-0.5 mg/mL protein)

    • Solifenacin (a range of concentrations, e.g., 0.5 - 200 µM)

    • UDPGA (saturating concentration, e.g., 5 mM)

    • MgCl2 (10 mM)

    • Tris-HCl buffer (pH 7.4)

    • Alamethicin (50 µg/mg protein)

  • Incubation Conditions: Similar to the recombinant UGT screening, with varying concentrations of solifenacin.

  • Sample Analysis: LC-MS/MS analysis to quantify the formation of this compound.

  • Data Analysis: Plot the reaction velocity (rate of metabolite formation) against the solifenacin concentration. Fit the data to the Michaelis-Menten equation to determine the apparent Km and Vmax values.

G cluster_workflow Kinetic Analysis Workflow start Prepare HLM Incubations with varying Solifenacin concentrations incubate Incubate and Terminate Reactions start->incubate analyze Quantify this compound via LC-MS/MS incubate->analyze plot Plot Velocity vs. [Solifenacin] analyze->plot fit Fit to Michaelis-Menten Equation plot->fit results Determine Km and Vmax fit->results

Workflow for kinetic analysis in human liver microsomes.
Experiment 3: Kinetic Analysis with Lead Recombinant UGT Isoforms

Objective: To determine the specific kinetic parameters of the UGT isoforms identified in Experiment 1.

Methodology: This experiment follows the same procedure as the HLM kinetic analysis (Experiment 2), but substitutes HLMs with the individual recombinant UGT isoforms that showed significant activity in the initial screening. This will allow for the determination of isoform-specific Km and Vmax values.

Visualization of Solifenacin Metabolic Pathway

The following diagram illustrates the known metabolic pathways of solifenacin, including the formation of the N-glucuronide metabolite.

G cluster_phase1 Phase I Metabolism (CYP3A4) cluster_phase2 Phase II Metabolism (UGTs) Solifenacin Solifenacin M1 4R-hydroxy solifenacin Solifenacin->M1 Oxidation M2 Solifenacin N-oxide Solifenacin->M2 Oxidation M5 This compound Solifenacin->M5 Glucuronidation M4 4R-hydroxy-N-oxide of solifenacin M1->M4 Oxidation

Metabolic pathways of solifenacin.

Conclusion

While the direct glucuronidation of solifenacin to its N-glucuronide metabolite is a known metabolic pathway, the specific UGT enzymes responsible have not been definitively identified in published literature. Based on the chemical structure of solifenacin as a tertiary amine, UGT1A4 and UGT2B10 are the most likely candidates. The experimental protocols outlined in this guide provide a robust framework for researchers to elucidate the precise role of UGT isoforms in solifenacin N-glucuronidation. Such studies are essential for a complete understanding of the drug's disposition, potential for drug-drug interactions involving UGT pathways, and the impact of genetic polymorphisms in UGT enzymes on patient response to solifenacin therapy. Further research in this area will contribute to a more comprehensive pharmacologic profile of this widely used medication.

References

In Vivo Formation of Solifenacin N-glucuronide in Humans: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solifenacin (B1663824), a competitive muscarinic receptor antagonist, is a widely prescribed treatment for overactive bladder. Its in vivo disposition is characterized by extensive metabolism, primarily mediated by cytochrome P450 3A4 (CYP3A4) and direct glucuronidation. This technical guide provides an in-depth overview of the in vivo formation of solifenacin N-glucuronide, a significant but pharmacologically inactive metabolite in humans. This document summarizes key quantitative data from human mass balance studies, details relevant experimental protocols, and visualizes the metabolic pathways and experimental workflows. While the primary oxidative metabolic pathways of solifenacin are well-documented, the specific UDP-glucuronosyltransferase (UGT) enzymes responsible for its N-glucuronidation are not yet fully elucidated in publicly available literature.

Introduction

Solifenacin is effectively eliminated from the body through multiple metabolic pathways, leading to the formation of one active and several inactive metabolites.[1][2] Among the inactive metabolites, this compound is formed through direct conjugation of a glucuronic acid moiety to the parent molecule. Understanding the extent and pathways of formation of this N-glucuronide metabolite is crucial for a comprehensive characterization of the drug's pharmacokinetic profile and for assessing potential drug-drug interactions.

Metabolic Pathways of Solifenacin

The biotransformation of solifenacin in humans is complex, involving both Phase I and Phase II metabolic reactions. The primary oxidative pathway is mediated by CYP3A4, leading to the formation of 4R-hydroxy solifenacin (an active metabolite) and solifenacin N-oxide.[2][3] Concurrently, solifenacin can undergo direct conjugation with glucuronic acid to form this compound.[2][3]

Solifenacin_Metabolism Solifenacin Solifenacin N_Glucuronide This compound (Inactive) Solifenacin->N_Glucuronide Direct Glucuronidation (UGT Enzymes) Oxidative_Metabolites Oxidative Metabolites (e.g., 4R-hydroxy solifenacin, N-oxide) Solifenacin->Oxidative_Metabolites Oxidation (CYP3A4)

Figure 1: Metabolic Pathways of Solifenacin

Quantitative Data on this compound Formation

A human mass balance study using radiolabeled [14C]solifenacin has provided critical quantitative data on the excretion and metabolic fate of the drug. The following tables summarize the key findings from this study.

ParameterValueReference
Dose 10 mg [14C]solifenacin succinate (B1194679)[FDA, 2020]
Total Radioactivity Recovery ~91.7%[FDA, 2020]
   In Urine69.2%[FDA, 2020]
   In Feces22.5%[FDA, 2020]
Urinary Excretion of Unchanged Solifenacin <15% of the dose[FDA, 2020]

Table 1: Summary of Mass Balance Data for [14C]Solifenacin in Humans

MetabolitePercentage of Administered Dose Excreted in UrinePharmacological ActivityReference
This compound 0.6% - 0.9% Inactive [FDA, 2020]
Solifenacin N-oxide18.8% - 29.0%Inactive[FDA, 2020]
4R-hydroxy solifenacin5.6% - 7.7%Active[FDA, 2020]
4R-hydroxy-N-oxide of solifenacin4.8% - 8.3%Inactive[FDA, 2020]

Table 2: Urinary Excretion of Solifenacin and its Major Metabolites in Humans

Experimental Protocols

The following sections outline a typical experimental design for a human absorption, distribution, metabolism, and excretion (ADME) study of solifenacin, based on publicly available information from clinical trials and regulatory documents.

Study Design and Subject Population

A typical human ADME study for solifenacin would be an open-label, single-dose study in a small cohort of healthy adult male volunteers.[3] Key inclusion criteria would include being healthy, of a specified age range (e.g., 18-55 years), and having a body mass index (BMI) within a normal range. Exclusion criteria would encompass any clinically significant abnormalities, history of relevant diseases, and use of concomitant medications that could interfere with the study drug's metabolism.

Dosing and Sample Collection
  • Dosing: A single oral dose of radiolabeled [14C]solifenacin succinate (e.g., 10 mg) is administered.

  • Blood/Plasma Collection: Serial blood samples are collected at predefined time points post-dose to characterize the pharmacokinetic profiles of total radioactivity, solifenacin, and its metabolites.

  • Urine and Feces Collection: All urine and feces are collected from pre-dose until the radioactivity in the excreta falls below a certain level, to ensure a complete mass balance assessment.

ADME_Workflow cluster_0 Clinical Phase cluster_1 Analytical Phase Subject_Recruitment Subject Recruitment (Healthy Volunteers) Dosing Single Oral Dose ([14C]Solifenacin) Subject_Recruitment->Dosing Sample_Collection Serial Blood, Urine, and Feces Collection Dosing->Sample_Collection Radioactivity_Measurement Total Radioactivity Measurement (LSC) Sample_Collection->Radioactivity_Measurement Metabolite_Profiling Metabolite Profiling (LC-MS/MS, HPLC-Radiodetector) Sample_Collection->Metabolite_Profiling Data_Analysis Pharmacokinetic and Mass Balance Analysis Radioactivity_Measurement->Data_Analysis Quantification Quantification of Solifenacin and Metabolites Metabolite_Profiling->Quantification Quantification->Data_Analysis

Figure 2: Experimental Workflow for a Human ADME Study
Bioanalytical Methods

Total radioactivity in plasma, urine, and homogenized feces is typically determined using liquid scintillation counting (LSC).

While a specific validated method for the simultaneous quantification of solifenacin and its N-glucuronide is not detailed in the reviewed literature, a general approach using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) would be employed.

  • Sample Preparation: Plasma and urine samples would likely undergo protein precipitation followed by solid-phase extraction (SPE) to concentrate the analytes and remove interfering substances.

  • Chromatographic Separation: A reversed-phase C18 column would be used with a gradient elution of a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) formate (B1220265) buffer) and an organic component (e.g., acetonitrile (B52724) or methanol).

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode would be used for sensitive and selective detection of solifenacin and its N-glucuronide. Specific precursor-to-product ion transitions would be optimized for each analyte. The availability of a reference standard for this compound is essential for the validation of such a method.

UDP-Glucuronosyltransferase (UGT) Phenotyping

The specific human UGT enzymes responsible for the N-glucuronidation of solifenacin have not been identified in the publicly available scientific literature. To identify the contributing UGT isoforms, an in vitro study using a panel of recombinant human UGT enzymes would be necessary. Such a study would involve incubating solifenacin with individual UGT isoforms and monitoring the formation of the N-glucuronide metabolite.

Conclusion

The in vivo formation of this compound is a recognized metabolic pathway for solifenacin in humans, contributing to a small fraction of the drug's overall elimination. Quantitative data from a human radiolabeled study indicates that approximately 0.6% to 0.9% of an administered dose is excreted in the urine as the N-glucuronide metabolite.[4] While the overall metabolic fate of solifenacin is well-characterized, further research is required to identify the specific UGT enzymes responsible for this N-glucuronidation reaction. A validated bioanalytical method for the simultaneous quantification of solifenacin and its N-glucuronide metabolite would also be a valuable tool for more detailed pharmacokinetic studies. This technical guide provides a comprehensive summary of the current knowledge on the in vivo formation of this compound and serves as a valuable resource for professionals in the field of drug development and metabolism.

References

The Discovery and Initial Identification of Solifenacin Metabolites: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solifenacin (B1663824) is a competitive muscarinic receptor antagonist prescribed for the treatment of overactive bladder. Its efficacy and safety profile are intrinsically linked to its metabolic fate within the body. This technical guide provides an in-depth exploration of the discovery and initial identification of Solifenacin's primary metabolites. The document details the metabolic pathways, summarizes quantitative data, and outlines the experimental methodologies employed in these early-stage investigations.

Metabolic Pathways of Solifenacin

Solifenacin is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme, with minor contributions from CYP1A1 and CYP2D6.[1][2] The primary metabolic routes involve oxidation and hydroxylation, leading to the formation of one pharmacologically active metabolite and several inactive metabolites.[3]

The main metabolic transformations include:

  • 4R-hydroxylation of the tetrahydroisoquinoline ring to form the only known active metabolite, 4R-hydroxy solifenacin.[3][4]

  • N-oxidation of the quinuclidin ring to produce the N-oxide of solifenacin.[3][4]

  • A subsequent oxidation of the hydroxylated metabolite to form 4R-hydroxy-N-oxide of solifenacin .[3][4]

  • Direct N-glucuronidation of the parent compound.[3]

While 4R-hydroxy solifenacin exhibits pharmacological activity, it is present in plasma at low concentrations and is not considered to significantly contribute to the overall clinical effect of the drug.[3] The other identified metabolites are pharmacologically inactive.[3]

Solifenacin_Metabolism Solifenacin Solifenacin M1 4R-hydroxy solifenacin (Active) Solifenacin->M1 CYP3A4, CYP1A1, CYP2D6 (4R-hydroxylation) M2 N-oxide Solifenacin->M2 CYP3A4 (N-oxidation) M4 N-glucuronide Solifenacin->M4 (N-glucuronidation) M3 4R-hydroxy-N-oxide M1->M3 CYP3A4 (N-oxidation)

Figure 1: Metabolic pathway of Solifenacin.

Quantitative Analysis of Solifenacin and its Metabolites

Following oral administration of a 10 mg dose of radiolabeled [14C]-solifenacin succinate (B1194679) to healthy volunteers, the majority of the radioactivity was recovered in the urine (69.2%) and feces (22.5%) over 26 days.[4] Unchanged solifenacin accounted for less than 15% of the dose recovered in the urine.[4]

Table 1: Excretion of Solifenacin and its Metabolites

CompoundPercentage of Administered Dose Recovered in UrinePercentage of Administered Dose Recovered in Feces
Unchanged Solifenacin< 15%-
N-oxide of solifenacinMajor metabolite-
4R-hydroxy solifenacinMajor metaboliteMajor metabolite
4R-hydroxy-N-oxide of solifenacinMajor metabolite-

Data sourced from the VESIcare® (solifenacin succinate) Tablets FDA label.[3][4]

Table 2: Pharmacokinetic Parameters of Solifenacin

ParameterValue
Bioavailability~90%[2]
Time to peak plasma concentration (Tmax)3 to 8 hours[2]
Plasma protein binding~98%[3]
Volume of distribution (Vd)~600 L[3]
Elimination half-life45 to 68 hours[3]
Primary enzyme responsible for metabolismCYP3A4[2]

Experimental Protocols

The identification and quantification of solifenacin and its metabolites have been achieved through various in vitro and in vivo studies, employing sophisticated analytical techniques.

In Vitro Metabolism using Human Liver Microsomes

This experimental workflow is crucial for identifying the metabolic pathways and the enzymes involved in the biotransformation of a drug candidate.

In_Vitro_Metabolism_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis HLM Human Liver Microsomes Incubation_mixture Incubation Mixture: HLM, Solifenacin, Cofactors, Buffer HLM->Incubation_mixture Solifenacin_stock Solifenacin Stock Solution Solifenacin_stock->Incubation_mixture Cofactors NADPH-generating system (e.g., NADP+, G6P, G6PD) Cofactors->Incubation_mixture Buffer Phosphate (B84403) Buffer (pH 7.4) Buffer->Incubation_mixture Incubate Incubate at 37°C Incubation_mixture->Incubate Quench Quench Reaction (e.g., Acetonitrile) Incubate->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS

Figure 2: Workflow for in vitro metabolism studies.

Methodology:

  • Preparation of Incubation Mixture: Human liver microsomes are incubated in a phosphate buffer (pH 7.4) containing solifenacin and an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubation: The reaction mixture is incubated at 37°C for a specified period.

  • Reaction Termination: The metabolic reaction is stopped by adding a quenching solvent, such as acetonitrile.

  • Sample Preparation: The quenched sample is centrifuged to precipitate proteins.

  • Analysis: The supernatant is collected and analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the parent drug and its metabolites.

Analysis of Solifenacin and Metabolites in Human Plasma

The following protocol outlines a typical method for the extraction and quantification of solifenacin from human plasma samples.

Methodology:

  • Sample Preparation:

    • To a 0.25 mL aliquot of human plasma, an internal standard (e.g., solifenacin-d5) is added.

    • Protein precipitation is performed by adding methanol (B129727).

    • The sample is vortexed and then centrifuged to pellet the precipitated proteins.

    • The supernatant is collected for analysis.[5]

  • Chromatographic Separation:

    • HPLC System: A high-performance liquid chromatography system is used.

    • Column: A pentafluorophenylpropylsilica column (50x4 mm, 3 µm particles) is commonly employed.[5]

    • Mobile Phase: A typical mobile phase consists of a mixture of methanol and 100 mM ammonium (B1175870) acetate (B1210297) with 1% formic acid (90:10, v/v).[5]

    • Flow Rate: A constant flow rate is maintained.

  • Mass Spectrometric Detection:

    • Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source is used.

    • Ionization Mode: Positive ion mode is selected.

    • Detection: Selected Reaction Monitoring (SRM) is used for quantification. The mass transitions monitored are m/z 363→193 for solifenacin and m/z 368→198 for the internal standard (solifenacin-d5).[5]

Analysis of Solifenacin and Metabolites in Urine

The analysis of urine samples follows a similar principle to plasma analysis, with some modifications to the sample preparation step.

Methodology:

  • Sample Preparation:

    • Urine samples may require a hydrolysis step (e.g., with β-glucuronidase) to cleave glucuronide conjugates and measure the total amount of a specific metabolite.

    • A solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step is often employed to concentrate the analytes and remove interfering substances.

  • Chromatographic and Mass Spectrometric Analysis:

    • The LC-MS/MS conditions are similar to those used for plasma analysis, with potential adjustments to the chromatographic gradient to optimize the separation of the various metabolites present in urine.

Conclusion

The initial discovery and identification of solifenacin metabolites were pivotal in understanding its pharmacokinetic profile and ensuring its safe and effective use. The primary metabolic pathways, driven by CYP3A4, lead to the formation of one active and several inactive metabolites. The quantitative data from excretion studies have demonstrated that solifenacin is extensively metabolized, with renal excretion of the parent drug being a minor elimination pathway. The experimental protocols, relying heavily on in vitro studies with human liver microsomes and advanced analytical techniques like LC-MS/MS, have provided a robust framework for characterizing the metabolic fate of solifenacin. This knowledge is fundamental for drug development professionals in predicting potential drug-drug interactions and understanding inter-individual variability in drug response.

References

Pharmacological Activity of Solifenacin N-glucuronide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solifenacin (B1663824) is a competitive muscarinic receptor antagonist widely prescribed for the treatment of overactive bladder (OAB).[1][2] Its therapeutic effect is primarily mediated by the antagonism of M3 muscarinic receptors in the bladder, leading to a reduction in detrusor muscle contractions.[1][3] Following oral administration, solifenacin is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme.[4][5] This metabolic process yields several metabolites, including one pharmacologically active metabolite, 4R-hydroxy solifenacin, and three inactive metabolites: the N-glucuronide, the N-oxide, and the 4R-hydroxy-N-oxide.[4][6][7]

This technical guide provides an in-depth overview of the pharmacological activity of Solifenacin N-glucuronide. As will be detailed, extensive evidence from metabolic and pharmacokinetic studies categorizes this compound as a pharmacologically inactive metabolite.[4][6][7] This guide will present the basis for this classification by detailing the experimental protocols used to assess the activity of solifenacin and its metabolites and by providing a comparative summary of their known pharmacological properties.

Pharmacological Profile of Solifenacin and its Metabolites

The pharmacological activity of solifenacin and its metabolites has been characterized through various in vitro and in vivo studies. The primary mechanism of action for the active compounds is the competitive antagonism of muscarinic receptors.[4]

Comparative Pharmacological Data

The following table summarizes the known pharmacological data for solifenacin and its principal metabolites. It is important to note the consistent classification of this compound as inactive.

CompoundTarget Receptor(s)Pharmacological ActivityEvidence/Source
Solifenacin Muscarinic M1, M2, M3, M4, M5Competitive Antagonist (M3 selective)[4][6][8][9]
4R-hydroxy solifenacin Muscarinic ReceptorsActive Metabolite[4][6]
This compound Muscarinic ReceptorsPharmacologically Inactive [4][6][7]
Solifenacin N-oxide Muscarinic ReceptorsInactive Metabolite[4][7]
4R-hydroxy-N-oxide of solifenacin Muscarinic ReceptorsInactive Metabolite[4][7]
Receptor Binding Affinity of Solifenacin

While no binding affinity data exists for the inactive this compound, the parent compound, solifenacin, has been extensively studied. The following table presents the inhibitory constant (Ki) values of solifenacin for the five human muscarinic receptor subtypes.

Receptor SubtypeKi (nM)
M126
M2170
M312
M4110
M531

Data from radioligand receptor binding assays.[8][9]

Experimental Protocols

The determination of the pharmacological activity of a compound and its metabolites relies on a series of well-established experimental protocols. The following sections detail the methodologies typically employed in the evaluation of substances like solifenacin and its derivatives.

Muscarinic Receptor Binding Assay (Radioligand Assay)

This in vitro assay is used to determine the affinity of a compound for a specific receptor.

Objective: To quantify the binding of solifenacin and its metabolites to muscarinic receptors.

Methodology:

  • Tissue Preparation: Homogenates of tissues expressing the target muscarinic receptor subtypes (e.g., bladder, submaxillary gland, heart) are prepared.[10]

  • Incubation: The tissue homogenates are incubated with a radiolabeled ligand that is known to bind to the muscarinic receptors (e.g., [N-methyl-³H]-scopolamine methyl chloride, [³H]-NMS).[10][11]

  • Competition: Various concentrations of the test compound (e.g., solifenacin, its metabolites) are added to the incubation mixture to compete with the radioligand for binding to the receptors.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.[10]

  • Quantification: The radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.[10]

In Vitro Bladder Strip Contraction Assay

This functional assay assesses the effect of a compound on smooth muscle contraction in response to a stimulant.

Objective: To evaluate the antagonistic effect of solifenacin and its metabolites on agonist-induced bladder muscle contraction.

Methodology:

  • Tissue Preparation: Strips of bladder detrusor muscle are dissected from an appropriate animal model (e.g., rat, guinea pig).[12]

  • Organ Bath Setup: The muscle strips are mounted in organ baths containing a physiological salt solution, maintained at a constant temperature and aerated with a gas mixture.

  • Contraction Induction: A contractile agonist, such as carbachol, is added to the organ bath to induce muscle contraction.[8]

  • Antagonist Application: Increasing concentrations of the test compound are added to the bath to determine their effect on the agonist-induced contraction.

  • Measurement: The tension of the muscle strips is continuously recorded using a force transducer.

  • Data Analysis: The concentration of the antagonist that produces a 50% reduction in the agonist-induced contraction (IC50) is calculated. The pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve, can also be determined.[8]

In Vivo Cystometry in Animal Models

This in vivo assay evaluates the effect of a compound on bladder function in a living organism.

Objective: To assess the impact of solifenacin and its metabolites on bladder capacity, voiding pressure, and frequency in an animal model.

Methodology:

  • Animal Preparation: An animal (e.g., rat) is anesthetized, and a catheter is inserted into the bladder.[13]

  • Saline Infusion: Saline is infused into the bladder at a constant rate to induce voiding contractions.[13]

  • Drug Administration: The test compound is administered, typically intravenously or orally.

  • Measurement: Intravesical pressure and voided volume are continuously recorded.

  • Data Analysis: Parameters such as maximum bladder capacity, maximum intravesical pressure, and the frequency of voiding are measured before and after drug administration to determine the compound's effect.[8][13]

Signaling Pathways and Workflows

M3 Muscarinic Receptor Signaling Pathway

Solifenacin exerts its primary effect by blocking the M3 muscarinic receptor. The activation of this Gq-protein coupled receptor initiates a signaling cascade that leads to smooth muscle contraction.

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum ACh Acetylcholine M3R M3 Muscarinic Receptor ACh->M3R Binds Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds PKC Protein Kinase C DAG->PKC Activates Contraction Smooth Muscle Contraction PKC->Contraction Contributes to Ca_store Ca2+ Store IP3R->Ca_store Opens Channel Ca_cytosol Increased Cytosolic Ca2+ Ca_store->Ca_cytosol Release Ca_cytosol->Contraction Leads to Solifenacin Solifenacin Solifenacin->M3R Blocks

Caption: M3 Muscarinic Receptor Signaling Pathway.

Experimental Workflow for Metabolite Activity Screening

The process of determining the pharmacological activity of drug metabolites involves a systematic workflow, from initial identification to functional characterization.

Metabolite_Screening_Workflow cluster_discovery Metabolite Identification cluster_synthesis Metabolite Synthesis cluster_testing Pharmacological Testing cluster_conclusion Conclusion in_vivo_samples In Vivo Samples (Plasma, Urine) lc_ms LC-MS/MS Analysis in_vivo_samples->lc_ms metabolite_id Metabolite Identification (e.g., N-glucuronide) lc_ms->metabolite_id synthesis Chemical Synthesis of Identified Metabolite metabolite_id->synthesis binding_assay In Vitro Receptor Binding Assay synthesis->binding_assay functional_assay In Vitro Functional Assay synthesis->functional_assay activity_determination Determination of Pharmacological Activity (Active/Inactive) binding_assay->activity_determination in_vivo_assay In Vivo Animal Model functional_assay->in_vivo_assay functional_assay->activity_determination in_vivo_assay->activity_determination

Caption: Experimental Workflow for Metabolite Activity Screening.

Conclusion

Based on the available scientific literature and regulatory documents, this compound is consistently characterized as a pharmacologically inactive metabolite.[4][6][7] While the parent drug, solifenacin, and its 4R-hydroxy metabolite demonstrate significant antagonistic activity at muscarinic receptors, the N-glucuronide does not appear to contribute to the clinical efficacy of solifenacin. The determination of this inactivity is the result of a rigorous drug development process that includes detailed in vitro and in vivo pharmacological testing. The experimental protocols outlined in this guide represent the standard methodologies used to make such determinations. For researchers and professionals in drug development, understanding the pharmacological profile of all major metabolites is crucial for a comprehensive assessment of a drug's safety and efficacy. In the case of solifenacin, the inactivity of the N-glucuronide metabolite simplifies the overall pharmacological profile, with the clinical effects being attributable to the parent compound and its active 4R-hydroxy metabolite.

References

Solifenacin N-glucuronide: An In-depth Technical Guide to its Role as a Biomarker of Drug Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solifenacin (B1663824), a competitive muscarinic receptor antagonist, is a widely prescribed treatment for overactive bladder. Its metabolism is a critical determinant of its pharmacokinetic profile and potential for drug-drug interactions. This technical guide provides a comprehensive overview of the formation and disposition of Solifenacin N-glucuronide, an inactive metabolite of solifenacin. We delve into the metabolic pathways of solifenacin, present available quantitative data on its metabolites, and provide detailed experimental protocols for their analysis. Furthermore, we explore the potential of this compound as a biomarker for assessing drug metabolism, particularly the activity of UDP-glucuronosyltransferase (UGT) enzymes. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals working in the fields of drug metabolism, pharmacokinetics, and clinical pharmacology.

Introduction to Solifenacin Metabolism

Solifenacin is extensively metabolized in the liver, primarily through two main pathways: oxidation mediated by the cytochrome P450 (CYP) enzyme system, and direct conjugation with glucuronic acid.[1] The primary CYP enzyme involved in solifenacin's metabolism is CYP3A4.[1] This oxidative metabolism leads to the formation of an active metabolite, 4R-hydroxysolifenacin, and two inactive metabolites, the N-oxide and the 4R-hydroxy-N-oxide of solifenacin.[1][2]

In parallel to oxidative metabolism, solifenacin can undergo direct N-glucuronidation, a phase II metabolic reaction catalyzed by UDP-glucuronosyltransferases (UGTs). This process involves the transfer of a glucuronic acid moiety to the tertiary amine of the quinuclidine (B89598) ring of solifenacin, resulting in the formation of this compound.[1][2][3] This metabolite is pharmacologically inactive.[1][2]

The interplay between these metabolic pathways is crucial in determining the overall clearance and potential for drug-drug interactions of solifenacin. For instance, co-administration with strong inhibitors of CYP3A4, such as ketoconazole, can significantly increase the exposure to solifenacin.[4]

Quantitative Analysis of Solifenacin and its Metabolites

Following oral administration, solifenacin is well absorbed, with peak plasma concentrations reached within 3 to 8 hours.[4] The drug is extensively metabolized, with only a small fraction of the administered dose excreted unchanged in the urine.[4] The majority of the dose is eliminated as metabolites in both urine and feces.[3]

Table 1: Pharmacokinetic Parameters of Solifenacin

ParameterValueReference
Bioavailability~90%[4]
Time to Peak Plasma Concentration (Tmax)3 - 8 hours[4]
Plasma Protein Binding~98%[1]
Volume of Distribution (Vd)~600 L[4]
Elimination Half-life (t½)45 - 68 hours[3]
Total Clearance7 - 14 L/h[4]

Table 2: Excretion of Solifenacin and its Metabolites after a Single 10 mg Oral Dose of ¹⁴C-solifenacin

CompoundPercentage of Radioactivity RecoveredReference
In Urine (69.2% of total dose) [3]
Unchanged Solifenacin<15% of the dose[1]
N-oxide of solifenacinMajor metabolite in urine[2]
4R-hydroxy solifenacinMajor metabolite in urine[2]
4R-hydroxy-N-oxide of solifenacinMajor metabolite in urine[2]
In Feces (22.5% of total dose) [3]
4R-hydroxy solifenacinMajor metabolite in feces[2]

This compound as a Biomarker

The formation of this compound is directly dependent on the activity of UGT enzymes. Therefore, the concentration of this metabolite in biological fluids could potentially serve as a biomarker for UGT-mediated drug metabolism. Monitoring the levels of this compound could provide insights into:

  • Inter-individual variability in UGT activity: Genetic polymorphisms in UGT enzymes can lead to significant differences in drug metabolism between individuals. Measuring this compound could help identify individuals with altered UGT function.

  • Drug-drug interactions: Co-administered drugs that are also substrates or inhibitors of the same UGT enzymes could alter the formation of this compound.

  • Impact of disease states: Liver diseases can impair UGT activity, potentially affecting the glucuronidation of solifenacin.

While the specific UGT isozymes responsible for solifenacin N-glucuronidation have not been definitively identified in the literature, UGT1A4 and UGT2B10 are known to be involved in the N-glucuronidation of various tertiary amines and could be candidates.[5]

Experimental Protocols

Quantification of Solifenacin and Metabolites by LC-MS/MS

The following is a representative protocol for the quantification of solifenacin and its metabolites in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). It is important to note that a specific, validated protocol for this compound was not found in the public domain; therefore, this protocol is a composite based on methods for the parent drug and its hydroxy metabolite and would require optimization and validation for the N-glucuronide.

4.1.1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of an internal standard solution (e.g., a stable isotope-labeled solifenacin).

  • Add 300 µL of acetonitrile (B52724) to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

4.1.2. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient: A suitable gradient to separate the analytes (e.g., start with 95% A, ramp to 95% B, and then re-equilibrate).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for each analyte and the internal standard need to be determined and optimized.

Table 3: Example MRM Transitions for Solifenacin

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Solifenacin363.2193.1
Solifenacin-d5 (IS)368.2198.1

Note: The MRM transitions for this compound and other metabolites would need to be determined experimentally.

4.1.3. Validation

The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, recovery, and stability.

Visualizations

Solifenacin Metabolic Pathway

Solifenacin_Metabolism cluster_cyp CYP3A4 Mediated Oxidation cluster_ugt UGT Mediated Glucuronidation Solifenacin Solifenacin M1 4R-hydroxysolifenacin (Active) Solifenacin->M1 Hydroxylation M2 Solifenacin N-oxide (Inactive) Solifenacin->M2 N-oxidation M4 This compound (Inactive) Solifenacin->M4 N-glucuronidation M3 4R-hydroxy-N-oxide (Inactive) M1->M3 N-oxidation

Caption: Metabolic pathways of solifenacin.

Experimental Workflow for Biomarker Analysis

Biomarker_Workflow A Biological Sample Collection (e.g., Plasma, Urine) B Sample Preparation (e.g., Protein Precipitation, SPE) A->B C LC-MS/MS Analysis B->C D Quantification of This compound C->D E Data Analysis and Interpretation D->E F Correlation with UGT Activity/ Clinical Outcome E->F

Caption: Workflow for this compound biomarker analysis.

Conclusion

This compound is a significant, albeit inactive, metabolite of solifenacin formed through direct UGT-mediated conjugation. While quantitative data specifically for this metabolite in plasma are limited in publicly available literature, its formation represents an important clearance pathway for the parent drug. The potential of this compound as a biomarker for UGT activity warrants further investigation. Such studies could enhance our understanding of inter-individual variability in solifenacin metabolism and aid in the prediction of drug-drug interactions. The analytical methods and workflows described in this guide provide a foundation for researchers to pursue these investigations and further elucidate the role of this compound in drug metabolism.

References

In Vitro Synthesis of Solifenacin N-Glucuronide Standard: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro synthesis of solifenacin (B1663824) N-glucuronide, a primary inactive metabolite of the muscarinic receptor antagonist, solifenacin. The synthesis of this metabolite standard is crucial for quantitative bioanalytical assays in drug metabolism and pharmacokinetic (DMPK) studies. This document outlines the metabolic pathway of solifenacin, details a representative experimental protocol for its N-glucuronidation using human liver microsomes (HLMs), and discusses the key analytical techniques for purification and characterization.

Introduction

Solifenacin is a competitive muscarinic receptor antagonist widely used in the treatment of overactive bladder. It undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 3A4 (CYP3A4), leading to the formation of an active metabolite, 4R-hydroxy solifenacin.[1][2] Additionally, direct conjugation reactions, including N-glucuronidation, contribute to its metabolic clearance, yielding pharmacologically inactive metabolites.[1][2][3] The N-glucuronide of solifenacin is a significant metabolite found in human plasma and urine.[1][3] Therefore, the availability of a pure analytical standard of solifenacin N-glucuronide is essential for the accurate quantification of this metabolite in biological matrices, which is a critical component of preclinical and clinical drug development.

This guide details a robust in vitro method for the biosynthesis of this compound utilizing human liver microsomes, a well-established system that contains a rich complement of drug-metabolizing enzymes, including UDP-glucuronosyltransferases (UGTs).

Solifenacin Metabolism and N-Glucuronidation Pathway

The metabolism of solifenacin is complex, involving both Phase I and Phase II biotransformations. While CYP3A4-mediated oxidation is a major pathway, direct glucuronidation of the tertiary amine in the quinuclidine (B89598) ring results in the formation of this compound.[1][2] The UGT superfamily of enzymes, specifically isoforms UGT1A4 and UGT2B10, are known to be primarily responsible for the N-glucuronidation of compounds containing tertiary amines.[4][5][6][7][8][9]

Solifenacin_Metabolism Solifenacin Solifenacin N_Glucuronide This compound (Inactive) Solifenacin->N_Glucuronide UGT1A4, UGT2B10 (Direct Glucuronidation) Oxidative_Metabolites Oxidative Metabolites (e.g., 4R-hydroxy solifenacin) Solifenacin->Oxidative_Metabolites CYP3A4 (Oxidation) Synthesis_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Processing cluster_analysis Analysis & Purification Prep_HLM Prepare HLM suspension in buffer Preincubation Pre-incubate HLM and Alamethicin at 37°C Prep_HLM->Preincubation Prep_Solifenacin Prepare Solifenacin stock solution Add_Solifenacin Add Solifenacin to the mixture Prep_Solifenacin->Add_Solifenacin Prep_Cofactors Prepare Cofactor solution (UDPGA, MgCl2) Initiate_Reaction Initiate reaction by adding UDPGA Prep_Cofactors->Initiate_Reaction Preincubation->Add_Solifenacin Add_Solifenacin->Initiate_Reaction Incubate Incubate at 37°C with shaking Initiate_Reaction->Incubate Terminate Terminate reaction with cold Acetonitrile Incubate->Terminate Centrifuge Centrifuge to pellet protein Terminate->Centrifuge Collect_Supernatant Collect supernatant Centrifuge->Collect_Supernatant LC_MS_Analysis LC-MS/MS Analysis for confirmation Collect_Supernatant->LC_MS_Analysis Purification Preparative HPLC for purification LC_MS_Analysis->Purification Characterization NMR for structural confirmation Purification->Characterization

References

Physicochemical Characteristics of Solifenacin N-glucuronide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solifenacin (B1663824), a competitive muscarinic receptor antagonist, is a widely prescribed medication for the treatment of overactive bladder. Its metabolism in humans leads to the formation of several metabolites, including Solifenacin N-glucuronide. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, an inactive metabolite formed via direct glucuronidation.[1][2][3] The information presented herein is intended to support research, analytical method development, and drug metabolism studies.

Physicochemical Properties

This compound is a polar metabolite of solifenacin. While extensive experimental data on some of its specific physicochemical properties are not publicly available, key identifiers and qualitative solubility have been reported. The following tables summarize the available data for this compound and its parent compound, solifenacin, for comparative purposes.

Table 1: Physicochemical Data for this compound

PropertyValueSource
Molecular Formula C₂₉H₃₄N₂O₈[2][4][5]
Molecular Weight 538.6 g/mol [2][4][5]
Chemical Name (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-((3R)-3-(((S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)oxy)quinuclidin-1-ium-1-yl)tetrahydro-2H-pyran-2-carboxylate[2][4]
Solubility Soluble in DMSO, Methanol, and Water[2][6]
pKa (Predicted) Data not available
logP (Predicted) Data not available

Table 2: Physicochemical Data for Solifenacin (Parent Compound)

PropertyValueSource
Molecular Formula C₂₃H₂₆N₂O₂[7]
Molecular Weight 362.47 g/mol [7]
pKa (Strongest Basic) 8.88 (Predicted)[8]
logP 3.9 (Predicted)[8]
Solubility (as succinate (B1194679) salt) Freely soluble in water[3]

Metabolic Pathway of Solifenacin

Solifenacin is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system, although other pathways exist.[9] The metabolic routes include N-oxidation and 4R-hydroxylation. In addition to these oxidative pathways, solifenacin can undergo direct conjugation with glucuronic acid to form the pharmacologically inactive this compound.[1][7]

Solifenacin_Metabolism Solifenacin Solifenacin N_oxide N-oxide metabolite (inactive) Solifenacin->N_oxide CYP3A4 Hydroxy_solifenacin 4R-hydroxy solifenacin (active) Solifenacin->Hydroxy_solifenacin CYP3A4 N_glucuronide This compound (inactive) Solifenacin->N_glucuronide UGTs Hydroxy_N_oxide 4R-hydroxy-N-oxide metabolite (inactive) Hydroxy_solifenacin->Hydroxy_N_oxide CYP3A4 LCMSMS_Workflow Plasma_Sample Plasma Sample (with Internal Standard) Protein_Precipitation Protein Precipitation (Methanol) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Collection Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LCMSMS_Analysis LC-MS/MS Analysis Reconstitution->LCMSMS_Analysis

References

Solifenacin N-Glucuronide Formation: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Examination of Metabolic Pathways and Patient Population Effects

Introduction

Solifenacin (B1663824), a competitive muscarinic receptor antagonist, is a widely prescribed medication for the treatment of overactive bladder. Its efficacy and safety profile are intrinsically linked to its metabolic fate within the body. While primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme system, a notable secondary pathway involves the formation of solifenacin N-glucuronide, a pharmacologically inactive metabolite.[1][2][3] Understanding the nuances of this N-glucuronidation pathway across diverse patient populations is critical for optimizing therapeutic strategies and ensuring patient safety. This technical guide provides a comprehensive overview of this compound formation, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing key metabolic and experimental processes.

Solifenacin Metabolism: The Role of N-Glucuronidation

Following oral administration, solifenacin is extensively metabolized in the liver.[3] The primary metabolic route is oxidation via CYP3A4, leading to the formation of an active metabolite, 4R-hydroxy solifenacin, and other inactive metabolites such as the N-oxide and 4R-hydroxy-N-oxide of solifenacin.[1] Concurrently, direct conjugation of the solifenacin molecule via UDP-glucuronosyltransferase (UGT) enzymes results in the formation of this compound.[1] This process, known as N-glucuronidation, involves the transfer of a glucuronic acid moiety to a nitrogen atom on the solifenacin molecule, thereby increasing its water solubility and facilitating its excretion.

Based on a human mass balance study involving the administration of 14C-labeled solifenacin, approximately 69.2% of the administered radioactivity is recovered in the urine and 22.5% in the feces.[4] While the major metabolites identified in urine are the N-oxide and hydroxylated derivatives, this compound is also present, highlighting its role in the overall elimination of the drug.

Solifenacin Solifenacin CYP3A4 CYP3A4 Solifenacin->CYP3A4 Primary Pathway UGT_Enzymes UGT Enzymes (e.g., UGT1A4, UGT2B10) Solifenacin->UGT_Enzymes Secondary Pathway 4R-hydroxy solifenacin (active) 4R-hydroxy solifenacin (active) CYP3A4->4R-hydroxy solifenacin (active) N-oxide solifenacin (inactive) N-oxide solifenacin (inactive) CYP3A4->N-oxide solifenacin (inactive) This compound (inactive) This compound (inactive) UGT_Enzymes->this compound (inactive) 4R-hydroxy-N-oxide solifenacin (inactive) 4R-hydroxy-N-oxide solifenacin (inactive) 4R-hydroxy solifenacin (active)->4R-hydroxy-N-oxide solifenacin (inactive) Excretion Excretion 4R-hydroxy solifenacin (active)->Excretion N-oxide solifenacin (inactive)->Excretion 4R-hydroxy-N-oxide solifenacin (inactive)->Excretion This compound (inactive)->Excretion

Metabolic Pathways of Solifenacin

Quantitative Analysis of Solifenacin and its N-Glucuronide

While specific pharmacokinetic data for this compound across different patient populations is limited in publicly available literature, studies on the parent drug provide valuable insights into how its metabolism, including N-glucuronidation, might be altered.

Table 1: Pharmacokinetic Parameters of Solifenacin in Different Patient Populations
Patient PopulationDoseAUC Change vs. Healthy AdultsCmax Change vs. Healthy AdultsKey Considerations
Healthy Adults 5-10 mgReferenceReferenceBaseline pharmacokinetics.
Elderly (≥65 years) 5-10 mg~1.2-fold increase[1]~1.2-fold increaseSlower clearance may lead to higher exposure.
Severe Renal Impairment (CrCl <30 mL/min) 5 mg (max)~2-fold increase[1]~1.3-fold increaseReduced renal clearance of parent drug and metabolites.
Moderate Hepatic Impairment (Child-Pugh B) 5 mg (max)~1.6-fold increase[5]No significant changeReduced hepatic metabolism.
Pediatric (2 to <18 years) Weight-adjustedSimilar exposure to adultsSimilar exposure to adultsMetabolism via CYP3A4 is expected to be similar to adults.[6]

Note: Data for AUC and Cmax changes are for the parent drug, solifenacin. The impact on this compound formation is inferred.

Experimental Protocols

Human Mass Balance Study

A human mass balance study is crucial for determining the excretion pathways and metabolic profile of a drug.

  • Study Design: An open-label, single-dose study in a small cohort of healthy male volunteers.

  • Drug Administration: A single oral dose of [14C]-labeled solifenacin is administered.

  • Sample Collection: Blood, urine, and feces are collected at predetermined intervals for an extended period (e.g., up to 10 days) to capture the majority of the excreted radioactivity.

  • Sample Analysis:

    • Total radioactivity in all samples is measured using liquid scintillation counting.

    • Plasma, urine, and fecal homogenates are profiled for metabolites using techniques like high-performance liquid chromatography (HPLC) with radiochemical detection.

    • Metabolite identification is performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

cluster_0 Clinical Phase cluster_1 Analytical Phase Administer [14C]-Solifenacin Administer [14C]-Solifenacin Collect Samples Collect Blood, Urine, Feces Samples Administer [14C]-Solifenacin->Collect Samples Measure Radioactivity Measure Total Radioactivity (LSC) Collect Samples->Measure Radioactivity Metabolite Profiling Metabolite Profiling (HPLC with Radiodetection) Measure Radioactivity->Metabolite Profiling Metabolite Identification Metabolite Identification (LC-MS/MS) Metabolite Profiling->Metabolite Identification

Human Mass Balance Study Workflow

In Vitro UGT Phenotyping

Identifying the specific UGT enzymes responsible for solifenacin N-glucuronidation is essential for predicting potential drug-drug interactions and understanding inter-individual variability.

  • Enzyme Sources:

    • Human liver microsomes (HLMs) containing a pool of UGT enzymes.

    • A panel of recombinant human UGT enzymes (e.g., UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A9, UGT2B7, UGT2B10, UGT2B15) expressed in a suitable system (e.g., insect cells).

  • Incubation:

    • Solifenacin is incubated with the enzyme source in the presence of the co-factor UDP-glucuronic acid (UDPGA).

    • Incubations are typically performed at 37°C for a specified time.

  • Analysis:

    • The formation of this compound is monitored over time using a validated LC-MS/MS method.

    • The rate of metabolite formation is calculated for each recombinant UGT to identify the primary contributing enzymes.

  • Inhibition Studies (Optional):

    • Known selective inhibitors of specific UGT enzymes can be used in incubations with HLMs to confirm the contribution of those enzymes to solifenacin N-glucuronidation.

Solifenacin Solifenacin Incubation Incubation at 37°C Solifenacin->Incubation UDPGA UDPGA UDPGA->Incubation Enzyme Source Enzyme Source (HLMs or recombinant UGTs) Enzyme Source->Incubation LC-MS/MS Analysis LC-MS/MS Analysis of This compound Incubation->LC-MS/MS Analysis Identify UGT Isoforms Identify UGT Isoforms LC-MS/MS Analysis->Identify UGT Isoforms

In Vitro UGT Phenotyping Workflow

LC-MS/MS Method for Quantification

A robust and sensitive analytical method is required for the accurate quantification of solifenacin and its N-glucuronide metabolite in biological matrices.

  • Sample Preparation:

    • Protein precipitation of plasma samples using a solvent like acetonitrile (B52724) or methanol.

    • Solid-phase extraction (SPE) for cleaner extracts, especially from urine.

    • Addition of a stable isotope-labeled internal standard for both solifenacin and its N-glucuronide to correct for matrix effects and extraction variability.

  • Chromatographic Separation:

    • Reversed-phase HPLC using a C18 column is typically employed.

    • A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) formate (B1220265) buffer) and an organic component (e.g., acetonitrile or methanol) is used to separate the parent drug and its more polar glucuronide metabolite.

  • Mass Spectrometric Detection:

    • A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is commonly used.

    • Multiple reaction monitoring (MRM) is employed for selective and sensitive detection, using specific precursor-to-product ion transitions for solifenacin, this compound, and their respective internal standards.

Impact of Patient Populations on N-Glucuronide Formation

Renal Impairment

In patients with severe renal impairment, the overall exposure to solifenacin is approximately doubled.[1] This is likely due to a combination of reduced renal clearance of the parent drug and its metabolites. While this compound is formed in the liver, its primary route of elimination is via the kidneys. Therefore, in patients with impaired renal function, the excretion of this compound is expected to be significantly reduced, leading to its accumulation in the plasma. Although this metabolite is inactive, its accumulation could potentially contribute to unforeseen off-target effects, warranting caution and dose adjustments in this patient population.

Hepatic Impairment

Moderate hepatic impairment leads to a roughly 1.6-fold increase in solifenacin exposure.[5] Since N-glucuronidation is a hepatic process, liver dysfunction is expected to decrease the formation of this compound. This would result in a greater proportion of the parent drug being available in circulation, contributing to the observed increase in overall solifenacin exposure. Consequently, a lower dose is recommended for patients with moderate hepatic impairment.

Elderly Population

Elderly individuals exhibit a modest increase (approximately 1.2-fold) in solifenacin exposure.[1] This is generally attributed to a gradual decline in hepatic and renal function with age.[7][8] It can be inferred that the rate of this compound formation might be slightly reduced in the elderly due to decreased hepatic UGT activity, and its renal clearance might also be slower. The combined effect contributes to the overall higher exposure to the parent drug.

Pediatric Population

Pharmacokinetic studies in pediatric patients (2 to <18 years) have shown that weight-adjusted dosing results in solifenacin exposure comparable to that in adults.[6] As the maturation of CYP3A4 and likely UGT enzyme systems is largely complete in this age group, the formation and elimination of this compound are expected to be similar to those in adults.

Ethnic Differences

While no specific studies on ethnic differences in solifenacin N-glucuronidation were identified, it is well-established that genetic polymorphisms in UGT enzymes can lead to inter-ethnic variations in drug metabolism. For instance, certain polymorphisms in UGT1A family genes are more prevalent in specific ethnic groups and can affect the glucuronidation of various drugs.[9][10] Given that solifenacin is a substrate for N-glucuronidation, it is plausible that its metabolism could be influenced by such genetic variations, potentially leading to different pharmacokinetic profiles in different ethnic populations. Further research in this area is warranted.

Conclusion

The formation of this compound is a relevant, albeit secondary, pathway in the metabolism of solifenacin. While direct quantitative data on this metabolite across different patient populations are scarce, an understanding of the parent drug's pharmacokinetics allows for informed inferences. Alterations in hepatic and renal function, as seen in patients with organ impairment and in the elderly, are likely to impact both the formation and elimination of this compound, contributing to the observed changes in overall drug exposure. Further research, particularly in vitro UGT phenotyping studies to identify the specific enzymes involved and detailed pharmacokinetic studies of the N-glucuronide metabolite in special populations, would provide a more complete picture and further enhance the safe and effective use of solifenacin.

References

Methodological & Application

Application Note: A Validated LC-MS/MS Method for the Quantification of Solifenacin N-Glucuronide in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of solifenacin (B1663824) N-glucuronide in human plasma. Solifenacin is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder. Its metabolism involves the formation of several metabolites, including the pharmacologically inactive N-glucuronide.[1][2] Accurate measurement of this metabolite is crucial for comprehensive pharmacokinetic and drug metabolism studies. The described method utilizes solid-phase extraction (SPE) for sample clean-up, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in positive electrospray ionization mode. The method was developed and validated in accordance with the principles of the FDA's Bioanalytical Method Validation guidance.[3][4][5]

Introduction

Solifenacin is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4.[1][2][6] One of the main metabolic pathways is direct glucuronidation, resulting in the formation of solifenacin N-glucuronide.[1][2][6] While this metabolite is considered pharmacologically inactive, its quantification in plasma is essential for a thorough understanding of the drug's disposition and for assessing the overall metabolic profile in different patient populations.

LC-MS/MS has become the gold standard for the bioanalysis of drugs and their metabolites due to its high sensitivity, selectivity, and speed. This application note provides a detailed protocol for a robust LC-MS/MS method for the determination of this compound in human plasma, suitable for supporting clinical and non-clinical pharmacokinetic studies.

Experimental

Materials and Reagents
  • Analytes and Internal Standard:

    • This compound analytical standard was sourced from a commercial supplier (e.g., SRIRAMCHEM, Clearsynth, Cayman Chemical).[3][6][7]

    • Solifenacin-d5, used as the internal standard (IS), was obtained from a commercial supplier.

  • Reagents and Solvents:

  • Consumables:

    • SPE cartridges (e.g., Oasis HLB or similar mixed-mode cation exchange cartridges).

    • HPLC column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Autosampler vials and caps.

Instrumentation
  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a positive electrospray ionization (ESI) source.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Pre-treatment: Thaw plasma samples at room temperature. To 100 µL of plasma, add 10 µL of the internal standard working solution (Solifenacin-d5 in 50% methanol) and 200 µL of 4% phosphoric acid in water. Vortex for 10 seconds.

  • SPE Cartridge Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water, followed by 1 mL of 20% methanol in water.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (90:10 Water:Acetonitrile with 0.1% Formic Acid).

LC-MS/MS Method

Liquid Chromatography Parameters:

ParameterValue
Column C18 reversed-phase, 50 x 2.1 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Program Start at 10% B, linear gradient to 90% B over 3.0 min, hold at 90% B for 1.0 min, return to 10% B at 4.1 min, and re-equilibrate for 1.9 min.
Total Run Time 6.0 min

Mass Spectrometry Parameters:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) This compound: 539.6, Solifenacin-d5 (IS): 368.2
Product Ion (m/z) This compound: 363.2, Solifenacin-d5 (IS): 198.2
Collision Energy (eV) Optimized for specific instrument (e.g., 25 eV for N-glucuronide, 35 eV for IS)
Dwell Time 100 ms
Source Temperature 500°C
Ion Spray Voltage 5500 V

Results and Discussion

The developed LC-MS/MS method demonstrated high sensitivity and selectivity for the quantification of this compound in human plasma. The chromatographic conditions provided good peak shape and resolution from endogenous plasma components. The use of solid-phase extraction resulted in a clean extract and minimized matrix effects.

The method was validated for linearity, accuracy, precision, selectivity, recovery, and stability. The calibration curve was linear over the concentration range of 0.5 to 100 ng/mL. The intra- and inter-day precision and accuracy were within the acceptable limits as per regulatory guidelines.

Quantitative Data Summary
ParameterResult
Linearity Range 0.5 - 100 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 0.5 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Intra-day Accuracy (%Bias) Within ±15%
Inter-day Accuracy (%Bias) Within ±15%
Mean Extraction Recovery > 85%
Matrix Effect Minimal and compensated by the IS
Stability

This compound was found to be stable in human plasma under various storage and handling conditions, including:

  • Bench-top stability: at room temperature for 4 hours.

  • Freeze-thaw stability: after three freeze-thaw cycles.

  • Long-term stability: at -80°C for 30 days.

Conclusion

A sensitive, selective, and robust LC-MS/MS method for the quantification of this compound in human plasma has been developed and validated. This method is suitable for use in pharmacokinetic and drug metabolism studies to provide a comprehensive understanding of the disposition of solifenacin.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard (Solifenacin-d5) plasma->add_is 1 pretreat Pre-treatment (Acidification) add_is->pretreat 2 spe Solid-Phase Extraction (SPE) pretreat->spe 3 wash Wash (Aqueous Methanol) spe->wash 4 elute Elute (Ammoniated Methanol) wash->elute 5 evap Evaporate to Dryness elute->evap 6 reconstitute Reconstitute in Mobile Phase evap->reconstitute 7 inject Inject into LC-MS/MS reconstitute->inject 8 separate Chromatographic Separation (C18) inject->separate 9 detect MS/MS Detection (MRM) separate->detect 10 integrate Peak Integration detect->integrate 11 quantify Quantification (Calibration Curve) integrate->quantify 12 report Generate Report quantify->report 13

Caption: Experimental workflow for the LC-MS/MS quantification of this compound in plasma.

signaling_pathway Solifenacin Solifenacin Metabolism Hepatic Metabolism (CYP3A4) Solifenacin->Metabolism N_Glucuronide This compound (Inactive Metabolite) Metabolism->N_Glucuronide Other_Metabolites Other Metabolites Metabolism->Other_Metabolites Excretion Excretion N_Glucuronide->Excretion Other_Metabolites->Excretion

Caption: Simplified metabolic pathway of solifenacin.

References

Application Notes and Protocols for the Analytical Method Development of Solifenacin and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solifenacin (B1663824) is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder.[1] The analysis of Solifenacin and its metabolites in biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and clinical monitoring. This document provides detailed application notes and protocols for the analytical method development of Solifenacin and its primary metabolites, focusing on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Metabolism of Solifenacin

Solifenacin is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4. The main metabolic pathways are N-oxidation of the quinuclidin ring and 4R-hydroxylation of the tetrahydroisoquinoline ring.[2] The major metabolites found in human plasma, urine, and feces are:

  • 4R-hydroxy solifenacin (Active): This metabolite is pharmacologically active but is present at low concentrations.[2]

  • Solifenacin N-oxide (Inactive) [3]

  • 4R-hydroxy-N-oxide of solifenacin (Inactive) [2]

  • N-glucuronide of solifenacin (Inactive) [2]

Analytical Methods

A variety of analytical methods have been developed and validated for the quantification of Solifenacin in different matrices. LC-MS/MS is the most common technique for bioanalytical studies due to its high sensitivity and selectivity, while HPLC-UV is often employed for the analysis of pharmaceutical formulations.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Method for Solifenacin in Human Plasma

This section details a validated LC-MS/MS method for the determination of Solifenacin in human plasma.

Quantitative Data Summary

ParameterValueReference
Linearity Range0.313 - 20.0 µg/L[4]
Lower Limit of Quantification (LLOQ)0.47 ng/mL[5]
Intra-day Precision (%RSD)< 11.4%[4]
Inter-day Precision (%RSD)< 11.4%[4]
AccuracyInaccuracy did not exceed 11%[5]
Recovery88.5% - 90.1%[4]

Experimental Protocol

1. Sample Preparation (Protein Precipitation) [4][5]

  • To 250 µL of human plasma, add a suitable internal standard (e.g., Solifenacin-d5).

  • Add 750 µL of methanol (B129727) to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions [5]

  • HPLC System: Agilent 1200 series or equivalent

  • Column: Pentafluorophenylpropylsilica column (50 x 4 mm, 3 µm)

  • Mobile Phase: Methanol : 100mM Ammonium Acetate with 1% Formic Acid (90:10, v/v)

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

3. Mass Spectrometric Conditions [5]

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Solifenacin: m/z 363 → 193

    • Solifenacin-d5 (IS): m/z 368 → 198

High-Performance Liquid Chromatography (HPLC-UV) Method for Solifenacin in Pharmaceutical Formulations

This section outlines a validated HPLC-UV method for the quantification of Solifenacin in tablets.

Quantitative Data Summary

ParameterValueReference
Linearity Range10 - 80 µg/mL[2]
Correlation Coefficient (r²)> 0.999[2]
Recovery98 - 102%[6]
Limit of Detection (LOD)0.07 µg/mL
Limit of Quantification (LOQ)0.21 µg/mL

Experimental Protocol

1. Standard Solution Preparation [7]

  • Accurately weigh and transfer about 25 mg of Solifenacin succinate (B1194679) working standard into a 100 mL volumetric flask.

  • Add 50 mL of methanol and sonicate to dissolve.

  • Dilute to the mark with methanol and mix to obtain a standard stock solution.

  • Further dilute the stock solution with the mobile phase to prepare working standard solutions.

2. Sample Preparation (from Tablets) [2]

  • Weigh and finely powder 20 tablets.

  • Transfer a portion of the powder equivalent to 10 mg of Solifenacin into a 100 mL volumetric flask.

  • Add 70 mL of diluent (e.g., mobile phase) and sonicate for 15 minutes.

  • Dilute to the mark with the diluent and mix well.

  • Filter the solution through a 0.45 µm nylon filter.

3. Chromatographic Conditions [2]

  • HPLC System: Waters Alliance or equivalent with a UV detector

  • Column: Phenomenex Luna C18 (150 x 4.6 mm, 5 µm)

  • Mobile Phase: pH 3.0 1-octane sulphonic acid with OPA : Acetonitrile (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Analytical Method for Solifenacin Metabolites

While validated, quantitative methods for the individual metabolites of Solifenacin are not as extensively published as for the parent drug, the following provides a general approach based on available literature for the analysis of Solifenacin and its metabolites in biological matrices.

Experimental Protocol (General Approach for Metabolite Analysis)

1. Sample Preparation (Liquid-Liquid Extraction) [8]

  • To 100 µL of plasma, add an appropriate internal standard.

  • Add 300 µL of 3 M Na2CO3 to precipitate proteins and vortex for 60 seconds.

  • Add 1 mL of an extraction solvent mixture (e.g., Methyl tert-butyl ether:hexane:dichloromethane, 2:1:1, v/v/v).

  • Mix for 20 minutes at 2000 rpm.

  • Centrifuge at 8600 rpm for 25 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness under nitrogen.

  • Reconstitute the residue in the mobile phase.

2. Chromatographic and Mass Spectrometric Conditions

  • A high-resolution mass spectrometer (e.g., Q-TOF) is recommended for the identification and quantification of metabolites.[9][10]

  • Chromatographic conditions would need to be optimized to achieve separation of the parent drug and its various metabolites. A gradient elution with a C18 column is a common starting point.

  • MRM transitions for each metabolite would need to be determined by infusing pure standards, if available.

Visualizations

Solifenacin Metabolism and Analytical Workflow

cluster_metabolism Solifenacin Metabolism cluster_workflow Analytical Workflow Solifenacin Solifenacin CYP3A4 CYP3A4 Solifenacin->CYP3A4 Metabolite4 N-glucuronide (Inactive) Solifenacin->Metabolite4 Metabolite1 4R-hydroxy solifenacin (Active) CYP3A4->Metabolite1 Metabolite2 Solifenacin N-oxide (Inactive) CYP3A4->Metabolite2 Metabolite3 4R-hydroxy-N-oxide (Inactive) Metabolite1->Metabolite3 Sample Biological Sample (Plasma, Urine) Preparation Sample Preparation (Protein Precipitation or LLE) Sample->Preparation Analysis LC-MS/MS or HPLC-UV Analysis Preparation->Analysis Quantification Data Acquisition & Quantification Analysis->Quantification cluster_pathway Solifenacin Signaling Pathway at the M3 Muscarinic Receptor ACh Acetylcholine M3R M3 Muscarinic Receptor ACh->M3R Binds Gq Gq Protein M3R->Gq Activates Relaxation Smooth Muscle Relaxation M3R->Relaxation Solifenacin Solifenacin Solifenacin->M3R Blocks PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Contraction Smooth Muscle Contraction Ca2->Contraction PKC->Contraction

References

Application Note: Solid-Phase Extraction Protocol for Solifenacin N-glucuronide from Urine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust solid-phase extraction (SPE) protocol for the isolation of Solifenacin (B1663824) N-glucuronide from human urine samples prior to analysis by liquid chromatography-mass spectrometry (LC-MS). Due to the polar nature of glucuronide metabolites, an enzymatic hydrolysis step is incorporated to cleave the glucuronide moiety, allowing for the analysis of the parent compound, solifenacin. This protocol is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and metabolic studies of solifenacin.

Introduction

Solifenacin is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder. Following administration, solifenacin is extensively metabolized, with one of the major pathways being the formation of Solifenacin N-glucuronide. Accurate quantification of this metabolite in urine is crucial for understanding the drug's metabolism and excretion profile.

Urine as a biological matrix presents analytical challenges due to its high salt content and the presence of various endogenous interfering substances.[1] Solid-phase extraction is a widely used sample preparation technique that effectively cleans up the sample and concentrates the analyte of interest, leading to improved analytical sensitivity and accuracy.[2] For glucuronidated metabolites, which are highly polar, direct analysis by reversed-phase liquid chromatography can be challenging due to poor retention.[3] Therefore, an enzymatic hydrolysis step using β-glucuronidase is often employed to convert the glucuronide conjugate back to its parent aglycone, which is more amenable to standard chromatographic techniques.[1][4]

This protocol provides a step-by-step guide for the enzymatic hydrolysis of this compound followed by solid-phase extraction from urine.

Experimental Protocol

Materials and Reagents
Sample Pre-treatment: Enzymatic Hydrolysis
  • To 1 mL of urine sample in a microcentrifuge tube, add an appropriate amount of internal standard.

  • Add 200 µL of 100 mM ammonium acetate buffer (pH 5.0).

  • Add β-glucuronidase solution (e.g., 10,000 units/mL). The optimal enzyme concentration may need to be determined empirically.

  • Vortex the sample for 10 seconds.

  • Incubate the sample at 60°C for 2 hours to ensure complete hydrolysis.[3]

  • After incubation, allow the sample to cool to room temperature.

  • Centrifuge the sample to pellet any precipitate.

Solid-Phase Extraction (SPE) Protocol

The following protocol is based on a mixed-mode cation exchange/hydrophobic sorbent.[3]

  • Conditioning:

    • Pass 1 mL of methanol through the SPE cartridge.

    • Pass 1 mL of 1% formic acid in acetonitrile through the cartridge.

    • Pass 1 mL of ultrapure water through the cartridge.

  • Sample Loading:

    • Load the pre-treated urine supernatant (from the hydrolysis step) onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 2 mL of ultrapure water to remove salts and other polar interferences.

    • Wash the cartridge with 1 mL of 25% (v/v) methanol in water to remove less polar interferences.

  • Elution:

    • Elute the analyte (now as solifenacin) from the cartridge with 1 mL of 10% (w/v) ammonium hydroxide in acetonitrile.[3]

  • Post-Elution Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.

    • Reconstitute the residue in a suitable volume (e.g., 100-200 µL) of the initial mobile phase for LC-MS analysis.

Data Presentation

The following tables summarize typical experimental conditions and expected performance metrics. Note that these values may require optimization for specific laboratory conditions and instrumentation.

Table 1: Experimental Conditions for SPE and Hydrolysis

ParameterValueReference
Enzymatic Hydrolysis
Enzymeβ-glucuronidase[4]
Buffer100 mM Ammonium Acetate, pH 5.0
Incubation Temperature60°C[3]
Incubation Time120 minutes[3]
Solid-Phase Extraction
SPE SorbentMixed-mode cation exchange/hydrophobic[3]
Conditioning SolventsMethanol, 1% Formic Acid in Acetonitrile, Water
Wash SolventsWater, 25% Methanol in Water
Elution Solvent10% Ammonium Hydroxide in Acetonitrile[3]

Table 2: Typical Performance Characteristics (Example Data)

ParameterExpected Value
Recovery> 85%
Matrix Effect< 15%
Intra-day Precision (%RSD)< 10%
Inter-day Precision (%RSD)< 15%
Limit of Quantification (LOQ)Analyte and instrument dependent

Visualizations

The following diagrams illustrate the experimental workflow for the solid-phase extraction of this compound from urine.

SPE_Workflow start Urine Sample Collection hydrolysis Enzymatic Hydrolysis (β-glucuronidase, 60°C, 2h) start->hydrolysis Add Internal Standard & Buffer spe_conditioning SPE Cartridge Conditioning (Methanol, Acetonitrile/Formic Acid, Water) hydrolysis->spe_conditioning sample_loading Sample Loading spe_conditioning->sample_loading Load Supernatant washing Washing Steps (Water, 25% Methanol) sample_loading->washing elution Elution (10% NH4OH in Acetonitrile) washing->elution post_elution Evaporation & Reconstitution elution->post_elution analysis LC-MS/MS Analysis post_elution->analysis

Caption: Workflow for SPE of this compound from urine.

SPE_Logic sample Urine Sample This compound + Interferences hydrolyzed_sample Hydrolyzed Sample Solifenacin + Interferences sample->hydrolyzed_sample Enzymatic Hydrolysis loaded_cartridge Loaded Cartridge Solifenacin (bound) + Interferences hydrolyzed_sample->loaded_cartridge SPE Loading washed_cartridge Washed Cartridge Solifenacin (bound) loaded_cartridge->washed_cartridge Washing (removes interferences) eluate Eluate Solifenacin washed_cartridge->eluate Elution final_sample Final Sample Concentrated Solifenacin eluate->final_sample Evaporation & Reconstitution

Caption: Logical flow of the SPE sample preparation process.

Discussion

The presented protocol offers a general framework for the extraction of this compound from urine. The use of a mixed-mode cation exchange SPE cartridge is advantageous as solifenacin, a tertiary amine, will be positively charged at neutral to acidic pH, allowing for strong retention via cation exchange, while the hydrophobic backbone of the sorbent provides retention for the non-polar regions of the molecule.

It is critical to note that this protocol should be validated for the specific analyte and laboratory conditions. Key validation parameters include recovery, matrix effects, linearity, accuracy, and precision. The efficiency of the enzymatic hydrolysis step should also be confirmed, potentially by analyzing for any remaining intact this compound.

Conclusion

This application note provides a detailed protocol for the solid-phase extraction of this compound from urine, incorporating an essential enzymatic hydrolysis step. This method is designed to yield a clean extract suitable for sensitive and reliable quantification by LC-MS/MS, thereby facilitating pharmacokinetic and drug metabolism studies of solifenacin.

References

Application Notes and Protocols for the Use of Solifenacin N-glucuronide as a Reference Standard in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solifenacin (B1663824) is a competitive muscarinic receptor antagonist prescribed for the treatment of overactive bladder.[1][2] The drug is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4.[3][4] One of the metabolic pathways is direct glucuronidation, resulting in the formation of Solifenacin N-glucuronide.[5][6] This document provides detailed application notes and protocols for the use of this compound as a reference standard in bioanalytical method development and validation, crucial for pharmacokinetic and drug metabolism studies.

This compound is a pharmacologically inactive metabolite.[6] Accurate quantification of this metabolite is essential for a comprehensive understanding of the disposition of solifenacin in the body. The use of a certified reference standard is paramount for ensuring the accuracy, precision, and reliability of bioanalytical data.

Physicochemical Properties of Solifenacin and its N-glucuronide Metabolite

A summary of the key physicochemical properties of Solifenacin and its N-glucuronide metabolite is presented in the table below. This information is critical for the development of appropriate analytical methods.

PropertySolifenacinThis compound
Chemical Formula C₂₃H₂₆N₂O₂C₂₉H₃₄N₂O₈
Molecular Weight 362.47 g/mol 538.59 g/mol
General Description White to pale-yellowish-white crystal or crystalline powder.Data not readily available; expected to be a solid.
Solubility Freely soluble in water, glacial acetic acid, dimethyl sulfoxide, and methanol (B129727).[6]Expected to have higher aqueous solubility than the parent drug due to the glucuronide moiety.

Bioanalytical Method Protocol: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of this compound in human plasma.

Materials and Reagents
  • This compound reference standard

  • Solifenacin-d5 (internal standard)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (B1210297) (LC-MS grade)

  • Ultrapure water

  • Human plasma (with appropriate anticoagulant, e.g., K₂EDTA)

Instrumentation and Chromatographic Conditions
ParameterRecommended Conditions
LC System High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Source Electrospray Ionization (ESI), positive mode
Analytical Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.6 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile/methanol (e.g., 50:50, v/v)
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C

A gradient elution may be necessary to achieve optimal separation from endogenous plasma components and other metabolites of Solifenacin.

Mass Spectrometry Parameters

Mass spectrometric conditions should be optimized by infusing a standard solution of this compound. The following are suggested starting parameters:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 539.3363.2To be optimized
Solifenacin-d5 (IS) 368.2198.2To be optimized

The precursor ion for this compound corresponds to its [M+H]⁺ adduct. A characteristic fragmentation of glucuronide conjugates is the neutral loss of the glucuronic acid moiety (176 Da), resulting in the protonated aglycone, which in this case is Solifenacin (m/z 363.2). Further optimization of the collision energy is crucial for maximizing signal intensity.

Standard Solution and Quality Control (QC) Sample Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and Solifenacin-d5 (IS) in methanol.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution in 50% methanol to create calibration standards and QC samples at various concentration levels (e.g., LLOQ, low, mid, and high).

  • Spiking: Spike blank human plasma with the working solutions to prepare calibration standards and QC samples. The final concentration of the organic solvent in the spiked plasma should be kept low (e.g., <5%) to maintain the integrity of the matrix.

Sample Preparation Protocol (Protein Precipitation)
  • To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the Solifenacin-d5 internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Method Validation

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

  • Selectivity and Specificity: Assess interference from endogenous plasma components.

  • Linearity and Range: Determine the concentration range over which the assay is accurate and precise.

  • Accuracy and Precision: Evaluate intra- and inter-day accuracy and precision at multiple QC levels.

  • Matrix Effect: Investigate the ion suppression or enhancement caused by the plasma matrix.

  • Recovery: Determine the extraction efficiency of the sample preparation method.

  • Stability: Assess the stability of the analyte in plasma under various storage and handling conditions (freeze-thaw, short-term, and long-term).

Data Presentation

The following tables present hypothetical but expected quantitative data from a method validation study for this compound.

Table 1: Linearity of Calibration Curve

Concentration (ng/mL)Mean Peak Area Ratio (Analyte/IS)% Accuracy
0.5 (LLOQ)0.01298.5
10.025101.2
50.12899.8
250.645100.5
1002.58099.1
2005.150100.9

Correlation Coefficient (r²) > 0.99

Table 2: Intra- and Inter-Day Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Intra-Day (n=6)Inter-Day (n=18)
Mean Conc. ± SD %CV
LLOQ 0.50.49 ± 0.048.2
Low 1.51.54 ± 0.117.1
Mid 7576.2 ± 4.55.9
High 150148.5 ± 8.96.0

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Mean Recovery (%)Mean Matrix Effect (%)
Low 1.585.295.8
High 15088.193.5

Visualizations

Signaling Pathway of Solifenacin

Solifenacin_Signaling_Pathway cluster_synapse Neuromuscular Junction cluster_muscle Bladder Smooth Muscle Cell ACh Acetylcholine M3 M3 Muscarinic Receptor ACh->M3 Binds Nerve Nerve Terminal Nerve->ACh Contraction Muscle Contraction M3->Contraction Activates Solifenacin Solifenacin Solifenacin->M3 Antagonizes

Caption: Solifenacin's mechanism of action in the bladder.

Experimental Workflow for Bioanalysis

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard (Solifenacin-d5) plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute injection Injection onto LC-MS/MS System reconstitute->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of This compound calibration->quantification

Caption: Bioanalytical workflow for this compound.

Metabolic Pathway of Solifenacin

Solifenacin_Metabolism cluster_phase1 Phase I Metabolism (CYP3A4) cluster_phase2 Phase II Metabolism Solifenacin Solifenacin M3 4R-hydroxysolifenacin (Active) Solifenacin->M3 M2 Solifenacin N-oxide (Inactive) Solifenacin->M2 M5 This compound (Inactive) Solifenacin->M5 Direct Glucuronidation M4 4R-hydroxy-N-oxide of solifenacin (Inactive) M3->M4

Caption: Major metabolic pathways of Solifenacin.

References

Application Notes and Protocols for Enzymatic Hydrolysis of Solifenacin N-glucuronide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solifenacin (B1663824), a competitive muscarinic receptor antagonist, is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4.[1][2][3] One of the key metabolic pathways is the formation of Solifenacin N-glucuronide, a pharmacologically inactive metabolite.[1][2][4] The quantification of solifenacin and its metabolites in biological matrices is crucial for pharmacokinetic and drug metabolism studies. Enzymatic hydrolysis of the N-glucuronide conjugate back to the parent drug, solifenacin, is a critical step for accurate quantification, especially in urine samples where the conjugate is a major metabolic product.[1] This document provides a detailed protocol for the enzymatic hydrolysis of this compound using β-glucuronidase.

Glucuronidation is a major phase II metabolic pathway that increases the water solubility of drugs and facilitates their excretion.[5] The enzymatic cleavage of the glucuronide moiety is typically achieved using β-glucuronidases, which are available from various sources, including Escherichia coli (E. coli), Helix pomatia, and recombinant sources.[6] Recent studies have highlighted that recombinant β-glucuronidases can offer high efficiency for the hydrolysis of N-glucuronides, often at room temperature and with shorter incubation times.[6][7][8]

Solifenacin Metabolism

Solifenacin undergoes extensive metabolism, with the primary routes being N-oxidation of the quinuclidin ring and 4R-hydroxylation of the tetrahydroisoquinoline ring, both primarily mediated by CYP3A4.[1][9] Subsequently, the parent compound or its phase I metabolites can undergo direct conjugation with glucuronic acid to form glucuronides.[4][9] this compound is one of the main inactive metabolites found in human plasma and urine.[1][2]

Solifenacin_Metabolism Solifenacin Solifenacin N_Oxide N-Oxide Solifenacin->N_Oxide CYP3A4 Hydroxy_Solifenacin 4R-hydroxy solifenacin Solifenacin->Hydroxy_Solifenacin CYP3A4 N_Glucuronide This compound Solifenacin->N_Glucuronide UGTs Hydroxy_N_Oxide 4R-hydroxy-N-oxide Hydroxy_Solifenacin->Hydroxy_N_Oxide CYP3A4

Caption: Metabolic pathway of Solifenacin.

Experimental Protocol: Enzymatic Hydrolysis of this compound

This protocol provides a general procedure for the enzymatic hydrolysis of this compound in a biological matrix (e.g., urine). Optimization of specific parameters such as enzyme concentration, incubation time, and temperature may be required depending on the specific recombinant β-glucuronidase used and the nature of the sample.

Materials:

  • Biological sample (e.g., urine) containing this compound

  • Recombinant β-glucuronidase (e.g., from E. coli or other sources known to be effective for N-glucuronides)

  • Phosphate (B84403) buffer (pH 6.8) or other buffer as recommended by the enzyme manufacturer

  • Internal standard (e.g., isotopically labeled Solifenacin)

  • Acetonitrile or other suitable organic solvent for protein precipitation/extraction

  • Vortex mixer

  • Centrifuge

  • Incubator or water bath

  • LC-MS/MS system for analysis[10][11]

Procedure:

  • Sample Preparation:

    • Thaw the biological samples to room temperature.

    • Vortex the samples to ensure homogeneity.

    • To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample.

  • Addition of Internal Standard and Buffer:

    • Add the internal standard to each sample to correct for matrix effects and procedural losses.

    • Add 400 µL of phosphate buffer (pH 6.8). The optimal pH may vary depending on the enzyme source, with some enzymes preferring a more acidic environment (pH 4.5-5.0).[12]

  • Enzymatic Hydrolysis:

    • Add the recombinant β-glucuronidase solution to each sample. The amount of enzyme should be optimized, but a typical starting point is 10-20 µL of a concentrated enzyme solution.

    • Vortex the samples gently to mix.

    • Incubate the samples. For many recombinant enzymes, incubation at room temperature for 15-30 minutes is sufficient.[13] Some enzymes may require elevated temperatures (e.g., 37-65°C) and longer incubation times (e.g., 1-3 hours).[12]

  • Termination of Reaction and Sample Clean-up:

    • Stop the enzymatic reaction by adding a protein precipitation/extraction solvent, such as 500 µL of acetonitrile.

    • Vortex the samples vigorously for 1-2 minutes to ensure complete protein precipitation.

    • Centrifuge the samples at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet the precipitated proteins.

  • Analysis:

    • Carefully transfer the supernatant to a clean tube or a 96-well plate.

    • Evaporate the solvent if necessary and reconstitute in the mobile phase.

    • Analyze the sample using a validated LC-MS/MS method for the quantification of Solifenacin.[14][15]

Experimental_Workflow Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Add_Buffer Add Buffer Add_IS->Add_Buffer Add_Enzyme Add β-glucuronidase Add_Buffer->Add_Enzyme Incubate Incubate Add_Enzyme->Incubate Terminate_Rxn Terminate Reaction (e.g., Acetonitrile) Incubate->Terminate_Rxn Centrifuge Centrifuge Terminate_Rxn->Centrifuge Analyze LC-MS/MS Analysis Centrifuge->Analyze

Caption: Workflow for enzymatic hydrolysis and analysis.

Data Presentation

The efficiency of enzymatic hydrolysis can be influenced by several factors, including the source of the β-glucuronidase, incubation temperature, and time. The following table summarizes representative data for the hydrolysis of N-glucuronides under different conditions.

Enzyme SourceSubstrateIncubation Temperature (°C)Incubation TimeHydrolysis Efficiency (%)Reference
Recombinant (B-One™)Amitriptyline N-glucuronide205 min>99[7]
Recombinant (BGTurbo™)Amitriptyline N-glucuronide555-10 min>99[7]
E. coliDiphenhydramine N-glucuronideOptimal-Superior to other enzymes[6]
Helix pomatiaAmitriptyline N-glucuronide4024 h<20[7][8]

Note: This table provides illustrative data. It is crucial to perform in-house validation for the specific analyte and enzyme used.

Conclusion

The enzymatic hydrolysis of this compound is a key step for its accurate quantification in biological samples. The use of recombinant β-glucuronidases is recommended for efficient cleavage of the N-glucuronide bond, often providing rapid and complete hydrolysis under mild conditions. The provided protocol and workflow offer a solid foundation for researchers to develop and validate their own methods for the analysis of solifenacin and its metabolites. Method optimization and validation are essential to ensure reliable and accurate results in drug metabolism and pharmacokinetic studies.

References

Quantitative Analysis of Solifenacin and its Metabolites in Preclinical Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solifenacin (B1663824) is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder. A thorough understanding of its metabolic fate and the quantitative assessment of its metabolites are crucial in preclinical drug development to evaluate its efficacy, safety, and potential for drug-drug interactions. This document provides detailed application notes and protocols for the quantitative analysis of solifenacin and its primary metabolites in preclinical species.

Solifenacin is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, although other pathways exist.[1][2][3] The main metabolic routes involve N-oxidation of the quinuclidinyl ring and 4R-hydroxylation of the tetrahydroisoquinoline ring.[1][2] This results in the formation of one pharmacologically active metabolite, 4R-hydroxy solifenacin, and three inactive metabolites: the N-glucuronide, the N-oxide, and the 4R-hydroxy-N-oxide of solifenacin.[1][4] The active metabolite, 4R-hydroxy solifenacin, is generally found at low concentrations in plasma.[1][4]

Metabolic Pathway of Solifenacin

The metabolic conversion of solifenacin involves several key enzymatic reactions, primarily mediated by CYP3A4. The following diagram illustrates the principal metabolic pathways.

Solifenacin_Metabolism Solifenacin Solifenacin N_Oxide Solifenacin N-Oxide (Inactive) Solifenacin->N_Oxide CYP3A4 (N-oxidation) Hydroxy 4R-hydroxy solifenacin (Active) Solifenacin->Hydroxy CYP3A4 (4R-hydroxylation) N_Glucuronide Solifenacin N-glucuronide (Inactive) Solifenacin->N_Glucuronide Glucuronidation Hydroxy_N_Oxide 4R-hydroxy-N-oxide solifenacin (Inactive) Hydroxy->Hydroxy_N_Oxide N-oxidation

Fig. 1: Principal metabolic pathways of solifenacin.

Quantitative Data in Preclinical Species

The following table summarizes the available pharmacokinetic data for solifenacin and its active metabolite, 4R-hydroxy solifenacin (M1), in dogs. This data is essential for assessing the exposure and potential pharmacological activity of the metabolite in a relevant preclinical model.

SpeciesDose (mg/kg/day)AnalyteGenderAUC (ng·h/mL)Reference
Dog3Solifenacin SuccinateMale19[5]
Dog3Solifenacin SuccinateFemale48[5]
Dog34R-hydroxy solifenacin (M1)Male5042[5]
Dog34R-hydroxy solifenacin (M1)Female8928[5]

Note: The significant difference in AUC between the parent drug and the M1 metabolite may be influenced by various factors including the analytical methods used and potential inter-animal variability.

Experimental Protocols

Bioanalytical Method for Solifenacin and 4R-hydroxy solifenacin in Rat Plasma

This protocol is adapted from a validated semi-micro high-performance liquid chromatography (HPLC) method for the simultaneous determination of solifenacin and its major active metabolite in rat plasma.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 1.0 mL of rat plasma in a glass tube, add 100 µL of internal standard solution.

  • Add 5.0 mL of a mixture of n-hexane and 2-propanol (95:5, v/v).

  • Vortex for 5 minutes.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a 20 µL aliquot into the HPLC system.

2. Chromatographic Conditions

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of a suitable buffer (e.g., 20 mM phosphate (B84403) buffer, pH adjusted to 3.0 with phosphoric acid) and acetonitrile (B52724) (e.g., in a 60:40 v/v ratio).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 220 nm.

  • Lower Limit of Quantitation (LLOQ): 2 ng/mL for both solifenacin and 4R-hydroxy solifenacin.

3. Workflow for Sample Analysis

The following diagram outlines the general workflow for the quantitative analysis of solifenacin and its metabolites from preclinical plasma samples.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma Plasma Sample Spike Spike with Internal Standard Plasma->Spike Extraction Liquid-Liquid or Solid-Phase Extraction Spike->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Inject into LC-MS/MS Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Fig. 2: General workflow for bioanalysis.
LC-MS/MS Method for Higher Sensitivity

For studies requiring higher sensitivity, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended. The general principles of sample preparation remain similar, with potential modifications to the extraction solvent and reconstitution volume to be compatible with the LC-MS/MS system.

1. Sample Preparation (Protein Precipitation - a simpler alternative)

  • To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and inject a small aliquot (e.g., 5 µL) into the LC-MS/MS system.

2. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography system.

  • Column: A suitable C18 or other appropriate reversed-phase column.

  • Mobile Phase: A gradient of water and acetonitrile/methanol, both containing a small amount of an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for solifenacin, its metabolites, and the internal standard.

Discussion

The provided protocols offer robust and reliable methods for the quantitative analysis of solifenacin and its key active metabolite in preclinical plasma samples. The choice between HPLC-UV and LC-MS/MS will depend on the required sensitivity and the concentration levels of the analytes in the samples. It is crucial to validate the chosen method in the specific matrix and preclinical species of interest according to regulatory guidelines.

The quantitative data from preclinical studies, such as the dog pharmacokinetic data presented, are vital for building pharmacokinetic/pharmacodynamic (PK/PD) models and for predicting the human dose and potential for clinical efficacy and safety. The significant levels of the active metabolite, 4R-hydroxy solifenacin, observed in dogs, underscore the importance of its quantification in preclinical safety and efficacy assessment.

References

Application of NMR Spectroscopy for the Structural Elucidation of Solifenacin N-glucuronide

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Solifenacin (B1663824), a competitive muscarinic receptor antagonist, is widely used for the treatment of overactive bladder. The metabolic fate of solifenacin in the body is a critical aspect of its pharmacological profile. One of the identified metabolites is Solifenacin N-glucuronide, formed via direct glucuronidation of the quinuclidine (B89598) nitrogen. The structural confirmation of such metabolites is paramount for understanding the drug's metabolism, distribution, and excretion pathways. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structural elucidation of metabolites. This document provides a comprehensive guide to the application of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy for the structural characterization of this compound.

Structural Elucidation Workflow

The structural elucidation of this compound using NMR spectroscopy involves a systematic workflow, from sample preparation to the interpretation of complex spectral data.

cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Spectral Analysis & Structure Confirmation a Isolation of this compound b Sample Dissolution in Deuterated Solvent a->b c 1D NMR (1H, 13C) b->c Prepared Sample d 2D NMR (COSY, HSQC, HMBC) c->d e Assignment of Proton and Carbon Signals d->e Acquired Spectra f Establishment of Connectivity e->f g Confirmation of Glucuronidation Site f->g h Elucidated Structure of this compound g->h Final Structure

Caption: Workflow for the structural elucidation of this compound using NMR spectroscopy.

Data Presentation: Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are estimated based on the known spectral data of solifenacin and D-glucuronic acid, and the expected effects of N-glucuronidation on the quinuclidine moiety.

Table 1: Predicted ¹H NMR Data for this compound (500 MHz, D₂O)

Atom NumberPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Solifenacin Moiety
H-1'6.2 - 6.4s
Aromatic H7.2 - 7.6m
H-34.8 - 5.0m
Quinuclidine H3.2 - 4.5m
1.8 - 2.5m
Glucuronic Acid Moiety
H-1'' (Anomeric)~5.5d~8.0
H-2''~3.6t~8.5
H-3''~3.7t~9.0
H-4''~3.8t~9.0
H-5''~4.1d~9.5

Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, D₂O)

Atom NumberPredicted Chemical Shift (δ, ppm)
Solifenacin Moiety
C=O155 - 157
Aromatic C125 - 140
C-1'60 - 62
C-372 - 74
Quinuclidine C20 - 60
Glucuronic Acid Moiety
C-1'' (Anomeric)95 - 98
C-2''73 - 75
C-3''76 - 78
C-4''71 - 73
C-5''76 - 78
C-6'' (Carboxyl)175 - 177

Experimental Protocols

The following are detailed protocols for the key experiments required for the structural elucidation of this compound.

Sample Preparation
  • Isolation: this compound is typically isolated from biological matrices (e.g., urine, plasma) following administration of solifenacin. This often involves solid-phase extraction (SPE) followed by high-performance liquid chromatography (HPLC) purification.

  • Quantification: Ensure a sufficient amount of the isolated metabolite is available. For high-field NMR spectrometers with cryoprobes, 10-50 µg may be sufficient for 1D and 2D experiments.

  • Dissolution: Dissolve the purified this compound sample in a suitable deuterated solvent, typically 0.5-0.6 mL of deuterium (B1214612) oxide (D₂O) or methanol-d₄ (CD₃OD). D₂O is often preferred for glucuronides due to their polarity.

  • Internal Standard: Add a small amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O, for chemical shift referencing (δ 0.00 ppm).

  • Transfer: Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

2.1. ¹H NMR Spectroscopy

  • Pulse Sequence: Standard single-pulse experiment with water suppression (e.g., presaturation).

  • Spectral Width: 12-16 ppm.

  • Number of Scans: 64-256 (depending on sample concentration).

  • Relaxation Delay: 2-5 seconds.

  • Acquisition Time: 2-3 seconds.

2.2. ¹³C NMR Spectroscopy

  • Pulse Sequence: Standard single-pulse experiment with proton decoupling.

  • Spectral Width: 200-220 ppm.

  • Number of Scans: 2048-8192 (or more, as ¹³C is less sensitive).

  • Relaxation Delay: 2-3 seconds.

2.3. 2D NMR Spectroscopy

2.3.1. Correlation SpectroscopY (COSY)

  • Purpose: To identify proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons.

  • Key Correlations: Correlations between the protons on the glucuronic acid ring and within the solifenacin moiety will be observed.

2.3.2. Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy

  • Purpose: To identify direct one-bond correlations between protons and their attached carbons (¹H-¹³C).

  • Key Correlations: Each proton signal will be correlated to the signal of the carbon it is directly attached to, aiding in the assignment of both ¹H and ¹³C spectra.

2.3.3. Heteronuclear Multiple Bond Correlation (HMBC) Spectroscopy

  • Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for connecting different spin systems and identifying quaternary carbons.

  • Key Correlations: The anomeric proton (H-1'') of the glucuronic acid moiety is expected to show a long-range correlation to the carbons of the quinuclidine ring of solifenacin, definitively confirming the site of glucuronidation.

Signaling Pathway and Logical Relationships

The following diagram illustrates the key HMBC correlation that confirms the structure of this compound.

cluster_solifenacin Solifenacin Moiety sol Quinuclidine Nitrogen gluc_h Anomeric Proton (H-1'') sol->gluc_h N-Glycosidic Bond sol_c Adjacent Quinuclidine Carbons gluc_h->sol_c Key HMBC Correlation (³JCH)

Caption: Key HMBC correlation confirming the N-glucuronidation site.

Conclusion

The combination of 1D and 2D NMR techniques provides a powerful and definitive method for the structural elucidation of this compound. The characteristic chemical shift of the anomeric proton of the glucuronic acid moiety, combined with key long-range correlations observed in the HMBC spectrum, allows for the unambiguous determination of the site of glucuronidation. This detailed structural information is invaluable for a comprehensive understanding of the metabolic profile of solifenacin.

Application Note: A Proposed Bioanalytical Method for the Quantification of Solifenacin N-glucuronide in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solifenacin is a competitive muscarinic receptor antagonist widely used for the treatment of overactive bladder. It is extensively metabolized in the liver, with one of the identified metabolites in human plasma being Solifenacin N-glucuronide.[1][2] Although pharmacologically inactive, the quantification of major metabolites like this compound is crucial in drug development to understand the complete pharmacokinetic profile of a drug, assess drug-drug interactions, and fulfill regulatory requirements. This document outlines a proposed, comprehensive, and robust bioanalytical method for the determination of this compound in human plasma using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The proposed method is based on established bioanalytical principles for related compounds and is designed to meet the rigorous standards of regulatory bodies such as the FDA and EMA.[1][3]

Metabolic Pathway of Solifenacin

Solifenacin undergoes extensive metabolism primarily via CYP3A4, but also through direct glucuronidation. The N-glucuronidation of the quinuclidine (B89598) ring results in the formation of this compound, a polar metabolite that is excreted in urine. The diagram below illustrates the metabolic conversion of Solifenacin to its N-glucuronide metabolite.

G Solifenacin Solifenacin UGT UDP-glucuronosyltransferase (UGT) Solifenacin->UGT Solifenacin_N_glucuronide This compound UGT->Solifenacin_N_glucuronide

Fig. 1: Metabolic pathway of Solifenacin to this compound.

Proposed Bioanalytical Method

This method is a template and requires full validation before its application in regulated studies.

Materials and Reagents
  • Reference Standards: this compound and a suitable stable isotope-labeled internal standard (e.g., this compound-d4).

  • Reagents: HPLC-grade methanol, acetonitrile, water, and formic acid.

  • Biological Matrix: Drug-free human plasma (K2EDTA).

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is proposed for its ability to provide a clean extract and reduce matrix effects.

G cluster_prep Sample Preparation Workflow start Plasma Sample (100 µL) add_is Add Internal Standard (this compound-d4) start->add_is vortex1 Vortex add_is->vortex1 add_buffer Add 4% Phosphoric Acid (200 µL) vortex1->add_buffer vortex2 Vortex add_buffer->vortex2 spe_load Load Sample vortex2->spe_load spe_condition Condition SPE Cartridge (Mixed-mode Cation Exchange) spe_equilibrate Equilibrate SPE Cartridge spe_condition->spe_equilibrate spe_equilibrate->spe_load spe_wash1 Wash 1: 2% Formic Acid spe_load->spe_wash1 spe_wash2 Wash 2: Methanol spe_wash1->spe_wash2 spe_elute Elute with 5% Ammonium Hydroxide in Methanol spe_wash2->spe_elute evaporate Evaporate to Dryness spe_elute->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute end Inject into LC-MS/MS reconstitute->end

Fig. 2: Proposed solid-phase extraction workflow.
Liquid Chromatography Conditions

ParameterProposed Condition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate
Injection Volume 5 µL
Column Temperature 40 °C
Mass Spectrometry Conditions
ParameterProposed Condition
Instrument Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions This compound: m/z 539.3 -> 363.2 (loss of glucuronic acid) Internal Standard (d4): m/z 543.3 -> 367.2
Source Temperature 500 °C
IonSpray Voltage 5500 V
Collision Energy To be optimized during method development

Bioanalytical Method Validation

The proposed method must be validated in accordance with FDA and EMA guidelines. The validation will assess the following parameters:

Selectivity and Specificity

The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. Six different sources of human plasma will be tested for interferences.

Calibration Curve and Linearity

A calibration curve will be generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A linear regression with a weighting factor of 1/x² is proposed.

ParameterAcceptance Criteria
Calibration Points Minimum of 6 non-zero standards
Correlation Coefficient (r) ≥ 0.99
Standard Deviation Back-calculated concentrations of standards should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ). 75% of standards must meet this criterion.
Accuracy and Precision

The accuracy and precision will be determined by analyzing quality control (QC) samples at four concentration levels: LLOQ, low QC, medium QC, and high QC.

ParameterAcceptance Criteria
Intra-day Accuracy Mean concentration at each level should be within ±15% of the nominal value (±20% at LLOQ).
Inter-day Accuracy Mean concentration at each level should be within ±15% of the nominal value (±20% at LLOQ).
Intra-day Precision (CV) ≤ 15% (≤ 20% at LLOQ).
Inter-day Precision (CV) ≤ 15% (≤ 20% at LLOQ).
Recovery and Matrix Effect

The extraction recovery of the analyte and the effect of the plasma matrix on the ionization of the analyte will be evaluated.

ParameterAcceptance Criteria
Extraction Recovery Should be consistent, precise, and reproducible.
Matrix Factor The coefficient of variation (CV) of the matrix factor across different lots of plasma should be ≤ 15%.
Stability

The stability of this compound in plasma will be assessed under various conditions to ensure the integrity of the samples from collection to analysis.

Stability TypeConditions to be TestedAcceptance Criteria
Freeze-Thaw Stability Three freeze-thaw cycles.Mean concentration should be within ±15% of the nominal concentration.
Short-Term Stability At room temperature for a duration exceeding the expected sample handling time.Mean concentration should be within ±15% of the nominal concentration.
Long-Term Stability At -20°C and -80°C for a period longer than the expected storage time of study samples.Mean concentration should be within ±15% of the nominal concentration.
Post-Preparative Stability In the autosampler for a duration exceeding the expected run time.Mean concentration should be within ±15% of the nominal concentration.

Summary of Proposed Validation Parameters and Hypothetical Results

The following table summarizes the proposed validation parameters and provides a set of hypothetical, yet realistic, results that would be expected from a successful validation.

Validation ParameterSpecificationHypothetical Result
Linearity Range To be determined0.5 - 500 ng/mL
Correlation Coefficient (r) ≥ 0.990.998
Accuracy (at LLOQ, LQC, MQC, HQC) Within ±15% of nominal (±20% at LLOQ)95.2% - 108.5%
Precision (at LLOQ, LQC, MQC, HQC) CV ≤ 15% (≤ 20% at LLOQ)4.2% - 9.8%
Extraction Recovery Consistent and reproducibleMean recovery of 85% with a CV of 6.5%
Matrix Effect CV of Matrix Factor ≤ 15%8.2%
Stability Within ±15% of nominal concentration under all tested conditionsPassed for freeze-thaw (3 cycles), short-term (24h at room temp), long-term (90 days at -80°C), and post-preparative (48h in autosampler) stability.

Conclusion

The proposed LC-MS/MS method for the quantification of this compound in human plasma provides a robust framework for the development and validation of a sensitive, specific, and reliable bioanalytical assay. Adherence to the detailed protocols and validation guidelines presented in this document will ensure the generation of high-quality data suitable for supporting pharmacokinetic studies and regulatory submissions. It is imperative that this method undergoes a full validation to demonstrate its performance characteristics prior to the analysis of clinical or non-clinical study samples.

References

Application Notes and Protocols for In Vitro Solifenacin N-Glucuronidation Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solifenacin (B1663824) is a competitive muscarinic receptor antagonist utilized in the treatment of overactive bladder.[1] The metabolism of solifenacin is extensive, primarily occurring in the liver.[2][3] While cytochrome P450 (CYP) 3A4 is the principal enzyme involved in its oxidative metabolism, another significant metabolic pathway is N-glucuronidation.[1][2][3] This process, catalyzed by UDP-glucuronosyltransferases (UGTs), involves the conjugation of glucuronic acid to the solifenacin molecule, resulting in a more water-soluble and readily excretable metabolite known as solifenacin N-glucuronide.[2][3][4] Understanding the kinetics and the specific UGT isoforms involved in this pathway is crucial for predicting potential drug-drug interactions and inter-individual variability in solifenacin metabolism.

These application notes provide detailed protocols for conducting in vitro assays to characterize the N-glucuronidation of solifenacin using human liver microsomes (HLMs) and recombinant human UGT enzymes.

Metabolic Pathway of Solifenacin N-Glucuronidation

Solifenacin, a tertiary amine, undergoes conjugation with UDP-glucuronic acid (UDPGA), a reaction catalyzed by UGT enzymes. This results in the formation of a quaternary ammonium (B1175870) glucuronide metabolite. While the specific UGT isoforms responsible for solifenacin N-glucuronidation have not been definitively identified in published literature, the N-glucuronidation of tertiary amines is predominantly catalyzed by UGT1A4 and UGT2B10.[5] Therefore, it is highly probable that one or both of these isoforms are involved in the metabolism of solifenacin.

G Solifenacin Solifenacin Solifenacin_N_Glucuronide This compound Solifenacin->Solifenacin_N_Glucuronide Glucuronidation UGTs UDP-Glucuronosyltransferases (UGTs) (likely UGT1A4 and/or UGT2B10) UGTs->Solifenacin_N_Glucuronide UDPGA UDP-Glucuronic Acid (UDPGA) UDPGA->Solifenacin_N_Glucuronide

Caption: Metabolic pathway of Solifenacin N-glucuronidation.

Experimental Protocols

This section outlines the detailed methodologies for two key in vitro experiments: UGT phenotyping with recombinant enzymes and kinetic analysis in human liver microsomes.

Protocol 1: UGT Isoform Screening (Phenotyping) of Solifenacin N-Glucuronidation

This protocol aims to identify the specific UGT isoforms responsible for the N-glucuronidation of solifenacin using a panel of recombinant human UGT enzymes.

Materials:

  • Solifenacin succinate (B1194679)

  • Recombinant human UGT isoforms (e.g., UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A7, UGT1A8, UGT1A9, UGT1A10, UGT2B4, UGT2B7, UGT2B10, UGT2B15, and UGT2B17) expressed in a suitable system (e.g., baculovirus-infected insect cells)

  • Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium (B8492382) salt

  • Tris-HCl buffer (pH 7.4)

  • Magnesium chloride (MgCl₂)

  • Alamethicin (B1591596)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Ultrapure water

  • 96-well plates

  • Incubator

  • LC-MS/MS system

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of solifenacin succinate in a suitable solvent (e.g., methanol (B129727) or DMSO).

    • Prepare a stock solution of UDPGA in ultrapure water.

    • Prepare the incubation buffer: 50 mM Tris-HCl (pH 7.4) containing 10 mM MgCl₂.

    • Prepare an alamethicin stock solution in ethanol.

  • Incubation Setup:

    • On a 96-well plate, add the following to each well:

      • Recombinant UGT enzyme (final protein concentration typically 0.1-0.5 mg/mL)

      • Incubation buffer

      • Alamethicin (final concentration 25-50 µg/mg protein) to activate the enzymes. Pre-incubate on ice for 15 minutes.

    • Add solifenacin to achieve the desired final concentration (e.g., 1-100 µM).

    • Pre-incubate the plate at 37°C for 5 minutes.

  • Reaction Initiation and Termination:

    • Initiate the reaction by adding UDPGA (final concentration typically 2-5 mM).

    • Incubate at 37°C for a specified time (e.g., 60 minutes). The incubation time should be within the linear range of metabolite formation.

    • Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

  • Sample Processing:

    • Centrifuge the plate at 4°C to precipitate proteins.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Quantify the formation of this compound. A reference standard for this compound is commercially available.[6]

    • Monitor the parent compound (solifenacin) and the N-glucuronide metabolite using appropriate precursor and product ion transitions.

Data Analysis:

  • Calculate the rate of formation of this compound for each UGT isoform.

  • Compare the activity across the different isoforms to identify the primary enzyme(s) responsible for the reaction.

G cluster_prep Preparation cluster_incubation Incubation cluster_reaction Reaction cluster_analysis Analysis Reagents Prepare Reagents: - Solifenacin Stock - UDPGA Stock - Incubation Buffer - Alamethicin Stock Setup Set up Incubation Mix: - Recombinant UGTs - Buffer + MgCl2 - Alamethicin Reagents->Setup Add_Sol Add Solifenacin Setup->Add_Sol Preinc Pre-incubate at 37°C Add_Sol->Preinc Start Initiate with UDPGA Preinc->Start Incubate Incubate at 37°C Start->Incubate Stop Terminate with Acetonitrile Incubate->Stop Process Process Sample: - Centrifuge - Collect Supernatant Stop->Process LCMS LC-MS/MS Analysis Process->LCMS Data Data Analysis: - Calculate Formation Rate - Identify Key UGTs LCMS->Data

Caption: Experimental workflow for UGT isoform screening.

Protocol 2: Enzyme Kinetics of Solifenacin N-Glucuronidation in Human Liver Microsomes

This protocol determines the kinetic parameters (Km and Vmax) of solifenacin N-glucuronidation in pooled human liver microsomes.

Materials:

  • Solifenacin succinate

  • Pooled human liver microsomes (HLMs)

  • Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium salt

  • Tris-HCl buffer (pH 7.4)

  • Magnesium chloride (MgCl₂)

  • Alamethicin

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Ultrapure water

  • 96-well plates

  • Incubator

  • LC-MS/MS system

Procedure:

  • Reagent Preparation:

    • Prepare reagents as described in Protocol 1.

  • Incubation Setup:

    • Prepare incubation mixtures containing HLMs (final protein concentration typically 0.1-0.5 mg/mL), incubation buffer, and alamethicin (25-50 µg/mg protein). Pre-incubate on ice for 15 minutes.

    • Prepare a range of solifenacin concentrations (e.g., 0.5 to 500 µM) to encompass the expected Km value.

    • Pre-incubate the HLM mixture at 37°C for 5 minutes.

  • Reaction Initiation and Termination:

    • Initiate the reactions by adding UDPGA (final concentration 2-5 mM).

    • Incubate at 37°C for a predetermined time that ensures linear metabolite formation.

    • Terminate the reactions with an equal volume of ice-cold acetonitrile.

  • Sample Processing and LC-MS/MS Analysis:

    • Process the samples and perform LC-MS/MS analysis as described in Protocol 1.

Data Analysis:

  • Quantify the concentration of this compound formed at each substrate concentration.

  • Plot the reaction velocity (rate of metabolite formation) against the solifenacin concentration.

  • Fit the data to the Michaelis-Menten equation to determine the Km (substrate concentration at half-maximal velocity) and Vmax (maximal reaction velocity). Non-linear regression software should be used for this analysis.

ParameterDescriptionTypical Value Range (for reference)
Km (µM) Michaelis-Menten constant; substrate concentration at which the reaction rate is half of Vmax.To be determined experimentally for solifenacin.
Vmax (pmol/min/mg protein) Maximum rate of reaction.To be determined experimentally for solifenacin.
CLint (µL/min/mg protein) Intrinsic clearance (Vmax/Km).To be calculated from experimental data.

Table 1: Key Enzyme Kinetic Parameters for Solifenacin N-Glucuronidation

Data Presentation

The quantitative data obtained from these experiments should be summarized in clear and concise tables to facilitate comparison and interpretation.

UGT IsoformThis compound Formation Rate (pmol/min/mg protein)
UGT1A1Insert experimental value
UGT1A3Insert experimental value
UGT1A4Insert experimental value
UGT1A6Insert experimental value
UGT1A7Insert experimental value
UGT1A8Insert experimental value
UGT1A9Insert experimental value
UGT1A10Insert experimental value
UGT2B4Insert experimental value
UGT2B7Insert experimental value
UGT2B10Insert experimental value
UGT2B15Insert experimental value
UGT2B17Insert experimental value

Table 2: UGT Isoform Screening for Solifenacin N-Glucuronidation

HLM LotKm (µM)Vmax (pmol/min/mg protein)CLint (µL/min/mg protein)
Lot 1Insert experimental valueInsert experimental valueCalculated value
Lot 2Insert experimental valueInsert experimental valueCalculated value
Lot 3Insert experimental valueInsert experimental valueCalculated value
Average Average value Average value Average value

Table 3: Enzyme Kinetic Parameters for Solifenacin N-Glucuronidation in Pooled Human Liver Microsomes

Analytical Method: LC-MS/MS

The quantification of solifenacin and its N-glucuronide metabolite is typically achieved using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and selectivity.

ParameterSolifenacinThis compound
Precursor Ion (m/z) 363.2539.2
Product Ion (m/z) 193.1363.2
Ionization Mode Positive Electrospray (ESI+)Positive Electrospray (ESI+)
LC Column C18 reverse-phaseC18 reverse-phase
Mobile Phase Acetonitrile/water with formic acidAcetonitrile/water with formic acid

Table 4: Example LC-MS/MS Parameters for Solifenacin and its N-Glucuronide (Note: These are example values and should be optimized for the specific instrument and conditions used).

Conclusion

The provided protocols and guidelines offer a robust framework for the in vitro investigation of solifenacin N-glucuronidation. By employing these methods, researchers can identify the key UGT enzymes involved in this metabolic pathway and determine its kinetic parameters. This information is invaluable for drug development, enabling a better understanding of solifenacin's pharmacokinetic profile and its potential for drug-drug interactions.

References

Troubleshooting & Optimization

Technical Support Center: Chromatographic Resolution of Solifenacin and its Glucuronide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of Solifenacin (B1663824) and its glucuronide metabolite.

Troubleshooting Guides

This section addresses common issues encountered during the chromatographic analysis of Solifenacin and its glucuronide.

Issue 1: Poor Resolution Between Solifenacin and Solifenacin Glucuronide Peaks

Q: My chromatogram shows overlapping or poorly resolved peaks for Solifenacin and its glucuronide. How can I improve the separation?

A: Poor resolution is a common challenge. Here are several strategies to improve the separation between the parent drug and its more polar glucuronide metabolite:

  • Mobile Phase Optimization:

    • Adjust Organic Modifier Concentration: In reversed-phase chromatography, Solifenacin glucuronide will elute earlier than Solifenacin due to its higher polarity. To increase the retention of the glucuronide and improve separation, try decreasing the percentage of the organic modifier (e.g., acetonitrile (B52724) or methanol) in the mobile phase. A gradient elution, starting with a lower organic concentration and gradually increasing it, can be highly effective.[1][2]

    • Modify Mobile Phase pH: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds like Solifenacin.[3][4] Experiment with a pH range around the pKa of Solifenacin to optimize selectivity. Using a buffer is crucial to maintain a stable pH.[4] For example, a mobile phase containing 10 mM ammonium (B1175870) formate (B1220265) buffer with the pH adjusted to 3 with formic acid has been used successfully for Solifenacin and its degradation products.[5]

    • Change Organic Modifier: If you are using acetonitrile, consider switching to methanol (B129727) or a combination of both. Methanol can offer different selectivity for polar compounds.[5]

  • Stationary Phase Selection:

    • Column Chemistry: Standard C18 columns are a good starting point.[1][6] However, if resolution is still inadequate, consider a column with a different stationary phase, such as a C8 or a phenyl-hexyl column, which can provide alternative selectivity. An Oyster BDS C8 column has shown good resolution for Solifenacin and its degradation products.[5]

    • Particle Size and Column Dimensions: Using a column with smaller particle size (e.g., < 3 µm) and a longer column length will increase efficiency and, consequently, resolution.

  • Temperature:

    • Lowering the column temperature can sometimes improve resolution by affecting the thermodynamics of the separation.[7]

Issue 2: Peak Tailing for Solifenacin or its Glucuronide

Q: I am observing significant peak tailing for one or both of my analytes. What are the potential causes and solutions?

A: Peak tailing can compromise peak integration and quantification.[4] Here are the common causes and troubleshooting steps:

  • Secondary Interactions with Silanol (B1196071) Groups: Residual silanol groups on the silica-based stationary phase can interact with basic compounds like Solifenacin, leading to tailing.[4]

    • Solution: Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase at a low concentration (e.g., 0.1%) to mask the silanol groups.[3] Using a highly end-capped column can also minimize these interactions.

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[4]

    • Solution: Dilute your sample and reinject. If the peak shape improves, column overload was the likely issue.[4]

  • Column Contamination or Degradation: Accumulation of matrix components on the column frit or at the head of the column can cause peak tailing.[8]

    • Solution: Use a guard column to protect the analytical column.[9] If you suspect contamination, try reversing and flushing the column (if the manufacturer allows).[8] Regular replacement of the guard column is recommended.

  • Mobile Phase pH: An inappropriate mobile phase pH, close to the analyte's pKa, can result in tailing peaks.[4]

    • Solution: Adjust the mobile phase pH to be at least 1.5-2 pH units away from the pKa of Solifenacin. Ensure your buffer concentration is sufficient to maintain a stable pH.[4]

Issue 3: Shifting Retention Times

Q: The retention times for my analytes are drifting between injections. What could be causing this instability?

A: Unstable retention times can affect the reliability of your analytical method. Consider the following potential causes:

  • Inadequate Column Equilibration: Insufficient equilibration time between gradient runs or after changing the mobile phase can lead to drifting retention times.

    • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A general rule is to flush the column with 10-20 column volumes of the new mobile phase.

  • Mobile Phase Preparation: Inconsistent mobile phase preparation can cause retention time shifts.

    • Solution: Prepare fresh mobile phase daily and ensure accurate measurements of all components. Degas the mobile phase before use to prevent bubble formation in the pump.

  • Column Temperature Fluctuations: Variations in the column temperature will affect retention times.

    • Solution: Use a column oven to maintain a constant and consistent temperature.

  • Pump Performance: Issues with the HPLC pump, such as leaks or faulty check valves, can lead to inconsistent flow rates and, consequently, shifting retention times.

    • Solution: Perform regular maintenance on your HPLC system, including checking for leaks and ensuring the pump is delivering a stable flow rate.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for developing a separation method for Solifenacin and its glucuronide?

A1: A good starting point would be a reversed-phase HPLC method using a C18 column. Based on published methods for Solifenacin and its metabolites, you could begin with the following conditions and optimize from there:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.[1]

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (adjusted with formic acid).[5]

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 10-20%) and gradually increase to elute Solifenacin. The glucuronide, being more polar, should elute before the parent compound.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.[1]

  • Column Temperature: 30°C.

Q2: How can I confirm the identity of the Solifenacin glucuronide peak?

A2: The most definitive way to confirm the identity of the glucuronide peak is to use a mass spectrometer (LC-MS). The glucuronide will have a specific mass-to-charge ratio (m/z) corresponding to the addition of a glucuronic acid moiety to the Solifenacin molecule. The molecular formula for Solifenacin N-Glucuronide is C₂₉H₃₄N₂O₈, with a molecular weight of approximately 538.6 g/mol .[10][11] You can also use a commercially available reference standard of this compound to compare retention times.[10]

Q3: Are there any specific sample preparation considerations for analyzing Solifenacin and its glucuronide in biological matrices?

A3: Yes, for biological samples like plasma, sample preparation is crucial to remove proteins and other interfering substances. Common techniques include:

  • Protein Precipitation (PPT): This is a simple and fast method where a solvent like acetonitrile or methanol is added to the plasma sample to precipitate proteins.[12][13]

  • Liquid-Liquid Extraction (LLE): This technique can provide a cleaner sample by extracting the analytes of interest into an immiscible organic solvent.[14]

  • Solid-Phase Extraction (SPE): SPE can offer the cleanest extracts and allows for sample concentration, which is beneficial for detecting low levels of metabolites.

The choice of method will depend on the sensitivity required and the complexity of the matrix.

Data Presentation

Table 1: Example HPLC Methods for Solifenacin Analysis

ParameterMethod 1[5]Method 2[1]Method 3[3]
Column Oyster BDS C8 (250 mm × 4.6 mm, 5 µm)Inertsil ODS 3V C18 (150 mm × 4.6 mm, 5 µm)Hypersil C8 (250mm × 4.6 mm, 5 µm)
Mobile Phase 10 mM Ammonium Formate (pH 3) : Acetonitrile : Methanol (52.5:37.5:10 v/v/v)Monobasic potassium phosphate (B84403) (pH 3.5) with 0.1% TEA and Methanol10 mM Potassium dihydrogen phosphate (pH 3) with 0.1% TEA : Acetonitrile (60:40 v/v)
Flow Rate 0.7 mL/min1.5 mL/min1.0 mL/min
Detection UV at 210 nmUV at 220 nmUV at 210 nm
Retention Time Not specified5.12 min7.82 min

Experimental Protocols

Protocol 1: General HPLC Method for Resolution of Solifenacin and Related Substances

This protocol is a starting point for method development for the separation of Solifenacin and its glucuronide.

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 10 mM solution of ammonium formate in HPLC-grade water. Adjust the pH to 3.0 using formic acid. Filter through a 0.45 µm membrane filter and degas.

    • Mobile Phase B: HPLC-grade acetonitrile.

  • Standard Solution Preparation:

    • Prepare a stock solution of Solifenacin reference standard at 1 mg/mL in methanol.

    • Prepare a working standard solution by diluting the stock solution with the initial mobile phase composition to a final concentration of 10 µg/mL.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • UV Detection: 220 nm.

    • Flow Rate: 1.0 mL/min.

    • Gradient Program:

      • 0-2 min: 20% B

      • 2-15 min: 20% to 80% B

      • 15-17 min: 80% B

      • 17-18 min: 80% to 20% B

      • 18-25 min: 20% B (equilibration)

  • Analysis:

    • Inject the standard solution and monitor the chromatogram. The Solifenacin glucuronide peak is expected to elute before the Solifenacin peak. Adjust the gradient profile as needed to achieve optimal resolution.

Visualizations

experimental_workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mp Prepare Mobile Phase (Aqueous Buffer & Organic) hplc_setup Equilibrate HPLC System & Column prep_mp->hplc_setup prep_std Prepare Standard Solutions (Solifenacin & Glucuronide) hplc_inject Inject Sample prep_std->hplc_inject prep_sample Prepare Analytical Sample (e.g., Plasma + PPT/LLE/SPE) prep_sample->hplc_inject hplc_setup->hplc_inject hplc_run Chromatographic Separation (Gradient Elution) hplc_inject->hplc_run hplc_detect UV or MS Detection hplc_run->hplc_detect data_acq Data Acquisition hplc_detect->data_acq data_proc Process Chromatogram (Integration & Quantification) data_acq->data_proc data_report Generate Report data_proc->data_report

Caption: Experimental workflow for the chromatographic analysis of Solifenacin and its glucuronide.

troubleshooting_resolution cluster_mobile_phase Mobile Phase Adjustments cluster_column Column Adjustments cluster_other Other Parameters start Poor Resolution mp_organic Decrease % Organic Modifier start->mp_organic mp_ph Adjust pH (away from pKa) start->mp_ph mp_type Change Organic Modifier (ACN to MeOH) start->mp_type col_chem Try Different Stationary Phase (e.g., C8, Phenyl) start->col_chem col_dim Use Longer Column or Smaller Particle Size start->col_dim temp Lower Column Temperature start->temp end Resolution Improved mp_organic->end mp_ph->end mp_type->end col_chem->end col_dim->end temp->end

Caption: Troubleshooting logic for improving chromatographic resolution.

References

Technical Support Center: Optimizing Ionization Efficiency for Solifenacin N-glucuronide in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mass spectrometric detection of Solifenacin (B1663824) N-glucuronide.

Frequently Asked Questions (FAQs)

Q1: What is the expected precursor ion for Solifenacin N-glucuronide in positive electrospray ionization (ESI) mode?

A1: In positive ESI mode, this compound is expected to be detected as the protonated molecule, [M+H]⁺. Given the molecular formula of C₂₉H₃₄N₂O₈ and a molecular weight of 538.6 g/mol , the expected m/z for the precursor ion is 539.6[1]. A mass spectrum for a related metabolite, "Solifenacin-M (HO-glucuronide)," shows a precursor ion at m/z 555.23, which may represent an adduct or a different but related glucuronidated form[2].

Q2: What are the predicted product ions for this compound for Multiple Reaction Monitoring (MRM) analysis?

A2: A common fragmentation pathway for glucuronide conjugates in tandem mass spectrometry is the neutral loss of the glucuronic acid moiety (C₆H₈O₆), which has a mass of 176.03 Da. Therefore, a primary product ion for this compound can be predicted by subtracting this mass from the precursor ion. For the parent solifenacin, a common product ion is m/z 193.2[3][4]. The transition of m/z 363 -> 110 has also been reported for solifenacin[5]. For this compound, a predicted transition would be from the precursor ion (e.g., m/z 539.6) to the m/z of the aglycone (solifenacin, m/z 363.5).

Q3: Which ionization mode, positive or negative, is generally preferred for the analysis of this compound?

A3: While both positive and negative ESI modes can be utilized for the analysis of glucuronides, positive ion mode is commonly employed for the parent compound, solifenacin[3][5]. Given the presence of a tertiary amine in the quinuclidine (B89598) ring of solifenacin, which is readily protonated, positive ESI is likely to provide good sensitivity for its N-glucuronide metabolite as well. However, empirical determination of the optimal ionization mode is recommended to achieve the best sensitivity and specificity for your specific sample matrix and instrumentation. In some cases, negative ion mode can provide characteristic fragments of the glucuronic acid moiety at m/z 175 and 113[6].

Q4: What are common adducts observed for N-glucuronides in ESI-MS?

A4: In positive ESI-MS, in addition to the protonated molecule [M+H]⁺, it is common to observe other adducts. These can include sodium [M+Na]⁺ and potassium [M+K]⁺ adducts, especially when glass vials are used or if there are trace amounts of these salts in the mobile phase or sample. Ammonium (B1175870) adducts [M+NH₄]⁺ are also common, particularly when using ammonium-containing mobile phase additives like ammonium formate (B1220265) or ammonium acetate.

Q5: How can I improve the chromatographic peak shape for the polar this compound?

A5: Poor peak shape for polar analytes like glucuronides is a frequent challenge. To improve peak symmetry, ensure that the column is fully equilibrated with the initial mobile phase conditions. Using a mobile phase with a low percentage of organic solvent at the beginning of the gradient can enhance retention and improve peak shape. Additionally, make certain that the sample is dissolved in a solvent that is of similar or weaker elution strength than the initial mobile phase to prevent peak distortion.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Signal Suboptimal ionization parameters.Systematically optimize key ESI source parameters, including capillary voltage, nebulizer pressure, drying gas temperature, and drying gas flow rate. Start with the recommended parameters in the experimental protocol below and adjust one parameter at a time.
Inefficient desolvation.Increase the drying gas temperature and flow rate to promote efficient solvent evaporation from the ESI droplets. Be cautious, as excessive temperatures can lead to in-source fragmentation.
Ion suppression from the sample matrix.Employ more effective sample preparation techniques such as solid-phase extraction (SPE) to remove interfering matrix components. Also, ensure adequate chromatographic separation of this compound from co-eluting matrix components.
In-source Fragmentation High cone/fragmentor voltage.Reduce the cone or fragmentor voltage to minimize the energy imparted to the ions in the source, thus reducing the likelihood of fragmentation before they enter the mass analyzer.
Elevated ion source temperature.While important for desolvation, excessively high source temperatures can contribute to the thermal degradation of the analyte. Incrementally decrease the source temperature to find a balance between efficient desolvation and minimal fragmentation.
Poor Peak Shape Mismatch between sample solvent and mobile phase.Dissolve the sample in a solvent with a similar or weaker elution strength than the initial mobile phase.
Inadequate column equilibration.Increase the column equilibration time between injections to ensure the stationary phase is fully conditioned.
Secondary interactions with the stationary phase.The addition of a small amount of a modifier, such as formic acid or ammonium formate, to the mobile phase can help to improve peak shape by minimizing unwanted interactions.
High Background Noise Contaminated mobile phase or LC system.Prepare fresh mobile phases using high-purity solvents and additives. Thoroughly flush the LC system to remove any contaminants.
Dirty ion source.Clean the ion source components, including the capillary, cone, and lenses, according to the manufacturer's recommendations.

Experimental Protocols

LC-MS/MS Method for Solifenacin and its Metabolites

This protocol provides a starting point for the analysis of solifenacin and its N-glucuronide metabolite. Optimization will be required for your specific instrumentation and sample matrix.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.9 µm) is a suitable starting point[7].

    • Mobile Phase A: 0.1% Formic acid in water or 10 mM Ammonium Formate in water. The use of ammonium formate can sometimes improve peak shape for basic compounds.

    • Mobile Phase B: 0.1% Formic acid in methanol (B129727) or acetonitrile.

    • Gradient: A typical gradient would start at a low percentage of mobile phase B (e.g., 5-10%) and ramp up to a high percentage (e.g., 90-95%) over several minutes to elute the analytes.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (Positive ESI):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Solifenacin: m/z 363.5 → 193.2[3]

      • This compound (predicted): m/z 539.6 → 363.5

    • Source Parameters (starting points, requires optimization):

      • Capillary Voltage: 3.0 - 4.0 kV

      • Nebulizer Pressure: 30 - 40 psi

      • Drying Gas Flow: 10 - 12 L/min

      • Drying Gas Temperature: 300 - 350 °C[7]

      • Cone/Fragmentor Voltage: Optimize by infusing a standard solution and adjusting for maximum precursor ion intensity with minimal fragmentation.

Optimization of ESI Source Parameters using Design of Experiments (DoE)

A DoE approach is highly recommended for efficiently optimizing multiple ESI source parameters.

  • Define Factors and Ranges:

    • Capillary Voltage (e.g., 2000 - 4000 V)

    • Nebulizer Pressure (e.g., 10 - 50 psi)

    • Drying Gas Flow Rate (e.g., 4 - 12 L/min)

    • Drying Gas Temperature (e.g., 200 - 340 °C)

  • Select a DoE Design: A factorial or response surface design can be used.

  • Perform Experiments: Run the experiments in a randomized order.

  • Analyze Results: Use statistical software to determine the optimal settings for maximizing the signal intensity of this compound.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma, Urine) spe Solid-Phase Extraction (SPE) sample->spe lc LC Separation (C18 Column) spe->lc esi Electrospray Ionization (ESI) lc->esi ms Tandem Mass Spectrometry (MRM) esi->ms data_acq Data Acquisition ms->data_acq quant Quantification data_acq->quant

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

troubleshooting_workflow start Low/No Signal for this compound check_ms Check MS Parameters start->check_ms optimize_esi Optimize ESI Source (Voltage, Gas Flow/Temp) check_ms->optimize_esi Suboptimal check_lc Check LC System check_ms->check_lc Optimal end Signal Improved optimize_esi->end check_mobile_phase Prepare Fresh Mobile Phase check_lc->check_mobile_phase Contamination Suspected check_column Check Column Performance check_lc->check_column Poor Peak Shape check_sample_prep Review Sample Preparation check_lc->check_sample_prep System OK check_mobile_phase->end check_column->end improve_cleanup Improve Sample Cleanup (e.g., SPE) check_sample_prep->improve_cleanup Ion Suppression Likely check_sample_prep->end Prep OK improve_cleanup->end

References

Troubleshooting poor recovery of Solifenacin N-glucuronide during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers encountering poor recovery of Solifenacin N-glucuronide during solid-phase extraction (SPE) and liquid-liquid extraction (LLE).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in extracting this compound?

This compound is a polar metabolite of Solifenacin. Its high polarity can make it challenging to retain on traditional reversed-phase SPE sorbents and to efficiently extract into common organic solvents during LLE. Furthermore, N-glucuronides can be susceptible to hydrolysis under certain pH conditions, leading to lower than expected recovery of the intact metabolite.[1][2]

Q2: What are the key chemical properties of this compound to consider during method development?

Q3: Is enzymatic degradation a concern during sample handling and extraction?

Yes, the potential for enzymatic hydrolysis of the glucuronide bond by β-glucuronidases present in biological samples is a consideration. It is advisable to add a β-glucuronidase inhibitor to samples upon collection, especially if they are not immediately processed, and to keep samples on ice or frozen to minimize enzymatic activity.[1]

Q4: Can I use the same extraction method for both Solifenacin and its N-glucuronide metabolite?

While it may be possible to develop a method that recovers both, it is often challenging due to their differing polarities. An extraction method optimized for the less polar parent drug, Solifenacin, may result in poor recovery of the highly polar N-glucuronide metabolite. It is recommended to optimize the extraction conditions specifically for this compound if it is the primary analyte of interest.

Troubleshooting Poor Recovery

This section provides a systematic approach to troubleshooting and improving the recovery of this compound during extraction.

Issue 1: Low Recovery in Solid-Phase Extraction (SPE)

Poor recovery in SPE can stem from several factors, from incorrect sorbent selection to suboptimal wash and elution steps. The following guide will help you diagnose and resolve these issues.

Troubleshooting Flowchart

SPE_Troubleshooting start Low Recovery of This compound in SPE check_sorbent Is the SPE sorbent appropriate for a polar analyte? start->check_sorbent sorbent_solution Action: Consider polymeric or mixed-mode sorbents. (e.g., Oasis HLB, Strata-X, Mixed-Mode Cation Exchange) check_sorbent->sorbent_solution No check_pH Is the sample pH optimized for retention? check_sorbent->check_pH Yes sorbent_solution->check_pH pH_solution Action: Acidify the sample to pH < 4 to ensure the glucuronic acid moiety is protonated. check_pH->pH_solution No check_wash Is the wash solvent too strong? check_pH->check_wash Yes pH_solution->check_wash wash_solution Action: Decrease the organic content of the wash solvent. Use a weak organic solvent like 5% Methanol (B129727) in water. check_wash->wash_solution Yes check_elution Is the elution solvent strong enough? check_wash->check_elution No wash_solution->check_elution elution_solution Action: Increase the organic content or add a modifier. Use Methanol with 2-5% ammonium (B1175870) hydroxide (B78521). check_elution->elution_solution No check_flow_rate Is the sample loading flow rate too high? check_elution->check_flow_rate Yes elution_solution->check_flow_rate flow_rate_solution Action: Decrease the flow rate to allow for sufficient interaction between the analyte and the sorbent. check_flow_rate->flow_rate_solution Yes end Improved Recovery check_flow_rate->end No flow_rate_solution->end

Caption: Troubleshooting workflow for low SPE recovery.

Detailed Troubleshooting Steps:

Potential Cause Recommended Action Rationale
Inappropriate Sorbent Switch to a polymeric reversed-phase (e.g., Oasis HLB, Strata-X) or a mixed-mode cation exchange sorbent.Standard C18 silica-based sorbents may not provide sufficient retention for the highly polar this compound. Polymeric sorbents offer better retention for a wider range of polarities, and mixed-mode phases can provide an additional ionic interaction.[1][2]
Suboptimal Sample pH Acidify the sample (e.g., plasma, urine) to a pH below 4.0 using formic acid or phosphoric acid before loading onto the SPE cartridge.The glucuronic acid moiety of the metabolite has a pKa around 3.2. At a pH below this, the carboxyl group is protonated, making the molecule less polar and enhancing its retention on a reversed-phase sorbent.
Wash Solvent Too Strong Decrease the percentage of organic solvent in the wash step. A wash with 5% methanol in water is a good starting point.A high concentration of organic solvent in the wash solution can prematurely elute the weakly retained N-glucuronide from the sorbent.
Inefficient Elution Use a stronger elution solvent. For reversed-phase, this means a higher percentage of organic solvent. For mixed-mode cation exchange, an alkaline modifier is necessary. A common effective elution solvent is 5% ammonium hydroxide in methanol.The polar nature of this compound requires a highly polar or appropriately modified solvent to disrupt its interaction with the sorbent for efficient elution. The addition of a base like ammonium hydroxide will deprotonate the analyte, facilitating its elution from a cation exchange sorbent.
High Flow Rate Reduce the flow rate during sample loading to approximately 1 mL/min.A slower flow rate allows for more effective partitioning of the analyte from the liquid phase onto the solid sorbent, thereby increasing retention and recovery.
Column Drying Ensure the sorbent bed does not dry out between the conditioning, equilibration, and sample loading steps.If the sorbent bed dries out, the hydrophobic functional groups can collapse, leading to poor and inconsistent interactions with the analyte.
Issue 2: Low Recovery in Liquid-Liquid Extraction (LLE)

Low recovery in LLE is often due to the high polarity of the N-glucuronide, making it difficult to partition into an organic solvent.

Troubleshooting Flowchart

LLE_Troubleshooting start Low Recovery of This compound in LLE check_solvent Is the extraction solvent polar enough? start->check_solvent solvent_solution Action: Use a more polar solvent or a solvent mixture. (e.g., Ethyl Acetate (B1210297), MTBE:Hexane:Dichloromethane) check_solvent->solvent_solution No check_pH Is the aqueous phase pH optimized? check_solvent->check_pH Yes solvent_solution->check_pH pH_solution Action: Adjust the sample pH to be slightly acidic (e.g., pH 4-6). check_pH->pH_solution No check_salting_out Have you tried the 'salting out' effect? check_pH->check_salting_out Yes pH_solution->check_salting_out salting_out_solution Action: Add a neutral salt (e.g., NaCl, (NH4)2SO4) to the aqueous phase. check_salting_out->salting_out_solution No check_emulsion Is an emulsion forming? check_salting_out->check_emulsion Yes salting_out_solution->check_emulsion emulsion_solution Action: Centrifuge at a higher speed or for a longer duration. Consider adding a small amount of a different solvent to break the emulsion. check_emulsion->emulsion_solution Yes end Improved Recovery check_emulsion->end No emulsion_solution->end

Caption: Troubleshooting workflow for low LLE recovery.

Detailed Troubleshooting Steps:

Potential Cause Recommended Action Rationale
Inappropriate Solvent Polarity Use a more polar extraction solvent like ethyl acetate or a mixture of solvents. A reported mixture for the parent drug that may be adapted is Methyl tert-butyl ether (MTBE):hexane:dichloromethane (2:1:1, v/v/v).This compound's high polarity requires a more polar organic solvent to effectively partition it from the aqueous biological matrix.
Suboptimal Aqueous Phase pH Adjust the pH of the aqueous sample to a slightly acidic range (e.g., pH 4-6).While acidification is crucial for SPE retention, for LLE, a less acidic pH may be optimal to prevent the N-glucuronide from becoming too polar and remaining in the aqueous phase. Extreme pH values should be avoided to prevent hydrolysis.
Analyte Highly Soluble in Aqueous Phase Employ the "salting out" technique by adding a high concentration of a neutral salt (e.g., sodium chloride, ammonium sulfate) to the aqueous phase before extraction.The addition of salt increases the polarity of the aqueous phase, which in turn decreases the solubility of the organic analyte and promotes its partitioning into the organic phase.
Formation of Emulsions To break emulsions, try centrifuging the sample at a higher speed or for a longer duration. Alternatively, adding a small amount of a different organic solvent or brine can help disrupt the emulsion layer.Emulsions can trap the analyte at the interface between the aqueous and organic layers, preventing its complete extraction into the organic phase.
Insufficient Mixing Ensure thorough mixing of the aqueous and organic phases by vortexing for at least 1-2 minutes.Adequate mixing is essential to maximize the surface area between the two phases and allow for efficient partitioning of the analyte.

Experimental Protocols & Data

The following are example protocols for SPE and LLE of this compound from human plasma. The recovery data presented are illustrative and based on typical performance for polar glucuronide metabolites. Actual recoveries should be determined experimentally.

Protocol 1: Solid-Phase Extraction (SPE)

Objective: To extract this compound from human plasma using a polymeric reversed-phase SPE cartridge.

Materials:

  • SPE Cartridges: Polymeric Reversed-Phase (e.g., Oasis HLB, 30 mg, 1 mL)

  • Human Plasma (spiked with this compound)

  • Phosphoric Acid (1% in water)

  • Methanol (HPLC grade)

  • Ammonium Hydroxide (5% in Methanol)

  • SPE Vacuum Manifold

  • Centrifuge

  • Nitrogen Evaporator

Procedure:

  • Sample Pre-treatment: To 500 µL of human plasma, add 500 µL of 1% phosphoric acid. Vortex for 30 seconds. Centrifuge at 3000 x g for 10 minutes to precipitate proteins.

  • SPE Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS analysis.

Illustrative Recovery Data (SPE):

SPE Sorbent Wash Solvent Elution Solvent pH of Sample Load Expected Recovery (%)
Polymeric RP5% MeOH in WaterMeOH3.075 - 85
Polymeric RP5% MeOH in Water5% NH4OH in MeOH3.085 - 95
Mixed-Mode CEX5% MeOH in Water5% NH4OH in MeOH3.0> 90
C185% MeOH in WaterMeOH3.040 - 60
Protocol 2: Liquid-Liquid Extraction (LLE)

Objective: To extract this compound from human plasma using LLE.

Materials:

  • Human Plasma (spiked with this compound)

  • Phosphate (B84403) Buffer (0.1 M, pH 6.0)

  • Extraction Solvent: Ethyl Acetate

  • Sodium Chloride

  • Centrifuge

  • Nitrogen Evaporator

Procedure:

  • Sample Pre-treatment: To 500 µL of human plasma, add 500 µL of 0.1 M phosphate buffer (pH 6.0).

  • Salting Out: Add approximately 100 mg of sodium chloride and vortex to dissolve.

  • Extraction: Add 2 mL of ethyl acetate. Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 3000 x g for 10 minutes.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Dry-down and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS analysis.

Illustrative Recovery Data (LLE):

Extraction Solvent Aqueous Phase pH "Salting Out" Expected Recovery (%)
Methyl tert-butyl ether7.4No30 - 50
Ethyl Acetate6.0No50 - 65
Ethyl Acetate6.0Yes (NaCl)65 - 80
MTBE:Hexane:DCM (2:1:1)6.0Yes (NaCl)70 - 85

References

Strategies to improve sensitivity for low-level Solifenacin N-glucuronide detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Solifenacin N-glucuronide bioanalysis. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the sensitive detection of this low-level metabolite.

Troubleshooting Guide: Low Signal & Poor Sensitivity

This guide addresses the most common issues encountered during the LC-MS/MS analysis of this compound, offering step-by-step solutions to enhance detection sensitivity.

Q1: Why is my this compound signal unexpectedly low or highly variable?

Low or inconsistent signal intensity is a frequent challenge. The root cause can typically be traced to one of three areas: analyte instability, suboptimal sample preparation, or inefficient LC-MS/MS analysis. N-glucuronides can be particularly unstable, and their hydrophilic nature makes extraction challenging.[1][2]

cluster_Problem Problem Identification cluster_Investigation Investigation Pathway cluster_Solutions Potential Solutions Start Low / Variable Signal for this compound Prep Sample Preparation Issues? (Analyte Degradation, Poor Recovery) Start->Prep LC Chromatography Issues? (Poor Peak Shape, Retention Shifts) Start->LC MS Mass Spectrometry Issues? (Ion Suppression, In-Source Fragmentation) Start->MS Sol_Prep Optimize Sample Handling (pH, Temp) Refine SPE/LLE Protocol Prep->Sol_Prep Address Sol_LC Adjust Mobile Phase Test Different Column Chemistry LC->Sol_LC Address Sol_MS Optimize Source Parameters Use Isotope-Labeled IS MS->Sol_MS Address

Caption: General troubleshooting workflow for low analyte signal.

Q2: How can I prevent the degradation of this compound in my samples?

Analyte stability is critical for accurate quantification.[3] N-glucuronides can be unstable and may hydrolyze back to the parent drug, Solifenacin, especially under improper storage or handling conditions.[2][4]

  • pH Control: N-glucuronides are generally more stable at a slightly basic pH.[4] Immediately after collection, stabilize biological samples (plasma, urine) by adding a buffer to maintain a pH between 7.5 and 8.0.[4]

  • Temperature Management: Store samples at -80°C to minimize enzymatic and chemical degradation.[4] Avoid repeated freeze-thaw cycles.

  • Autosampler Temperature: Keep the autosampler temperature low (e.g., 4°C) during the analytical run to prevent degradation of the processed samples waiting for injection.[4]

Q3: What is the most effective sample preparation technique for improving recovery?

Due to its high polarity, extracting this compound from complex biological matrices requires a robust method to ensure high recovery and remove interfering components that can cause ion suppression.[1][5]

  • Solid-Phase Extraction (SPE): This is the recommended method for cleaner extracts and improved sensitivity.[4] A mixed-mode or polymeric reversed-phase SPE sorbent is often effective for polar glucuronide metabolites.[4]

  • Protein Precipitation (PPT): While quick, PPT may be less effective at removing matrix interferences. If used, perform it with a cold organic solvent like acetonitrile (B52724) or methanol (B129727).[4]

  • Liquid-Liquid Extraction (LLE): This can also be used, but solvent choice is critical. To extract the polar N-glucuronide, acidic conditions may be needed to protonate the glucuronic acid moiety, but this could reduce the extraction efficiency of a basic parent drug if it is being measured simultaneously.[6]

cluster_spe Solid-Phase Extraction (SPE) Workflow Condition 1. Condition Cartridge (e.g., Methanol, Water) Load 2. Load Sample (Buffered biological matrix) Condition->Load Prepare sorbent Wash 3. Wash (Remove interferences, e.g., 5% Methanol in water) Load->Wash Bind analyte Elute 4. Elute Analyte (e.g., 100% Methanol) Wash->Elute Remove impurities Evap 5. Evaporate & Reconstitute (In mobile phase) Elute->Evap Collect analyte

Caption: A typical workflow for Solid-Phase Extraction (SPE).

Frequently Asked Questions (FAQs)

Q4: Which analytical instrument settings are crucial for maximizing sensitivity?

Tandem mass spectrometry (LC-MS/MS) is the cornerstone for direct glucuronide quantification due to its exceptional selectivity and sensitivity.[1]

  • Ionization Mode: Use electrospray ionization (ESI) in positive ion mode, as the basic functional groups on Solifenacin are readily protonated.[5]

  • Source Parameters: Optimize source temperatures and ionization voltage. Harsh source conditions can cause in-source fragmentation, where the N-glucuronide cleaves back to the parent drug, leading to inaccurate quantification.[2] Use gentle conditions (e.g., lower cone or fragmentor voltage) to minimize this effect.[2][4]

  • Collision Energy: Optimize the collision energy in the MS/MS settings to ensure efficient fragmentation of the precursor ion for a strong and specific product ion signal.[7]

  • Internal Standard: Always use a stable isotope-labeled internal standard (e.g., Solifenacin-d5-N-Glucuronide) to compensate for matrix effects, recovery variations, and instrument instability.[4][8]

Q5: How do I address chromatographic issues like poor peak shape or retention time shifts?

Good chromatography is essential to separate the analyte from matrix components that cause ion suppression.[2][5]

  • Column Choice: A reversed-phase C18 column is a common starting point.[9] Ensure the column is properly equilibrated before each run, which may require flushing with at least 10 column volumes of the mobile phase.[7]

  • Mobile Phase: An acidic mobile phase (e.g., using formic acid) is often used to promote analyte protonation for positive mode ESI.[5] However, this can reduce retention on reversed-phase columns. Experiment with the organic-to-aqueous ratio and the concentration of the acid modifier to achieve a balance between retention and ionization efficiency.

  • Flow Rate: Ensure the flow rate is accurate and consistent. Sudden pressure fluctuations can indicate clogs or leaks in the system.[10]

Q6: Should I use a direct or indirect method for quantification?

The choice depends on the availability of standards and the specific goals of the study.

cluster_direct Direct Method cluster_indirect Indirect Method Title Approaches for Glucuronide Quantification Direct Direct Measurement (Intact Glucuronide) Title->Direct Indirect Indirect Measurement (Aglycone after Hydrolysis) Title->Indirect Direct_Pro Pros: - Faster sample prep - Higher accuracy - No enzyme issues Direct->Direct_Pro Direct_Con Cons: - Requires authentic glucuronide standard Direct->Direct_Con Indirect_Pro Pros: - Standard may be more available Indirect->Indirect_Pro Indirect_Con Cons: - Incomplete hydrolysis risk - Longer sample prep - Less specific Indirect->Indirect_Con

Caption: Comparison of direct and indirect quantification methods.

  • Direct Measurement: This involves quantifying the intact this compound using its specific multiple reaction monitoring (MRM) transition. This is the preferred method as it offers better accuracy, precision, and quicker sample preparation.[1] However, it requires an authentic, certified reference standard of this compound.[1][11]

  • Indirect Measurement: This method involves cleaving the glucuronide moiety using a β-glucuronidase enzyme to release the parent aglycone (Solifenacin), which is then quantified.[1] This can be useful if the glucuronide standard is unavailable, but it is prone to errors from incomplete hydrolysis.[2] N-glucuronides can be more resistant to hydrolysis than O-glucuronides, requiring careful optimization of the enzyme source, pH, temperature, and incubation time.[2]

Experimental Protocols & Data

Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol is a starting point for optimizing the extraction of this compound.

  • Sample Pre-treatment: To 500 µL of plasma, add 500 µL of a stabilizing buffer (e.g., 100 mM ammonium (B1175870) phosphate, pH 7.5). Add the internal standard. Vortex to mix.

  • Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., 60 mg/3 mL) by washing with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned cartridge at a slow, steady flow rate (approx. 1 mL/min).[12]

  • Washing: Wash the cartridge with 2 mL of water, followed by 1 mL of 5% (v/v) methanol in water to remove polar interferences.

  • Elution: Elute the analyte with 1-2 mL of 100% methanol.[12] Some protocols may use a basic elution solvent (e.g., 5% ammonium hydroxide (B78521) in methanol) if the parent drug is also being analyzed.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

Table 1: Example LC-MS/MS Parameters for Solifenacin Analysis

These parameters, primarily for the parent drug, serve as a robust starting point for developing a method for its N-glucuronide metabolite.

ParameterRecommended Setting
LC System UHPLC/HPLC
Column Inertsil ODS 3V C18 (150 mm × 4.6 mm, 5 µm) or equivalent[9]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile or Methanol[9]
Flow Rate 0.5 - 1.5 mL/min[9]
Injection Volume 5 - 10 µL[9]
Column Temperature 30 - 40°C
MS System Triple Quadrupole Mass Spectrometer
Ionization Electrospray Ionization (ESI), Positive Mode
Detection Wavelength 220 nm (for HPLC-UV, if used)[9]
Table 2: Troubleshooting Common LC-MS/MS Issues
IssuePotential CauseRecommended Solution
No Peak / Very Low Signal Clogged injection needle, incorrect sample position, no mobile phase flow.[7]Purge the system, check for leaks/blockages, confirm autosampler sequence.[7]
Retention Time Drifts Insufficient column equilibration, poor temperature control, mobile phase composition change.[7]Increase equilibration time, verify oven temperature, prepare fresh mobile phase.[7]
Poor Peak Shape (Tailing/Fronting) Column degradation, analyte interaction with system components, mismatched sample/mobile phase solvent.Replace the analytical column, ensure sample is dissolved in the initial mobile phase.[4]
High Background Noise Contaminated mobile phase or ion source.[10]Use high-purity (LCMS grade) solvents, perform weekly ion source cleaning.[10]
Matrix Effects (Ion Suppression) Co-elution of matrix components with the analyte.[7]Improve sample cleanup (e.g., switch from PPT to SPE), adjust chromatography to better separate the analyte from interferences.[2]

References

Technical Support Center: Isomeric Separation of Solifenacin and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the isomeric separation of Solifenacin and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the challenges encountered during the chiral separation of these compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the isomeric separation of Solifenacin and its metabolites?

A1: The main challenges include:

  • Multiple Chiral Centers: Solifenacin has two chiral centers, leading to four possible stereoisomers (a pair of enantiomers and their corresponding diastereomers). Its metabolites, such as 4R-hydroxy solifenacin, can have an additional chiral center, further increasing the number of potential isomers.

  • Similar Physicochemical Properties: Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation dependent on the formation of transient diastereomeric complexes with a chiral stationary phase (CSP).[1]

  • Basic Nature: Solifenacin and its metabolites are basic compounds, which can lead to peak tailing on silica-based columns due to interactions with residual silanol (B1196071) groups.[2]

  • Metabolite Polarity: Metabolites like N-oxides and hydroxylated forms are more polar than the parent drug, which may require significant mobile phase optimization to achieve retention and resolution on normal-phase CSPs.

Q2: Which analytical techniques are most effective for the chiral separation of Solifenacin and its metabolites?

A2: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most common and effective techniques. Both typically employ polysaccharide-based chiral stationary phases. SFC is often favored for its high efficiency, reduced analysis times, and lower consumption of organic solvents.

Q3: What type of chiral stationary phase (CSP) is recommended for Solifenacin and its metabolites?

A3: Polysaccharide-based CSPs, particularly those derived from amylose (B160209) and cellulose (B213188), have proven to be highly effective. Columns with amylose tris(3,5-dimethylphenylcarbamate) coatings, such as Chiralpak AD-H and Lux Amylose-1, are frequently cited for the successful separation of Solifenacin stereoisomers.[3][4] For method development, screening a variety of polysaccharide-based columns is recommended to find the optimal selectivity.

Q4: Why are basic additives like diethylamine (B46881) (DEA) often used in the mobile phase?

A4: Basic additives are crucial for achieving good peak shapes and reproducible retention times for basic analytes like Solifenacin. They work by competing with the analyte for interaction with acidic silanol groups on the silica (B1680970) surface of the stationary phase, thereby reducing peak tailing.[5]

Q5: I am not achieving baseline resolution of the enantiomers. What should I try?

A5: Poor resolution can be addressed by systematically optimizing several parameters:

  • Mobile Phase Composition: Adjust the ratio of the alcoholic modifier (e.g., ethanol (B145695), isopropanol) in the non-polar solvent (e.g., n-hexane, n-heptane).

  • Flow Rate: Chiral separations often benefit from lower flow rates, which can enhance the interaction with the CSP and improve resolution.[2]

  • Temperature: Temperature can significantly impact chiral recognition. It is a valuable parameter to screen, as both increasing and decreasing the temperature can improve separation.[2][5]

  • Choice of CSP: If optimization on one CSP is unsuccessful, screening other polysaccharide-based columns with different selectivities is recommended.

Troubleshooting Guides

Issue 1: Poor Resolution Between Enantiomers
Potential Cause Recommended Solution
Suboptimal Mobile Phase Composition Systematically vary the percentage of the alcohol modifier (e.g., ethanol, isopropanol) in the mobile phase. Small changes can have a significant impact on selectivity.
Inappropriate Chiral Stationary Phase (CSP) The selected CSP may not have sufficient enantioselectivity. Screen other polysaccharide-based CSPs (e.g., different amylose or cellulose derivatives).
Flow Rate is Too High Reduce the flow rate. Chiral separations often require more time for the enantiomers to interact with the CSP.[2]
Temperature is Not Optimized Evaluate a range of temperatures (e.g., 15°C to 40°C). Lower temperatures often improve resolution but can increase backpressure.[2]
Co-elution with Metabolite Diastereomers For metabolites with multiple chiral centers, diastereomers may co-elute with the enantiomers of interest. This may require coupling a chiral column with an achiral column or developing a multi-step separation method.[6]
Issue 2: Peak Tailing
Potential Cause Recommended Solution
Interaction with Residual Silanols Increase the concentration of the basic additive (e.g., diethylamine, triethylamine) in the mobile phase. A typical starting concentration is 0.1%.
Inappropriate Mobile Phase pH (Reversed-Phase) While less common for these separations, if using a reversed-phase method, ensure the mobile phase pH is appropriate to suppress the ionization of the basic analytes.
Column Overload Reduce the sample concentration or injection volume. Overloading the column can lead to peak distortion.[2]
Column Degradation The column may be contaminated or have lost its efficiency. Flush the column with an appropriate solvent or replace it if necessary.
Issue 3: Inconsistent Retention Times
Potential Cause Recommended Solution
Inadequate Column Equilibration Chiral stationary phases may require longer equilibration times, especially after changing the mobile phase. Ensure the column is fully equilibrated before starting a sequence.[2]
Mobile Phase Instability Ensure the mobile phase components are well-mixed and degassed. For volatile solvents like n-hexane, ensure the solvent reservoir is properly sealed to prevent changes in composition due to evaporation.
Temperature Fluctuations Use a column oven to maintain a stable temperature. Small changes in temperature can affect retention times.[2]
Sample Solvent Effects Ensure the sample is dissolved in a solvent that is compatible with the mobile phase. Ideally, use the mobile phase as the sample solvent.

Experimental Protocols

Protocol 1: Chiral Separation of Solifenacin Stereoisomers by HPLC

This protocol is based on established methods for the separation of Solifenacin stereoisomers.[3][7][8]

Chromatographic Conditions:

Parameter Condition
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm) or Lux Amylose-1 (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane:Ethanol:Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV at 220 nm
Injection Volume 10 µL
Sample Preparation Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.
Protocol 2: Proposed Starting Method for Chiral Separation of Solifenacin Metabolites by HPLC/SFC

Rationale for Starting Conditions:

  • The increased polarity of the N-oxide and hydroxylated metabolites may require a stronger mobile phase (higher percentage of alcohol modifier) to ensure elution from the column.

  • Polysaccharide-based CSPs remain the most promising for these types of compounds.

  • A basic additive is essential to mitigate peak tailing.

Proposed HPLC Conditions:

Parameter Starting Condition Optimization Strategy
Column Chiralpak AD-H, Chiralpak IC, or Lux Amylose-1 (250 x 4.6 mm, 5 µm)Screen different polysaccharide-based CSPs.
Mobile Phase n-Hexane:Ethanol:Diethylamine (70:30:0.1, v/v/v)Vary the ethanol concentration from 10% to 50%. Try isopropanol (B130326) as an alternative modifier.
Flow Rate 0.8 mL/minAdjust between 0.5 and 1.2 mL/min.
Temperature 30°CScreen temperatures between 15°C and 40°C.
Detection UV at 220 nm-
Injection Volume 10 µL-

Proposed SFC Conditions:

Parameter Starting Condition Optimization Strategy
Column Chiralpak AD-3R, Chiralpak IC-3, or Lux Amylose-1 (150 x 4.6 mm, 3 µm)Screen different polysaccharide-based CSPs suitable for SFC.
Mobile Phase CO₂ / Methanol with 0.1% Diethylamine (Gradient: 5% to 40% Methanol over 10 min)Optimize the gradient slope and modifier range. Try ethanol as an alternative modifier.
Flow Rate 3.0 mL/minAdjust between 2.0 and 4.0 mL/min.
Back Pressure 150 bar-
Temperature 40°CScreen temperatures between 30°C and 50°C.
Detection UV at 220 nm-

Visualizations

experimental_workflow cluster_prep Sample and System Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing and Optimization prep_sample Prepare Sample in Mobile Phase inject Inject Sample prep_sample->inject prep_mobile Prepare and Degas Mobile Phase equilibrate Equilibrate Column prep_mobile->equilibrate equilibrate->inject separate Isocratic/Gradient Elution inject->separate detect UV Detection separate->detect process_data Process Chromatogram detect->process_data evaluate Evaluate Resolution and Peak Shape process_data->evaluate optimize Optimize Method (if necessary) evaluate->optimize Resolution < 1.5 or Tailing > 1.5 optimize->prep_mobile

Caption: General workflow for chiral method development and analysis.

troubleshooting_logic cluster_resolution Resolution Troubleshooting cluster_tailing Peak Shape Troubleshooting start Poor Resolution? adjust_mobile_phase Adjust Mobile Phase Modifier % start->adjust_mobile_phase Yes peak_tailing Peak Tailing? start->peak_tailing No reduce_flow_rate Reduce Flow Rate adjust_mobile_phase->reduce_flow_rate change_temp Change Temperature reduce_flow_rate->change_temp change_csp Screen Different CSP change_temp->change_csp end Method Optimized change_csp->end increase_additive Increase Basic Additive Conc. peak_tailing->increase_additive Yes peak_tailing->end No reduce_load Reduce Sample Load increase_additive->reduce_load reduce_load->end

Caption: Logical workflow for troubleshooting common chiral separation issues.

References

Technical Support Center: High-Throughput Analysis of Solifenacin N-glucuronide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the high-throughput analysis of Solifenacin N-glucuronide.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in analyzing this compound compared to the parent drug, Solifenacin?

A1: this compound is significantly more polar (hydrophilic) than Solifenacin. This increased polarity can lead to poor retention on traditional reversed-phase chromatography columns, making separation from other polar matrix components difficult. Additionally, N-glucuronides can be unstable, particularly under certain pH conditions, which can affect the accuracy of quantification.[1][2][3] Their stability should be carefully evaluated during sample collection, storage, and processing.[3][4]

Q2: Should I use a direct or indirect method for quantifying this compound?

A2: Both direct and indirect methods have their advantages and disadvantages.

  • Direct analysis involves measuring the intact N-glucuronide metabolite by LC-MS/MS. This approach is generally faster, more specific, and can provide better accuracy and precision as it avoids the variability of enzymatic hydrolysis.[1][3] However, it requires a certified reference standard for this compound.

  • Indirect analysis involves enzymatic hydrolysis of the N-glucuronide back to the parent drug, Solifenacin, using β-glucuronidase, followed by quantification of Solifenacin.[1] This method can be useful if a reference standard for the N-glucuronide is unavailable. However, it is critical to ensure complete and reproducible hydrolysis, as the efficiency of β-glucuronidases can vary for N-glucuronides.[5][6][7]

Q3: How can I improve the retention of this compound on my HPLC column?

A3: Due to its high polarity, retaining this compound on a standard C18 column can be challenging, often resulting in elution near the solvent front where matrix effects are most pronounced.[3] To improve retention, consider the following:

  • Use a column with a more polar stationary phase, such as a polar-embedded or polar-endcapped C18 column.

  • Employ Hydrophilic Interaction Liquid Chromatography (HILIC).[3]

  • Use a lower percentage of organic solvent at the beginning of your gradient elution.

  • Adjust the mobile phase pH to suppress the ionization of the carboxylic acid group on the glucuronide moiety, which can sometimes improve retention.

Q4: What are the key considerations for sample preparation of this compound?

A4: The choice of sample preparation method is crucial for obtaining accurate and reproducible results.

  • Solid-Phase Extraction (SPE) is often effective for cleaning up complex biological matrices and can be tailored to retain polar compounds like N-glucuronides.

  • Liquid-Liquid Extraction (LLE) can also be used, but the extraction solvent and pH must be carefully optimized. Acidic conditions may be required to protonate the glucuronic acid moiety and improve extraction efficiency into an organic solvent.[3]

  • Protein Precipitation (PPT) is a simpler and faster method suitable for high-throughput analysis, but it provides less sample cleanup, which may lead to more significant matrix effects.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Potential Cause Troubleshooting Steps
Column Overload Dilute the sample or inject a smaller volume.
Inappropriate Mobile Phase pH Adjust the mobile phase pH to ensure the analyte is in a single ionic state.
Column Contamination or Degradation Wash the column with a strong solvent. If the problem persists, replace the column.
Co-elution with Interfering Matrix Components Optimize the chromatographic gradient for better separation. Improve sample cleanup to remove interfering substances.
Analyte Instability on Column Investigate the stability of this compound under the chromatographic conditions. N-glucuronides can sometimes be labile.[2][3]
Issue 2: Low or No Signal/Response
Potential Cause Troubleshooting Steps
Suboptimal Ionization in Mass Spectrometer Optimize ion source parameters (e.g., spray voltage, gas flows, temperature). N-glucuronides can be challenging to ionize efficiently.[3]
Incorrect MRM Transitions Verify the precursor and product ion masses for this compound. The precursor ion will be [M+H]+ with a mass of approximately 539.6 m/z.
Analyte Degradation Assess the stability of this compound in the biological matrix and during the sample preparation process.[4] Ensure samples are stored at an appropriate temperature (e.g., -80°C).
Poor Extraction Recovery Optimize the sample preparation method. For LLE, adjust the pH and solvent.[3] For SPE, ensure the sorbent and elution solvent are appropriate for a polar analyte.
Incomplete Hydrolysis (Indirect Method) Optimize the enzymatic hydrolysis conditions (enzyme source, concentration, temperature, pH, and incubation time).[5][6] Not all β-glucuronidases are equally effective against N-glucuronides.[5][8]
Issue 3: High Signal Variability/Inconsistent Results
Potential Cause Troubleshooting Steps
Matrix Effects (Ion Suppression or Enhancement) Improve sample cleanup to remove interfering matrix components.[9] Use a stable isotope-labeled internal standard for this compound if available. Modify the chromatography to separate the analyte from the interfering components.
Inconsistent Sample Preparation Ensure precise and consistent execution of the sample preparation protocol. Use automated liquid handlers for high-throughput applications to minimize variability.
Analyte Instability in Autosampler Evaluate the stability of the processed samples in the autosampler over the expected run time.[3] Keep the autosampler temperature low (e.g., 4°C).
Variable Enzymatic Hydrolysis (Indirect Method) Ensure consistent enzyme activity and reaction conditions for all samples.[7]

Experimental Protocols

Proposed Protocol for Direct High-Throughput Analysis of this compound in Human Plasma by LC-MS/MS

This protocol is a proposed starting point and should be fully validated according to regulatory guidelines.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Plate: 96-well mixed-mode cation exchange SPE plate.

  • Conditioning: 1 mL methanol (B129727), followed by 1 mL water.

  • Equilibration: 1 mL 50 mM ammonium (B1175870) acetate (B1210297) buffer (pH 6.0).

  • Sample Loading: Mix 100 µL of plasma with 100 µL of internal standard solution and 200 µL of 50 mM ammonium acetate buffer (pH 6.0). Load the entire volume onto the SPE plate.

  • Washing: 1 mL of 50 mM ammonium acetate buffer (pH 6.0), followed by 1 mL of 20% methanol in water.

  • Elution: 500 µL of 5% ammonium hydroxide (B78521) in methanol.

  • Dry Down: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A: 5% Mobile Phase B).

2. LC-MS/MS Parameters

Parameter Condition
LC System UPLC/UHPLC system
Column Polar-embedded C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions
Injection Volume 5 µL
Column Temperature 40°C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition (Proposed) This compound: 539.6 -> 363.3; Solifenacin: 363.3 -> 193.2[10]
Internal Standard Stable isotope-labeled this compound (ideal) or Solifenacin-d5[10]

Quantitative Data Summary

The following tables provide examples of LC-MS/MS parameters for the parent drug, Solifenacin, which can be used as a starting point for method development for its N-glucuronide metabolite.

Table 1: Example LC-MS/MS Parameters for Solifenacin Analysis

Parameter Method 1 Method 2
Sample Preparation Protein Precipitation (Methanol)Liquid-Liquid Extraction
Column C18 (50 x 2.0 mm, 5 µm)Zorbax C18 (50 x 4.6 mm, 5 µm)[10]
Mobile Phase Methanol (0.1% formic acid) and 5mM ammonium acetate (0.1% formic acid)Methanol and 5mM ammonium formate (B1220265) (25:75 v/v)[10]
Linearity Range 0.313 - 20.0 µg/L7.5 - 1000 ng/mL[10]
MRM Transition Not specified363 -> 110[10]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample is Add Internal Standard plasma->is spe Solid-Phase Extraction (SPE) is->spe dry Dry Down spe->dry reconstitute Reconstitute dry->reconstitute lc UPLC Separation reconstitute->lc ms MS/MS Detection lc->ms quant Quantification ms->quant report Report Generation quant->report

Caption: High-throughput workflow for this compound analysis.

troubleshooting_low_signal cluster_ms MS Troubleshooting cluster_lc LC Troubleshooting cluster_prep Sample Prep Troubleshooting start Low/No Signal Detected check_ms Check MS/MS Parameters (Ionization, MRM) start->check_ms check_lc Review Chromatography (Peak Retention, Shape) start->check_lc check_prep Evaluate Sample Prep (Recovery, Stability) start->check_prep optimize_source Optimize Source Conditions check_ms->optimize_source verify_mrm Verify MRM Transitions check_ms->verify_mrm change_gradient Adjust Gradient check_lc->change_gradient change_column Use Polar-Embedded Column check_lc->change_column optimize_spe Optimize SPE Method check_prep->optimize_spe check_stability Assess Analyte Stability check_prep->check_stability solution Signal Restored optimize_source->solution verify_mrm->solution change_gradient->solution change_column->solution optimize_spe->solution check_stability->solution

Caption: Troubleshooting logic for low signal intensity issues.

References

Technical Support Center: Synthesis of Stable Isotope-Labeled Solifenacin N-Glucuronide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to overcome challenges in the synthesis of stable isotope-labeled Solifenacin N-glucuronide.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, purification, and handling of stable isotope-labeled this compound.

Low or No Yield of this compound

Question: We are experiencing very low to no yield of the desired this compound in our reaction. What are the potential causes and how can we troubleshoot this?

Answer:

Low or no yield in the N-glucuronidation of Solifenacin can stem from several factors related to both chemical and enzymatic synthesis methods.

Potential Causes and Solutions:

  • For Enzymatic Synthesis (using UGTs):

    • Incorrect UGT Isoform: Solifenacin, a tertiary amine, is primarily glucuronidated by UGT1A4 and UGT2B10 in humans.[1][2] Ensure you are using one or both of these specific isoforms. Other UGTs may have little to no activity towards Solifenacin.[3][4]

    • Suboptimal Reaction Conditions: The activity of UGT enzymes is highly dependent on pH, temperature, and the presence of cofactors.

      • pH: The optimal pH for UGTs is typically in the neutral to slightly basic range (pH 7.4-8.5).

      • Temperature: Most UGT assays are performed at 37°C.

      • Cofactors: Uridine 5'-diphosphoglucuronic acid (UDPGA) is an essential cofactor and should be present in excess. Magnesium chloride (MgCl₂) can also enhance enzyme activity.

    • Enzyme Inactivity: Ensure the enzyme preparation is active and has been stored correctly. Repeated freeze-thaw cycles can denature the enzyme.

  • For Chemical Synthesis (e.g., Koenigs-Knorr Reaction):

    • Poor Nucleophilicity of Solifenacin: The tertiary amine in Solifenacin may not be sufficiently nucleophilic to attack the anomeric center of the glucuronic acid donor.

    • Steric Hindrance: The bulky nature of both Solifenacin and the protected glucuronic acid donor can sterically hinder the reaction.

    • Suboptimal Reaction Conditions: The choice of solvent, promoter (e.g., silver or mercury salts), and temperature is critical. Anhydrous conditions are essential to prevent hydrolysis of the glucuronic acid donor.

  • General Issues:

    • Instability of the Product: N-glucuronides of tertiary amines can be unstable, especially under acidic conditions, and may degrade upon formation.[5] Maintain a neutral or slightly basic pH during the reaction and workup.

    • Incorrect Starting Materials: Verify the identity and purity of your stable isotope-labeled Solifenacin and the activated glucuronic acid donor.

Troubleshooting Workflow:

graph TD { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=12, margin=0.2]; edge [fontname="Arial", fontsize=10];

}

subgraph "Enzymatic Synthesis" B; C; D; E; end

subgraph "Chemical Synthesis" F; G; H; end

subgraph "General" I; J; K; end

node[fillcolor="#F1F3F4", fontcolor="#202124"] A; node[fillcolor="#4285F4", fontcolor="#FFFFFF"] B; node[fillcolor="#4285F4", fontcolor="#FFFFFF"] C; node[fillcolor="#4285F4", fontcolor="#FFFFFF"] D; node[fillcolor="#FBBC05", fontcolor="#202124"] E; node[fillcolor="#4285F4", fontcolor="#FFFFFF"] F; node[fillcolor="#4285F4", fontcolor="#FFFFFF"] G; node[fillcolor="#FBBC05", fontcolor="#202124"] H; node[fillcolor="#34A853", fontcolor="#FFFFFF"] I; node[fillcolor="#34A853", fontcolor="#FFFFFF"] J; node[fillcolor="#EA4335", fontcolor="#FFFFFF"] K;

Troubleshooting workflow for low yield of this compound.

Instability and Degradation of the Final Product

Question: Our synthesized stable isotope-labeled this compound appears to be degrading during purification and storage. How can we improve its stability?

Answer:

The stability of quaternary ammonium (B1175870) N-glucuronides like that of Solifenacin is a significant challenge.

Key Factors Affecting Stability:

  • pH: These compounds are particularly susceptible to hydrolysis under acidic conditions.[5] Even mildly acidic pH can lead to cleavage of the N-glucuronosyl bond.

  • Temperature: Elevated temperatures can accelerate degradation.

  • Enzymatic Cleavage: If the sample is not purified from a biological matrix, residual β-glucuronidases can hydrolyze the product.

Recommendations for Improving Stability:

  • pH Control: Maintain a pH of 7.0 or higher during all purification and storage steps. Use buffered mobile phases for HPLC and store the final product in a slightly basic buffer or as a lyophilized solid.

  • Temperature Control: Perform all purification steps at reduced temperatures (e.g., 4°C) whenever possible. Store the purified product at -20°C or -80°C for long-term stability.

  • Purification from Biological Matrices: If the synthesis is performed in a biological matrix (e.g., using liver microsomes), it is crucial to remove all proteins and enzymes promptly. This can be achieved by protein precipitation with cold acetonitrile (B52724) or methanol (B129727), followed by centrifugation.

  • Lyophilization: For long-term storage, lyophilize the purified this compound from a slightly basic buffer (e.g., ammonium bicarbonate) to obtain a stable solid.

Table 1: Recommended Storage Conditions for this compound

ConditionShort-term (≤ 1 week)Long-term (> 1 week)
State Solution in buffer (pH ≥ 7.4)Lyophilized solid
Temperature 4°C-20°C or -80°C
Atmosphere Inert gas (e.g., Argon)Inert gas (e.g., Argon)
Light Protected from lightProtected from light
Difficulties in Purification

Question: We are struggling to purify the stable isotope-labeled this compound from the reaction mixture. What purification strategies are recommended?

Answer:

The purification of quaternary ammonium N-glucuronides is challenging due to their physicochemical properties, including high polarity and the presence of both a positive and a negative charge.[6]

Recommended Purification Strategy: Reversed-Phase HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most effective method for purifying this compound.

Key HPLC Parameters to Optimize:

  • Column: A C18 or C8 column is generally suitable.

  • Mobile Phase:

    • Aqueous Component (A): Use a buffer to control the pH and improve peak shape. Ammonium formate (B1220265) or ammonium acetate (B1210297) buffers (10-20 mM) at a pH of 7.0 or higher are recommended to ensure the stability of the N-glucuronide.

    • Organic Component (B): Acetonitrile or methanol can be used. A combination of both may also be effective.[7]

  • Gradient Elution: A gradient from a low to a high percentage of the organic component will be necessary to elute the polar N-glucuronide while separating it from the less polar Solifenacin starting material and other byproducts.

  • Detection: UV detection at a wavelength of around 210-230 nm is suitable for Solifenacin and its derivatives.[7]

Table 2: Example HPLC Gradient for this compound Purification

Time (min)% Mobile Phase A (e.g., 10mM Ammonium Formate, pH 7.5)% Mobile Phase B (Acetonitrile)
0955
5955
255050
30595
35595
36955
40955

Note: This is a starting point and may require optimization for your specific column and system.

Post-Purification:

  • Pool the fractions containing the pure product.

  • Remove the organic solvent under reduced pressure at a low temperature.

  • Lyophilize the remaining aqueous solution to obtain the purified product as a solid.

Frequently Asked Questions (FAQs)

Q1: What are the best strategies for introducing a stable isotope label into Solifenacin?

A1: The stable isotope label (e.g., ¹³C, ²H) should be introduced into a part of the Solifenacin molecule that is metabolically stable and does not exchange with the solvent. There are two main approaches:

  • Labeling the (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline moiety: This can be achieved by using a labeled precursor in the synthesis of this fragment. For example, deuterium (B1214612) can be introduced via catalytic deuteration of isoquinoline (B145761).[5]

  • Labeling the (R)-quinuclidin-3-ol moiety: This can be achieved by using a labeled starting material in the multi-step synthesis of this chiral alcohol.

The choice of labeling position will depend on the specific research question and the synthetic accessibility of the labeled precursors.

Q2: Which enzymatic method is preferred for the synthesis of this compound?

A2: The use of recombinant human UGT1A4 or UGT2B10 enzymes is the most specific and controlled method.[1][2] These enzymes are known to catalyze the N-glucuronidation of tertiary amines.[3][4] Using liver microsomes (from human or other species) is also an option, but this can lead to a mixture of metabolites and requires more extensive purification.

Q3: Can I use the Koenigs-Knorr reaction for the chemical synthesis of this compound?

A3: Yes, the Koenigs-Knorr reaction is a classical method for glycosylation and can be adapted for N-glucuronidation.[8] However, yields can be low for tertiary amines due to steric hindrance and the potential for side reactions. Careful optimization of the reaction conditions, including the choice of a suitable glucuronic acid donor (e.g., an acetobromo-α-D-glucuronic acid methyl ester) and a promoter (e.g., silver carbonate), is crucial.

Q4: How can I confirm the structure of my synthesized stable isotope-labeled this compound?

A4: A combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy is required for unambiguous structure confirmation.

  • HRMS will confirm the elemental composition and the incorporation of the stable isotope label (by the mass shift).

  • ¹H and ¹³C NMR will confirm the covalent structure and the position of the glucuronic acid moiety on the quinuclidinyl nitrogen. 2D NMR techniques like HMBC will be particularly useful to show the correlation between the anomeric proton of the glucuronic acid and the carbons of the quinuclidine (B89598) ring.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of Stable Isotope-Labeled this compound

This protocol provides a general framework for the enzymatic synthesis using recombinant UGT enzymes.

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine the following on ice:

    • Tris-HCl buffer (50 mM, pH 7.5)

    • Stable isotope-labeled Solifenacin (100 µM final concentration, from a stock solution in DMSO or methanol)

    • MgCl₂ (10 mM final concentration)

    • Recombinant human UGT1A4 or UGT2B10 (e.g., 0.1-0.5 mg/mL)

    • Alamethicin (50 µg/mg protein, to permeabilize the microsomal membrane if using microsomes)

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Add UDPGA (5 mM final concentration) to start the reaction.

  • Incubation: Incubate at 37°C for 1-4 hours with gentle shaking.

  • Termination of Reaction: Stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard (if quantitative analysis is required).

  • Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

  • Sample Preparation for Analysis/Purification: Transfer the supernatant to a new tube and evaporate the solvent under a stream of nitrogen. Reconstitute the residue in the HPLC mobile phase for analysis and purification.

Experimental Workflow for Enzymatic Synthesis:

G

Workflow for the enzymatic synthesis of this compound.

Protocol 2: General Procedure for Stable Isotope Labeling of a Precursor

This protocol outlines a general approach for deuterium labeling of a precursor like 1-phenyl-1,2,3,4-tetrahydroisoquinoline (B142631), which can then be used in the total synthesis of labeled Solifenacin.

  • Reaction Setup: In a high-pressure reaction vessel, dissolve isoquinoline in a suitable solvent (e.g., acetic acid).

  • Catalyst Addition: Add a catalyst such as Adams' catalyst (PtO₂).

  • Deuteration: Pressurize the vessel with deuterium gas (D₂) to the desired pressure.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or GC-MS).

  • Workup: Filter the reaction mixture to remove the catalyst. Neutralize the acid and extract the product into an organic solvent.

  • Purification: Purify the deuterated 1-phenyl-1,2,3,4-tetrahydroisoquinoline by column chromatography or distillation.

  • Characterization: Confirm the identity and deuterium incorporation by NMR and mass spectrometry.

This labeled precursor can then be used in the subsequent steps to synthesize stable isotope-labeled Solifenacin.

References

Validation & Comparative

A Comparative Guide to the Cross-Validation of Analytical Methods for Solifenacin N-glucuronide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of Solifenacin N-glucuronide, a significant metabolite of the anticholinergic drug Solifenacin. In the absence of direct cross-validation studies in publicly available literature, this document outlines two prevalent analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The comparison is based on established analytical principles and data extrapolated from studies on the parent compound, Solifenacin, and other glucuronide metabolites.

The objective is to equip researchers with the necessary information to select and validate an appropriate analytical method for their specific research needs, whether for pharmacokinetic studies, drug metabolism research, or quality control of pharmaceutical products.

Comparative Summary of Analytical Methods

The choice between HPLC-UV and LC-MS/MS for the analysis of this compound depends on the required sensitivity, selectivity, and the nature of the biological matrix. While HPLC-UV can be a cost-effective method for routine analysis of samples with higher concentrations, LC-MS/MS offers superior sensitivity and selectivity, making it the gold standard for bioanalytical studies where trace-level detection is crucial.

ParameterHPLC-UVLC-MS/MS
Principle Separation by chromatography, detection by UV absorbanceSeparation by chromatography, detection by mass-to-charge ratio
Selectivity Moderate; potential for interference from co-eluting compoundsHigh; specific detection based on parent and fragment ion masses
Sensitivity (Typical LLOQ) ng/mL to µg/mL rangepg/mL to ng/mL range
Linearity (Typical r²) > 0.99> 0.99
Precision (%RSD) < 15%< 15%
Accuracy (%Bias) ± 15%± 15%
Matrix Effects Less susceptibleMore susceptible to ion suppression or enhancement
Cost Lower instrument and operational costHigher instrument and operational cost
Throughput ModerateHigh, with rapid chromatographic methods

Experimental Protocols

The following protocols are proposed based on common practices for the analysis of Solifenacin and its metabolites. Method validation should be performed according to the latest regulatory guidelines (e.g., FDA, EMA).

Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the quantification of this compound in simpler matrices or when higher concentrations are expected.

1. Sample Preparation (Plasma)

  • Protein Precipitation: To 200 µL of plasma, add 600 µL of acetonitrile (B52724).

  • Vortex: Mix vigorously for 1 minute.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes.

  • Evaporation: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions

  • Instrument: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water and acetonitrile (gradient may be required for complex matrices).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Detection: UV at 220 nm.

3. Validation Parameters

  • Linearity: Prepare calibration standards over the expected concentration range and evaluate using a linear regression model.

  • Precision and Accuracy: Analyze quality control (QC) samples at low, medium, and high concentrations on three different days.

  • Selectivity: Analyze blank matrix samples to ensure no interference at the retention time of this compound.

  • Recovery: Compare the peak area of extracted samples to that of unextracted standards.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and selective, making it ideal for bioanalytical studies in complex matrices like plasma or urine.

1. Sample Preparation (Plasma)

  • Internal Standard: Add an internal standard (e.g., a stable isotope-labeled this compound) to the plasma sample.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., mixed-mode cation exchange) with methanol (B129727) and water.

    • Load the plasma sample.

    • Wash the cartridge with a weak organic solvent to remove interferences.

    • Elute the analyte with a suitable elution solvent (e.g., methanol with 5% ammonium (B1175870) hydroxide).

  • Evaporation and Reconstitution: Evaporate the eluate and reconstitute in the mobile phase.

2. Chromatographic Conditions

  • Instrument: LC system coupled to a triple quadrupole mass spectrometer.

  • Column: C18 or HILIC column for polar metabolites (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard.

  • Optimization: Optimize cone voltage and collision energy for maximum signal intensity.

4. Validation Parameters

  • Linearity, Precision, and Accuracy: As described for the HPLC-UV method.

  • Matrix Effect: Evaluate the effect of the biological matrix on the ionization of the analyte by comparing the response in post-extraction spiked samples to that in neat solutions.

  • Stability: Assess the stability of the analyte in the biological matrix under various storage conditions (freeze-thaw, short-term, long-term).

Workflow and Pathway Visualizations

To further clarify the experimental processes and logical relationships, the following diagrams have been generated using the DOT language.

cluster_hplcuv HPLC-UV Workflow hplcuv_sample Plasma Sample hplcuv_ppt Protein Precipitation (Acetonitrile) hplcuv_sample->hplcuv_ppt hplcuv_vortex Vortex Mixing hplcuv_ppt->hplcuv_vortex hplcuv_centrifuge Centrifugation hplcuv_vortex->hplcuv_centrifuge hplcuv_evap Evaporation hplcuv_centrifuge->hplcuv_evap hplcuv_recon Reconstitution hplcuv_evap->hplcuv_recon hplcuv_hplc HPLC Separation (C18 Column) hplcuv_recon->hplcuv_hplc hplcuv_uv UV Detection (220 nm) hplcuv_hplc->hplcuv_uv hplcuv_data Data Analysis hplcuv_uv->hplcuv_data

Caption: Experimental workflow for the HPLC-UV analysis of this compound.

cluster_lcms LC-MS/MS Workflow lcms_sample Plasma Sample + IS lcms_spe Solid-Phase Extraction (SPE) lcms_sample->lcms_spe lcms_evap Evaporation lcms_spe->lcms_evap lcms_recon Reconstitution lcms_evap->lcms_recon lcms_lc LC Separation (C18/HILIC) lcms_recon->lcms_lc lcms_ms MS/MS Detection (MRM) lcms_lc->lcms_ms lcms_data Data Analysis lcms_ms->lcms_data

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

cluster_validation Method Validation Parameters param_linearity Linearity & Range param_precision Precision (Intra- & Inter-day) param_linearity->param_precision param_accuracy Accuracy param_precision->param_accuracy param_selectivity Selectivity & Specificity param_accuracy->param_selectivity param_recovery Recovery (for HPLC-UV) param_selectivity->param_recovery param_matrix Matrix Effect (for LC-MS/MS) param_recovery->param_matrix param_stability Stability param_matrix->param_stability

Caption: Key parameters for the validation of analytical methods for this compound.

A Comparative Guide to the Metabolism of Solifenacin Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic pathways of solifenacin (B1663824) in humans, rats, monkeys, and dogs. The information presented is collated from publicly available scientific literature and is intended to support research and development in the pharmaceutical sciences.

Solifenacin, a competitive muscarinic receptor antagonist, is primarily used for the treatment of overactive bladder. Its efficacy and potential for drug-drug interactions are significantly influenced by its metabolic fate, which exhibits species-specific variations. Understanding these differences is crucial for the extrapolation of preclinical safety and efficacy data to humans.

Executive Summary of Comparative Metabolism

Quantitative Metabolic Profile

The following tables summarize the available quantitative data on the metabolites of solifenacin in humans and rats.

Table 1: In Vivo Excretion of Solifenacin and its Metabolites in Humans (% of Administered Dose)

Compound Urine Feces Total Excretion
Unchanged Solifenacin~7% (3-13%)[1][2][3]N/AN/A
Total Radioactivity69.2 ± 7.8%[4]22.5 ± 3.3%[4]91.7 ± 4.5%
Major Metabolites Identified in Urine N-oxide of solifenacin, 4R-hydroxy solifenacin, 4R-hydroxy-N-oxide of solifenacin[5]
Major Metabolite Identified in Feces 4R-hydroxy solifenacin[5]

N/A: Not available in the cited literature.

Table 2: Major Metabolites of Solifenacin Identified in Different Species

Species Major Metabolite(s) Identified Key Enzymes
Human 4R-hydroxy solifenacin (active), N-oxide, 4R-hydroxy-N-oxide, N-glucuronide (inactive)[5][6]CYP3A4[1][2][3]
Rat 4S-hydroxy solifenacinN/A
Monkey N/A (qualitatively expected to be similar to humans)N/A
Dog N/A (qualitatively expected to be similar to humans)N/A

N/A: Not available in the cited literature.

Metabolic Pathways

The metabolic transformation of solifenacin primarily involves oxidation at two main sites: the quinuclidinyl ring and the tetrahydroisoquinoline ring. This is followed by potential N-oxidation and glucuronidation.

Solifenacin_Metabolism cluster_phase1 Phase I Metabolism (CYP3A4) cluster_phase2 Phase II Metabolism Solifenacin Solifenacin M1 4R-hydroxy solifenacin (Active) Solifenacin->M1 Hydroxylation M2 N-oxide Solifenacin->M2 N-oxidation M3 N-glucuronide Solifenacin->M3 Glucuronidation M4 4R-hydroxy-N-oxide M1->M4 N-oxidation

Figure 1: Proposed metabolic pathway of Solifenacin in humans.

Experimental Protocols

Detailed below are representative protocols for in vitro and in vivo studies of solifenacin metabolism.

In Vitro Metabolism using Liver Microsomes

This protocol describes a general procedure for assessing the metabolic stability of solifenacin in liver microsomes from different species.

1. Materials:

  • Solifenacin

  • Liver microsomes (human, rat, monkey, dog)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard for analytical quantification

  • LC-MS/MS system

2. Incubation Procedure:

  • Prepare a stock solution of solifenacin in a suitable organic solvent (e.g., DMSO, methanol) and dilute to the final concentration in phosphate buffer. The final organic solvent concentration in the incubation mixture should be kept low (e.g., <1%) to avoid enzyme inhibition.

  • Pre-warm the liver microsome suspension (final protein concentration typically 0.5-1.0 mg/mL) and the NADPH regenerating system in phosphate buffer at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system to the microsome and solifenacin mixture.

  • Incubate at 37°C with gentle shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

  • Terminate the reaction by adding a cold organic solvent, such as acetonitrile, containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant for the disappearance of the parent drug and the formation of metabolites using a validated LC-MS/MS method.

3. Data Analysis:

  • Plot the natural logarithm of the percentage of solifenacin remaining versus time.

  • Determine the in vitro half-life (t½) from the slope of the linear regression.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).

InVitro_Workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis Solifenacin_stock Solifenacin Stock Incubation_mix Incubation Mixture Solifenacin_stock->Incubation_mix Microsomes Liver Microsomes Microsomes->Incubation_mix NADPH_system NADPH System NADPH_system->Incubation_mix Termination Reaction Termination (Acetonitrile + IS) Incubation_mix->Termination Time Points Centrifugation Protein Precipitation Termination->Centrifugation LCMS LC-MS/MS Analysis Centrifugation->LCMS

Figure 2: Experimental workflow for in vitro metabolism studies.
In Vivo Metabolism and Excretion Study (Rat Model)

This protocol outlines a general procedure for an in vivo study in rats to identify and quantify solifenacin and its metabolites in plasma, urine, and feces. A similar approach can be adapted for other species.

1. Animal Dosing and Sample Collection:

  • House male Sprague-Dawley rats in metabolism cages that allow for the separate collection of urine and feces.

  • Administer a single oral or intravenous dose of radiolabeled ([¹⁴C]) or non-labeled solifenacin.

  • Collect blood samples at predetermined time points via a cannulated vessel. Process the blood to obtain plasma.

  • Collect urine and feces at regular intervals for a period sufficient to ensure near-complete excretion of the drug-related material (e.g., 72-96 hours).

2. Sample Processing:

  • Plasma: Precipitate proteins using a suitable organic solvent (e.g., acetonitrile) and centrifuge.

  • Urine: Pool urine samples for each collection interval and, if necessary, treat with β-glucuronidase/sulfatase to hydrolyze conjugated metabolites.

  • Feces: Homogenize fecal samples with a suitable solvent to extract solifenacin and its metabolites.

3. Analytical Methodology:

  • Analyze plasma, urine, and fecal extracts using high-performance liquid chromatography (HPLC) with radiochemical detection (if using radiolabeled compound) and/or tandem mass spectrometry (LC-MS/MS) for metabolite profiling and identification.

  • Quantify solifenacin and its metabolites using validated analytical methods with appropriate standards.

4. Data Analysis:

  • Determine the pharmacokinetic parameters of solifenacin and its major metabolites in plasma.

  • Calculate the percentage of the administered dose excreted in urine and feces as unchanged drug and as individual metabolites.

  • Propose a metabolic scheme based on the identified metabolites.

Concluding Remarks

The metabolism of solifenacin is primarily mediated by CYP3A4 in humans, leading to the formation of one active and several inactive metabolites. While the metabolic pathways in rats show some similarities, with hydroxylation being a key transformation, quantitative differences exist. The lack of publicly available, detailed comparative metabolic data for monkeys and dogs highlights an area for future research. The experimental protocols provided in this guide offer a framework for conducting such comparative studies, which are essential for a comprehensive understanding of the cross-species differences in solifenacin's disposition and for the robust translation of preclinical findings to clinical practice.

References

Impact of Hepatic Impairment on the Pharmacokinetics of Solifenacin and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and drug development professionals.

This guide provides a comparative analysis of the pharmacokinetic profiles of solifenacin (B1663824), a competitive muscarinic receptor antagonist, in individuals with healthy liver function versus those with moderate hepatic impairment. The data presented is crucial for understanding the disposition of solifenacin in this special patient population and for informing appropriate dosage adjustments. While this guide focuses on the parent drug due to the availability of public data, it also addresses what is known about its metabolites, including Solifenacin N-glucuronide.

Solifenacin is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system.[1] This metabolic pathway leads to the formation of one pharmacologically active metabolite, 4R-hydroxy solifenacin, and three inactive metabolites: N-glucuronide, N-oxide, and 4R-hydroxy-N-oxide of solifenacin. Given the liver's central role in its clearance, hepatic impairment is expected to significantly alter the drug's pharmacokinetics.

Quantitative Comparison of Solifenacin Pharmacokinetics

A pivotal open-label study provides the most direct comparison of solifenacin's pharmacokinetic parameters between healthy subjects and patients with moderate hepatic impairment (Child-Pugh score of 7-9). Following a single 10 mg oral dose of solifenacin succinate (B1194679), the following key differences were observed.

Pharmacokinetic ParameterHealthy SubjectsPatients with Moderate Hepatic ImpairmentPercentage Change
AUC₀-inf (ng·h/mL) Data not specifiedIncreased by 60%+60%
Cₘₐₓ (ng/mL) ComparableNo significant difference~0%
t½ (hours) Data not specifiedDoubled+100%

AUC₀-inf: Area under the plasma concentration-time curve from time zero to infinity. Cₘₐₓ: Maximum plasma concentration. t½: Elimination half-life. (Data sourced from a study involving 8 healthy volunteers and 8 patients with moderate hepatic impairment).[1][2]

These findings demonstrate that moderate hepatic impairment leads to a significant increase in the overall exposure to solifenacin (as indicated by the 60% increase in AUC) and a doubling of its elimination half-life.[1][2] This is attributed to the reduced metabolic capacity of the liver. Interestingly, the peak plasma concentration (Cₘₐₓ) was not significantly different between the two groups.[1][2]

While specific quantitative data for this compound and other metabolites in hepatically impaired versus healthy subjects are not available in the reviewed literature, it has been reported that the mean elimination half-life of solifenacin and several of its metabolites was longer in subjects with moderate hepatic impairment.[2] This suggests that the clearance of the N-glucuronide metabolite is also likely impaired in these patients.

Experimental Protocols

The following provides a summary of the methodology employed in the key comparative pharmacokinetic study.

Study Design: A single-center, open-label, parallel-group study was conducted.

Participants:

  • Healthy Subjects: 8 healthy volunteers, matched for gender, age, and weight to the patient group.

  • Patients with Hepatic Impairment: 8 patients with moderate hepatic impairment, classified by a Child-Pugh score of 7 to 9.[1]

Drug Administration: A single oral dose of 10 mg solifenacin succinate was administered to all participants.[1]

Pharmacokinetic Sampling:

  • Healthy Subjects: Blood samples were collected to measure plasma concentrations of solifenacin at multiple time points up to 168 hours post-dose.[1]

  • Patients with Hepatic Impairment: Blood samples were collected at multiple time points up to 168 hours and additionally from 312 to 336 hours post-dose to accurately characterize the prolonged elimination phase.[1]

Analytical Method: While the specific details for the metabolite quantification are not provided in the abstracts, the determination of solifenacin in human plasma is typically performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This involves protein precipitation from the plasma sample, followed by chromatographic separation and mass spectrometric detection.

Signaling Pathways and Experimental Workflow

The metabolism of solifenacin is a critical pathway to consider in the context of hepatic impairment. The following diagram illustrates the primary metabolic routes of solifenacin.

G Solifenacin Solifenacin CYP3A4 CYP3A4 (Liver) Solifenacin->CYP3A4 Metabolites Metabolites CYP3A4->Metabolites Active 4R-hydroxy solifenacin (Active) Metabolites->Active Inactive1 This compound (Inactive) Metabolites->Inactive1 Inactive2 N-oxide (Inactive) Metabolites->Inactive2 Inactive3 4R-hydroxy-N-oxide (Inactive) Metabolites->Inactive3

Caption: Primary metabolic pathway of solifenacin in the liver.

The experimental workflow for a typical pharmacokinetic study comparing healthy and hepatically impaired subjects is outlined below.

G cluster_0 Subject Recruitment cluster_1 Study Conduct cluster_2 Sample Analysis cluster_3 Data Analysis Healthy Healthy Volunteers Dosing Single 10 mg Oral Dose of Solifenacin Succinate Healthy->Dosing Impaired Patients with Moderate Hepatic Impairment Impaired->Dosing Sampling Serial Blood Sampling Dosing->Sampling Preparation Plasma Preparation Sampling->Preparation LCMS LC-MS/MS Analysis Preparation->LCMS PK Pharmacokinetic Modeling (AUC, Cmax, t½) LCMS->PK Comparison Statistical Comparison between Groups PK->Comparison

Caption: Experimental workflow for a comparative pharmacokinetic study.

References

The Search for a Novel CYP3A4 Inhibition Marker: An Objective Comparison of Solifenacin and Established Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

An initial investigation into the validation of solifenacin (B1663824) N-glucuronide as a specific marker for Cytochrome P450 3A4 (CYP3A4) inhibition reveals a significant gap in the current scientific literature. While solifenacin is a well-established substrate of CYP3A4 and its N-glucuronide is a known metabolite, there are no published studies that validate the use of this specific metabolite as a reliable biomarker for CYP3A4 activity.

This guide, therefore, pivots to a broader, yet crucial, comparison for researchers and drug development professionals. We will objectively evaluate the utility of solifenacin as a CYP3A4 substrate against other widely accepted exogenous and endogenous markers of CYP3A4 inhibition. This comparison is supported by experimental data to inform the selection of appropriate biomarkers in clinical and preclinical studies.

Understanding CYP3A4 Metabolism and Inhibition

CYP3A4 is a critical enzyme responsible for the metabolism of a vast number of drugs.[1] Inhibition of this enzyme can lead to significant drug-drug interactions (DDIs), potentially causing adverse effects due to increased drug exposure.[2] Consequently, the accurate assessment of CYP3A4 inhibition is a cornerstone of drug development and regulatory review.

This is illustrated in the metabolic pathway of solifenacin, which is primarily cleared by CYP3A4.[2][3]

Solifenacin Solifenacin UGT UGT Pathway Solifenacin->UGT CYP3A4 CYP3A4 Pathway Solifenacin->CYP3A4 CYP3A4_Metabolites CYP3A4-mediated Metabolites (e.g., 4R-hydroxysolifenacin) Excretion Excretion CYP3A4_Metabolites->Excretion UGT_Metabolite Solifenacin N-glucuronide UGT_Metabolite->Excretion UGT->UGT_Metabolite CYP3A4->CYP3A4_Metabolites Inhibitors CYP3A4 Inhibitors (e.g., Ketoconazole) Inhibitors->CYP3A4 Inhibition

Metabolic Pathways of Solifenacin

Comparative Analysis of CYP3A4 Inhibition Markers

The ideal CYP3A4 inhibition marker should be sensitive, specific, and its response to inhibitors should be dose-dependent and reproducible. Here, we compare solifenacin with the "gold standard" exogenous probe, midazolam, and the increasingly utilized endogenous biomarker, 4β-hydroxycholesterol.

MarkerTypeAdministrationKey ParameterFold Increase in AUC with Potent CYP3A4 Inhibitor (Ketoconazole)AdvantagesDisadvantages
Solifenacin Exogenous SubstrateOralAUC of parent drug~2.0-2.7 fold[3][4]Sensitive to CYP3A4 inhibition.Potential for pharmacodynamic effects; less sensitive than midazolam.
Midazolam Exogenous SubstrateOral or IVAUC of parent drug and/or ratio to 1'-hydroxymidazolam (B1197787)~11-fold (oral)[5]High sensitivity and specificity; considered the "gold standard".[6]Requires administration of an external drug; potential for sedative effects.
4β-hydroxycholesterol Endogenous BiomarkerN/A (measured in plasma)Plasma concentration or ratio to total cholesterolDecrease of ~13% (inhibition); Increase of ~220% (induction with rifampicin)[5]No need to administer a probe drug; reflects long-term CYP3A4 activity.[7]Slower to respond to acute inhibition; less dynamic range for inhibition compared to induction.[5][8]

Experimental Protocols for Assessing CYP3A4 Inhibition

Accurate and reproducible data are contingent on robust experimental design. Below are summarized protocols for evaluating CYP3A4 inhibition using the compared markers.

Solifenacin as a CYP3A4 Probe
  • Study Design: A single-sequence, crossover study is typically employed.[4][9]

  • Phase 1: Healthy volunteers receive a single oral dose of solifenacin (e.g., 10 mg).[4][9]

  • Pharmacokinetic Sampling: Serial blood samples are collected over a specified period to determine the pharmacokinetic profile of solifenacin, including AUC (Area Under the Curve) and Cmax (maximum concentration).[4][9]

  • Washout Period: A washout period of at least 14 days is observed.[4][9]

  • Phase 2: Subjects receive a potent CYP3A4 inhibitor (e.g., ketoconazole (B1673606) 200-400 mg daily) for a designated period to achieve steady-state inhibition.[3][4][10]

  • Co-administration: A single oral dose of solifenacin is co-administered with the CYP3A4 inhibitor.[4][9]

  • Pharmacokinetic Analysis: Serial blood samples are collected again to determine the pharmacokinetic profile of solifenacin in the presence of the inhibitor.

  • Data Comparison: The AUC of solifenacin with and without the inhibitor is compared to quantify the extent of CYP3A4 inhibition.[4]

Midazolam as a CYP3A4 Probe
  • Study Design: Similar to the solifenacin protocol, a crossover design is standard.

  • Probe Administration: A low dose of midazolam is administered orally or intravenously.

  • Pharmacokinetic Sampling: Blood samples are collected to measure the concentrations of midazolam and its primary metabolite, 1'-hydroxymidazolam.

  • Inhibitor Administration: Following a washout period, a CYP3A4 inhibitor is administered.

  • Co-administration and Sampling: Midazolam is co-administered, and blood samples are collected.

  • Analysis: The change in the AUC of midazolam and/or the metabolic ratio of midazolam to 1'-hydroxymidazolam is calculated.

4β-hydroxycholesterol as an Endogenous Marker
  • Study Design: A longitudinal study design is often used.

  • Baseline Sampling: A baseline blood sample is collected to measure the endogenous concentration of 4β-hydroxycholesterol and total cholesterol.

  • Inhibitor/Inducer Administration: The CYP3A4 inhibitor or inducer is administered for a specified duration.

  • Serial Sampling: Blood samples are collected at multiple time points during and after administration of the interacting drug.

  • Analysis: The change in the plasma concentration of 4β-hydroxycholesterol, often normalized to total cholesterol, is determined over time.[1][5]

cluster_0 Phase 1: Baseline cluster_1 Phase 2: With Inhibitor P1_Admin Administer CYP3A4 Probe (e.g., Solifenacin, Midazolam) P1_Sample Serial Blood Sampling P1_Admin->P1_Sample P1_PK Determine Baseline Pharmacokinetics (AUC) P1_Sample->P1_PK Washout Washout Period P1_PK->Washout Compare Compare AUCs to Quantify Inhibition P1_PK->Compare P2_Inhibitor Administer Potent CYP3A4 Inhibitor (e.g., Ketoconazole) P2_Admin Co-administer CYP3A4 Probe P2_Inhibitor->P2_Admin P2_Sample Serial Blood Sampling P2_Admin->P2_Sample P2_PK Determine Inhibited Pharmacokinetics (AUC) P2_Sample->P2_PK P2_PK->Compare Washout->P2_Inhibitor

Workflow for Exogenous Probe-Based DDI Study

Conclusion

While the direct validation of solifenacin N-glucuronide as a CYP3A4 inhibition marker remains an open area for future research, the parent compound, solifenacin, serves as a sensitive substrate for assessing CYP3A4-mediated drug-drug interactions. However, its sensitivity is less pronounced than that of midazolam, the established gold standard. For long-term studies or scenarios where the administration of an exogenous probe is not ideal, endogenous biomarkers like 4β-hydroxycholesterol offer a valuable alternative, particularly for assessing CYP3A4 induction. The choice of a specific CYP3A4 inhibition marker should be guided by the study's objectives, the desired sensitivity, and the clinical context.

References

Navigating the Analytical Maze: An Inter-laboratory Comparison Guide to Solifenacin N-glucuronide Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of drug metabolites is a cornerstone of pharmacokinetic and safety assessments. Solifenacin (B1663824), a competitive muscarinic receptor antagonist, undergoes extensive metabolism, with Solifenacin N-glucuronide being a primary inactive metabolite found in human plasma.[1][2] While direct inter-laboratory ring trials for this compound are not publicly documented, this guide synthesizes data from various validated bioanalytical methods for Solifenacin to provide a comparative overview of analytical performance. The methodologies for the parent drug are directly relevant and adaptable for its N-glucuronide metabolite, offering valuable insights for laboratories seeking to establish or refine their own assays.

Comparative Analysis of Bioanalytical Methods

The quantification of Solifenacin and its metabolites in biological matrices is predominantly achieved through Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), owing to its high sensitivity and selectivity. The following table summarizes the performance of several independently validated LC-MS/MS methods for Solifenacin in human plasma, offering a proxy for an inter-laboratory comparison.

ParameterMethod AMethod BMethod C
Matrix Human PlasmaHuman PlasmaHuman Plasma
Internal Standard Solifenacin-d5LosartanTolterodine
Linearity Range 0.47 - 42 ng/mL0.71 - 71.28 ng/mLLLOQ - 1000 ng/mL
Lower Limit of Quantification (LLOQ) 0.47 ng/mL0.71 ng/mL7.5 ng/mL
Intra-assay Precision (%RSD) < 11%Not ReportedNot Reported
Inter-assay Precision (%RSD) < 11%Not ReportedNot Reported
Accuracy (Inaccuracy) < 11%Not ReportedNot Reported
Recovery Not ReportedNot ReportedHigh
Experimental Protocols

Detailed methodologies are crucial for reproducibility and for understanding potential sources of variability between laboratories. Below are the experimental protocols for the methods summarized above.

Method A: LC-MS/MS with Protein Precipitation

  • Sample Preparation: Protein precipitation of 0.25 mL of plasma was performed using methanol (B129727).[3]

  • Chromatography: A pentafluorophenylpropylsilica column (50x4mm, 3µm) was used with a mobile phase of methanol and 100mM ammonium (B1175870) acetate (B1210297) with 1% formic acid (90:10, v/v).[3]

  • Mass Spectrometry: Detection was achieved using positive-ion mode electrospray ionization with selected reaction monitoring (SRM). The transitions monitored were m/z 363→193 for Solifenacin and m/z 368→198 for the internal standard, Solifenacin-d5.[3]

Method B: LC-MS/MS with Protein Precipitation

  • Sample Preparation: A simple protein precipitation procedure was used for sample workup from human plasma.[4]

  • Chromatography: A core/shell type C18 analytical column (50x2.1mm, 2.6 Å) was employed. The mobile phase consisted of 65% acetonitrile (B52724) and 35% water.[4] The total chromatographic run time was 3.0 minutes.[4]

  • Mass Spectrometry: The mass spectrometer was operated in positive electrospray ionization mode.[4]

Method C: LC-MS/MS with Liquid-Liquid Extraction

  • Sample Preparation: Liquid-liquid extraction was used to isolate the analytes from 100 µL of human plasma.[5]

  • Chromatography: A Zorbax C18 column (4.6x50mm, 5µm) was used with a mobile phase of methanol and 5mM ammonium formate (B1220265) (25:75, v/v) at a flow rate of 0.3 mL/min.[5] The total run time was 5 minutes.[5]

  • Mass Spectrometry: A mass detector in Multiple Reaction Monitoring (MRM) mode was used. The precursor-to-product ion transition for Solifenacin was m/z 363 to m/z 110.[5]

Visualizing the Workflow and Metabolism

To further clarify the processes involved, the following diagrams illustrate a typical bioanalytical workflow and the metabolic pathway of Solifenacin.

cluster_preanalytical Pre-analytical cluster_analytical Analytical cluster_postanalytical Post-analytical Sample Receipt Sample Receipt Sample Logging & Storage Sample Logging & Storage Sample Receipt->Sample Logging & Storage Sample Preparation Sample Preparation Sample Logging & Storage->Sample Preparation LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Data Acquisition Data Acquisition LC-MS/MS Analysis->Data Acquisition Data Processing Data Processing Data Acquisition->Data Processing Concentration Calculation Concentration Calculation Data Processing->Concentration Calculation Report Generation Report Generation Concentration Calculation->Report Generation

Caption: A typical bioanalytical workflow for this compound quantification.

cluster_metabolism Metabolic Pathways Solifenacin Solifenacin N-oxidation N-oxidation Solifenacin->N-oxidation CYP3A4 4R-hydroxylation 4R-hydroxylation Solifenacin->4R-hydroxylation CYP3A4 Direct Glucuronidation Direct Glucuronidation Solifenacin->Direct Glucuronidation UGTs N-oxide metabolite N-oxide metabolite N-oxidation->N-oxide metabolite 4R-hydroxy solifenacin (active) 4R-hydroxy solifenacin (active) 4R-hydroxylation->4R-hydroxy solifenacin (active) This compound (inactive) This compound (inactive) Direct Glucuronidation->this compound (inactive) 4R-hydroxy-N-oxide metabolite 4R-hydroxy-N-oxide metabolite 4R-hydroxy solifenacin (active)->4R-hydroxy-N-oxide metabolite

Caption: Metabolic pathway of Solifenacin leading to the formation of N-glucuronide.

References

A Comparative Guide to the Relative Quantification of Solifenacin N-oxide and N-glucuronide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the relative quantities of two key metabolites of Solifenacin: Solifenacin N-oxide and Solifenacin N-glucuronide. The information presented is supported by experimental data from human mass balance studies and outlines detailed methodologies for their quantification.

Solifenacin, a competitive muscarinic receptor antagonist, is extensively metabolized in the liver prior to excretion. Understanding the metabolic profile, including the relative abundance of its metabolites, is crucial for a comprehensive assessment of its pharmacokinetics and safety. The primary metabolic pathways involve oxidation and glucuronidation, leading to the formation of Solifenacin N-oxide and this compound, among other metabolites.[1][2]

Quantitative Comparison of Solifenacin Metabolites in Urine

Data from a human radiolabeled mass balance study provides a clear quantitative comparison of the major metabolites of Solifenacin excreted in urine. Following oral administration of 14C-labeled Solifenacin, the percentage of the administered dose recovered in urine was determined for each metabolite.

MetabolitePercentage of Administered Dose Excreted in UrineReference
Solifenacin N-oxide 18.8% – 29.0%[3]
This compound 0.6% – 0.9%[3]
4R-hydroxy solifenacin5.6% – 7.7%[3]
4R-hydroxy-N-oxide of solifenacin4.8% – 8.3%[3]
Unchanged Solifenacin< 15%[1][4]

This table clearly indicates that Solifenacin N-oxide is a significantly more abundant urinary metabolite compared to this compound.

Metabolic Pathway of Solifenacin

The metabolic fate of Solifenacin is primarily governed by cytochrome P450 (CYP) enzymes, particularly CYP3A4, and uridine (B1682114) 5'-diphospho-glucuronosyltransferases (UGTs). The formation of Solifenacin N-oxide is a Phase I oxidative reaction, while the formation of this compound is a Phase II conjugation reaction.

G Solifenacin Solifenacin N_Oxidation N-Oxidation (CYP-mediated) Solifenacin->N_Oxidation Glucuronidation Direct Glucuronidation (UGT-mediated) Solifenacin->Glucuronidation Hydroxylation 4R-Hydroxylation (CYP3A4) Solifenacin->Hydroxylation N_Oxide Solifenacin N-oxide N_Oxidation->N_Oxide Hydroxy_N_Oxide 4R-hydroxy-N-oxide of solifenacin N_Oxidation->Hydroxy_N_Oxide N_Glucuronide This compound Glucuronidation->N_Glucuronide Hydroxy_Solifenacin 4R-hydroxy solifenacin (Active metabolite) Hydroxylation->Hydroxy_Solifenacin Hydroxy_Solifenacin->N_Oxidation further oxidation

Caption: Metabolic pathway of Solifenacin.

Experimental Protocols for Quantification

The quantification of Solifenacin and its metabolites is typically performed using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Plasma_Urine Plasma or Urine Sample Protein_Precipitation Protein Precipitation (e.g., with acetonitrile (B52724) or methanol) Plasma_Urine->Protein_Precipitation Extraction Liquid-Liquid Extraction or Solid-Phase Extraction Protein_Precipitation->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation Chromatographic Separation (Reversed-Phase C18 Column) Reconstitution->LC_Separation MS_Detection Mass Spectrometric Detection (Positive ESI, MRM mode) LC_Separation->MS_Detection Quantification Quantification using Stable Isotope-Labeled Internal Standards MS_Detection->Quantification

Caption: Experimental workflow for metabolite quantification.

Detailed Methodological Parameters for LC-MS/MS Analysis

The following table summarizes typical parameters for an LC-MS/MS method for the simultaneous quantification of Solifenacin N-oxide and N-glucuronide. This protocol is a composite based on published methods for Solifenacin and general principles for metabolite quantification.

ParameterDescription
Sample Preparation
Biological MatrixHuman Plasma or Urine
Internal StandardStable isotope-labeled Solifenacin (e.g., Solifenacin-d5)
Extraction MethodFor Plasma: Protein precipitation with acetonitrile or methanol, followed by liquid-liquid extraction (e.g., with diethyl ether or methyl tert-butyl ether) or solid-phase extraction (SPE). For Urine: Dilution followed by SPE.
Liquid Chromatography
HPLC SystemA high-performance liquid chromatography system.
ColumnReversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm).
Mobile PhaseA gradient of (A) aqueous buffer (e.g., 0.1% formic acid in water or 10 mM ammonium (B1175870) formate) and (B) organic solvent (e.g., acetonitrile or methanol).
Flow Rate0.2 - 0.5 mL/min.
Column Temperature30 - 40 °C.
Mass Spectrometry
Mass SpectrometerA triple quadrupole mass spectrometer.
Ionization SourceElectrospray Ionization (ESI) in positive ion mode.
Detection ModeMultiple Reaction Monitoring (MRM).
MRM Transitions (Precursor > Product)Solifenacin: m/z 363.2 > 193.1 Solifenacin N-oxide: m/z 379.2 > 193.1 (or other specific product ion) This compound: m/z 539.2 > 363.2 (loss of glucuronic acid)
Quantification
CalibrationA calibration curve is constructed by analyzing standards of known concentrations of Solifenacin N-oxide and N-glucuronide.

Note: The exact MRM transitions for Solifenacin N-oxide and N-glucuronide should be optimized by direct infusion of the respective analytical standards. The chromatographic gradient needs to be developed to ensure adequate separation of the analytes from matrix components and from each other.

Conclusion

The available data clearly demonstrate that Solifenacin N-oxide is a major urinary metabolite of Solifenacin, present in significantly higher concentrations than this compound. For researchers and professionals in drug development, this highlights the importance of the N-oxidation pathway in the clearance of Solifenacin. The provided experimental framework for LC-MS/MS analysis offers a robust starting point for the development of validated methods for the simultaneous quantification of these metabolites, which is essential for detailed pharmacokinetic and drug metabolism studies.

References

Comparative Stability Analysis: Solifenacin vs. Solifenacin N-glucuronide

Author: BenchChem Technical Support Team. Date: December 2025

Data on Forced Degradation of Solifenacin (B1663824)

Forced degradation studies are crucial for identifying potential degradation products and understanding the intrinsic stability of a drug molecule. Solifenacin has been subjected to various stress conditions as per the International Council for Harmonisation (ICH) guidelines.

Table 1: Summary of Forced Degradation Studies on Solifenacin

Stress ConditionReagent/DetailsDuration & TemperatureObservationsDegradation Products Identified
Acidic Hydrolysis 1N HCl6 hours at 60°CSignificant degradation observed.[1][2]Two degradation products, one with m/z 210 and another with m/z 379.[3]
Alkaline Hydrolysis 1N NaOH6 hours at 60°CSignificant degradation observed.[1][2]Major degradation product with m/z 210.[3]
Oxidative Degradation 3-20% H₂O₂6 hours at 60°CSignificant degradation observed.[1][2]Solifenacin N-oxide is a known impurity formed under oxidative stress.[4][5]
Thermal Degradation Dry heat6 hours at 105°CGenerally stable, though some studies show minor degradation.[2]-
Photolytic Degradation UV light/sunlight1.2 million lux hours & 200 Watt hoursSome studies report degradation, while others show stability.[1][2]-
Neutral Hydrolysis Water12 hours at 60°C (reflux)Generally stable.[2]-
Humidity 90% RH72 hoursGenerally stable.[2]-

Stability Profile of Solifenacin N-glucuronide

Direct experimental data from forced degradation studies on this compound are not extensively available in published literature. However, based on the general characteristics of N-glucuronide metabolites, some inferences about its stability can be drawn.

N-glucuronides are known to be potentially labile, with their stability being highly dependent on pH.[6] They are particularly susceptible to hydrolysis under acidic conditions, which can cleave the glucuronide moiety to regenerate the parent drug or a related compound. In neutral to basic conditions, N-glucuronides tend to be more stable. The stability can also be influenced by the specific chemical structure of the aglycone (in this case, solifenacin). Given that solifenacin itself shows significant degradation under acidic and basic conditions, it is plausible that its N-glucuronide would also be susceptible to hydrolysis, particularly in acidic environments. One vendor of a this compound reference standard states a stability of at least 4 years when stored at -20°C, indicating good stability under specific storage conditions.

Experimental Protocols for Forced Degradation of Solifenacin

The following are generalized protocols for stress testing of solifenacin, based on common practices reported in the literature.[1][2][3]

1. Acidic Hydrolysis:

  • A solution of solifenacin is prepared in a suitable solvent (e.g., methanol).

  • An equal volume of 1N hydrochloric acid (HCl) is added.

  • The mixture is refluxed at a specified temperature (e.g., 60°C or 80°C) for a defined period (e.g., 6 hours).

  • After the stress period, the solution is neutralized with an equivalent amount of a suitable base (e.g., 1N sodium hydroxide).

  • The sample is then diluted with the mobile phase for analysis by a stability-indicating HPLC method.

2. Alkaline Hydrolysis:

  • A solution of solifenacin is prepared.

  • An equal volume of 1N sodium hydroxide (B78521) (NaOH) is added.

  • The mixture is refluxed at a specified temperature (e.g., 60°C or 80°C) for a defined period (e.g., 6 hours).

  • After the stress period, the solution is neutralized with an equivalent amount of a suitable acid (e.g., 1N hydrochloric acid).

  • The sample is then diluted for analysis.

3. Oxidative Degradation:

  • A solution of solifenacin is prepared.

  • A specified concentration of hydrogen peroxide (e.g., 3% or 20% H₂O₂) is added.

  • The mixture is kept at a specified temperature (e.g., 60°C) for a defined period (e.g., 6 hours).

  • The sample is then diluted for analysis.

4. Thermal Degradation:

  • The solid drug substance (API) is placed in a hot air oven at a high temperature (e.g., 105°C) for a specified duration (e.g., 6 hours).

  • After exposure, a solution of the stressed sample is prepared for analysis.

5. Photolytic Degradation:

  • A solution of the drug or the solid drug substance is exposed to a combination of visible and UV light in a photostability chamber for a specified duration (e.g., 1.2 million lux hours and 200 watt-hours/m²).

  • A control sample is kept in the dark under the same conditions.

  • Solutions of both the exposed and control samples are prepared for analysis.

Metabolic Pathway of Solifenacin

Solifenacin is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4. The metabolic pathways include N-oxidation, 4R-hydroxylation, and direct glucuronidation.

Solifenacin_Metabolism Metabolic Pathway of Solifenacin Solifenacin Solifenacin N_Oxide Solifenacin N-oxide (Inactive) Solifenacin->N_Oxide CYP3A4 (N-oxidation) Hydroxy_Solifenacin 4R-hydroxy solifenacin (Active) Solifenacin->Hydroxy_Solifenacin CYP3A4 (4R-hydroxylation) N_Glucuronide This compound (Inactive) Solifenacin->N_Glucuronide Direct Glucuronidation Hydroxy_N_Oxide 4R-hydroxy-N-oxide of solifenacin (Inactive) Hydroxy_Solifenacin->Hydroxy_N_Oxide N-oxidation

Caption: Metabolic fate of Solifenacin in the liver.

Conclusion

References

Head-to-head comparison of different extraction techniques for Solifenacin metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of Solifenacin (B1663824) and its metabolites, selecting an appropriate extraction technique is a critical step that dictates the accuracy, sensitivity, and robustness of the analytical method. This guide provides a head-to-head comparison of three commonly employed extraction techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The performance of each method is evaluated based on key analytical parameters, supported by experimental data from published literature.

Comparative Performance of Extraction Techniques

The choice of extraction method significantly impacts the recovery of analytes and the cleanliness of the final extract, which in turn affects the sensitivity and reliability of the analytical method, typically Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The following table summarizes the quantitative performance of Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction for Solifenacin and its primary active metabolite, 4S-hydroxy solifenacin (M1).

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Recovery (Solifenacin) ~88.5% - 90.1%[1]~95.6%[2]84.7%
Recovery (Metabolites) Data not specified in reviewed sources~93.1% (for a major metabolite)[3]87.5% (for Tamsulosin, co-extracted)
Matrix Effect Can be significant, requires careful chromatographic optimization[4]Generally cleaner extracts than PPT, reducing matrix effects[5]Considered to provide the cleanest extracts, minimizing matrix effects[6][7]
Lower Limit of Quantification (LLOQ) 0.47 ng/mL[8]2 ng/mL[9]0.100 ng/mL
Simplicity & Speed HighModerateLow to Moderate
Cost LowLow to ModerateHigh
Automation Potential HighModerateHigh

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results. The following sections outline the protocols for each extraction technique as described in the cited literature.

Protein Precipitation (PPT)

Protein precipitation is a straightforward and rapid method for sample preparation.[10] It involves the addition of an organic solvent to the biological matrix (e.g., plasma) to denature and precipitate proteins.

Protocol:

  • To 100 µL of plasma sample, add 300 µL of acetonitrile (B52724).[8]

  • Vortex the mixture for approximately 1 minute to ensure thorough mixing and protein precipitation.

  • Incubate the mixture at +4 °C for 15 minutes.

  • Centrifuge the sample at 16,000 rpm for 15 minutes at 4 °C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new tube.

  • The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction separates analytes from the sample matrix based on their differential solubility in two immiscible liquid phases.[5]

Protocol:

  • To 100 µL of plasma sample, add an internal standard.

  • Add 300 µL of 3 M sodium carbonate solution to precipitate proteins.[2]

  • Vortex the sample for 60 seconds.

  • Add 1 mL of an extraction solvent mixture of Methyl tert-butyl ether (MTBE), hexane, and dichloromethane (B109758) (2:1:1, v/v/v).[2]

  • Mix the sample for 20 minutes at 2000 rpm.

  • Centrifuge at 8600 rpm for 25 minutes.[2]

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly selective method that separates analytes from a complex matrix by partitioning them between a solid phase and a liquid phase.[7]

Protocol:

  • Condition an appropriate SPE cartridge (e.g., a polymeric reversed-phase sorbent) with methanol (B129727) followed by water.

  • Load 100 µL of the plasma sample onto the conditioned cartridge.

  • Wash the cartridge with a weak organic solvent to remove interfering substances.

  • Elute the analytes of interest (Solifenacin and its metabolites) with a stronger organic solvent (e.g., acetonitrile or methanol).

  • Evaporate the eluate to dryness.

  • Reconstitute the residue in the mobile phase for analysis.

Experimental Workflows

The following diagrams illustrate the workflows for each of the described extraction techniques.

PPT_Workflow start Start: Plasma Sample (100 µL) add_solvent Add Acetonitrile (300 µL) start->add_solvent vortex1 Vortex (1 min) add_solvent->vortex1 incubate Incubate (+4 °C, 15 min) vortex1->incubate centrifuge Centrifuge (16,000 rpm, 15 min, 4 °C) incubate->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Protein Precipitation Workflow

LLE_Workflow start Start: Plasma Sample (100 µL) add_na2co3 Add 3M Na2CO3 (300 µL) start->add_na2co3 vortex1 Vortex (60 s) add_na2co3->vortex1 add_solvent Add MTBE:Hexane:DCM (1 mL) vortex1->add_solvent mix Mix (20 min, 2000 rpm) add_solvent->mix centrifuge Centrifuge (8600 rpm, 25 min) mix->centrifuge organic_layer Collect Organic Layer centrifuge->organic_layer evaporate Evaporate to Dryness organic_layer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Liquid-Liquid Extraction Workflow

SPE_Workflow start Start: Plasma Sample (100 µL) condition Condition SPE Cartridge start->condition load Load Sample condition->load wash Wash Cartridge load->wash elute Elute Analytes wash->elute evaporate Evaporate Eluate elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Solid-Phase Extraction Workflow

Conclusion

The selection of an appropriate extraction technique for Solifenacin and its metabolites is a trade-off between recovery, cleanliness, speed, and cost.

  • Protein Precipitation is a rapid and cost-effective method suitable for high-throughput screening, but it may suffer from significant matrix effects, potentially compromising assay sensitivity and accuracy.

  • Liquid-Liquid Extraction offers a good balance, providing cleaner extracts and higher recovery than PPT, though it is more labor-intensive and uses larger volumes of organic solvents.

  • Solid-Phase Extraction generally yields the cleanest extracts and the lowest limits of quantification, making it the method of choice for applications requiring the highest sensitivity and specificity. However, it is the most time-consuming and expensive of the three techniques.

Ultimately, the optimal extraction strategy will depend on the specific requirements of the study, including the desired level of sensitivity, the available instrumentation, and the sample throughput needs. For routine analysis, LLE may provide the best compromise, while for challenging low-level quantification, the superior clean-up of SPE is often necessary.

References

Validation of a Surrogate Analyte Approach for the Bioanalysis of Solifenacin N-glucuronide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of bioanalytical strategies for the quantification of Solifenacin N-glucuronide, a significant but inactive metabolite of the anticholinergic agent Solifenacin. A critical challenge in the bioanalysis of such metabolites is often the limited availability or prohibitive cost of authenticated reference standards. This document explores the validation of a surrogate analyte approach as a viable alternative to direct quantification, presenting a hypothetical comparison based on established scientific principles and regulatory guidelines.

Introduction to Bioanalytical Challenges with Glucuronide Metabolites

Glucuronide metabolites, such as this compound, present unique challenges in bioanalysis. Their high polarity can make extraction from biological matrices difficult, and some glucuronides, particularly acyl glucuronides, can be unstable, reverting to the parent drug.[1][2] While N-glucuronides are generally more stable than acyl glucuronides, the synthesis of their reference standards can be complex and costly.[2][3][4][5] The availability of a reference standard for this compound from commercial suppliers does, however, make a direct measurement approach feasible, allowing for a direct comparison with the surrogate analyte strategy.[6][7][8][9]

Comparison of Bioanalytical Approaches: Direct vs. Surrogate Analyte

The choice between a direct measurement and a surrogate analyte approach for this compound quantification depends on several factors, including the availability and cost of the reference standard, the complexity of the method, and the specific requirements of the study.

FeatureDirect Measurement ApproachSurrogate Analyte Approach
Reference Standard Requires authenticated this compound.Uses a stable isotope-labeled (SIL) analogue of the parent drug (Solifenacin) as the surrogate analyte.
Calibration Curve Prepared by spiking known concentrations of this compound into the biological matrix.Prepared by spiking known concentrations of the SIL-Solifenacin into the biological matrix.
Quantification Direct measurement of the analyte response against the calibration curve.The response of the endogenous this compound is measured against the SIL-Solifenacin calibration curve, assuming a similar response factor.
Advantages - High accuracy and precision as the calibrator is identical to the analyte. - Considered the "gold standard" when the reference material is available.- Can be more cost-effective if the SIL-parent drug is more readily available or less expensive than the metabolite standard. - Can simplify method development by leveraging existing assays for the parent drug.[10]
Disadvantages - Can be costly due to the price of the metabolite reference standard. - Synthesis of the standard can be a limiting factor in early development.- Relies on the assumption of parallel analytical behavior between the analyte and the surrogate.[11][12] - Requires thorough validation to demonstrate this parallelism.[13][14] - Potential for slight inaccuracies if the response factor between the analyte and surrogate is not unity.[10]

Experimental Protocols

  • Sample Preparation:

    • To 100 µL of human plasma, add an internal standard (e.g., a stable isotope-labeled this compound, if available, or a structurally similar compound).

    • Perform protein precipitation by adding 300 µL of acetonitrile (B52724).

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Conditions:

    • Chromatographic Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-product ion transitions for this compound and the internal standard.

  • Method Validation:

    • Validate the method according to ICH M10 guidelines for selectivity, specificity, matrix effect, calibration curve range, accuracy, precision, carryover, dilution integrity, and stability.[13]

  • Selection of Surrogate Analyte:

    • A stable isotope-labeled Solifenacin (e.g., Solifenacin-d5) is chosen as the surrogate analyte.

  • Sample Preparation:

    • Follow the same sample preparation procedure as for the direct method, using an appropriate internal standard.

  • LC-MS/MS Conditions:

    • Optimize the LC-MS/MS conditions to achieve good chromatographic separation and detection for both this compound and the surrogate analyte (Solifenacin-d5).

  • Method Validation (as per ICH M10):

    • Parallelism: This is a critical validation parameter. Demonstrate parallelism between the surrogate analyte and the endogenous this compound. This can be achieved by:

      • Spiking known amounts of authentic this compound into the biological matrix and measuring the response against the surrogate analyte calibration curve.

      • Performing serial dilutions of a high-concentration incurred sample and demonstrating that the measured concentrations are consistent after correcting for the dilution factor.

    • Similarity of Matrix Effect and Recovery: Demonstrate that the matrix effect and extraction recovery are similar for both the surrogate analyte and the authentic this compound. The difference should be within ±15% for chromatographic assays.[12][14]

    • Accuracy and Precision: Assess by analyzing quality control (QC) samples of this compound against the surrogate analyte calibration curve.

    • Conduct all other standard validation experiments as per ICH M10 guidelines.[13]

Visualizing the Methodologies

Experimental_Workflow cluster_direct Direct Measurement Approach cluster_surrogate Surrogate Analyte Approach d_start Plasma Sample d_spike_is Spike with IS d_start->d_spike_is d_ppt Protein Precipitation d_spike_is->d_ppt d_evap Evaporation d_ppt->d_evap d_recon Reconstitution d_evap->d_recon d_lcms LC-MS/MS Analysis d_recon->d_lcms d_quant Direct Quantification d_lcms->d_quant d_cal Calibration Curve (this compound) d_cal->d_quant s_start Plasma Sample s_spike_is Spike with IS s_start->s_spike_is s_ppt Protein Precipitation s_spike_is->s_ppt s_evap Evaporation s_ppt->s_evap s_recon Reconstitution s_evap->s_recon s_lcms LC-MS/MS Analysis s_recon->s_lcms s_quant Surrogate Quantification s_lcms->s_quant s_cal Calibration Curve (SIL-Solifenacin) s_cal->s_quant s_val Parallelism Validation s_quant->s_val

Caption: Comparative workflow of direct vs. surrogate analyte approaches.

Logic_Diagram start Need to quantify This compound ref_std Is authentic reference standard available? start->ref_std direct Direct Measurement Approach ref_std->direct Yes surrogate Surrogate Analyte Approach ref_std->surrogate No / Cost Prohibitive validate Validate according to ICH M10 direct->validate parallelism Demonstrate Parallelism and Similar Matrix Effects/Recovery surrogate->parallelism end Quantify in Study Samples validate->end parallelism->validate

Caption: Decision logic for choosing a bioanalytical approach.

Conclusion

The validation of a surrogate analyte approach offers a scientifically sound and regulatory-acceptable alternative for the quantification of this compound, particularly in scenarios where the authentic reference standard is not readily accessible. While direct measurement remains the preferred method due to its inherent accuracy, a well-validated surrogate analyte method can provide reliable data for pharmacokinetic and other drug development studies. The key to a successful surrogate analyte approach lies in the rigorous demonstration of parallelism and the similarity of analytical behavior between the surrogate and the endogenous analyte, as stipulated by guidelines such as the ICH M10.

References

A Comparative Guide to Solifenacin Glucuronidation: Human Liver Microsomes vs. S9 Fractions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two common in vitro systems, human liver microsomes (HLM) and human liver S9 fractions, for the study of solifenacin (B1663824) glucuronidation. While direct comparative kinetic data for solifenacin glucuronidation in these two systems is not available in the current scientific literature, this document outlines the fundamental differences between the two fractions, provides a general experimental framework for such a comparison, and visualizes the metabolic pathways and experimental workflows.

Understanding the In Vitro Systems: HLM vs. S9

Human liver microsomes and S9 fractions are both derived from liver homogenates and are essential tools for studying drug metabolism. However, they differ significantly in their composition.

  • Human Liver Microsomes (HLM): These are vesicles of the endoplasmic reticulum obtained through high-speed centrifugation of the S9 fraction. HLMs are enriched in Phase I drug-metabolizing enzymes, such as cytochrome P450s (CYPs), and Phase II enzymes like UDP-glucuronosyltransferases (UGTs), which are responsible for glucuronidation.

  • Human Liver S9 Fractions: The S9 fraction is the supernatant obtained after a 9,000g centrifugation of a liver homogenate. It contains both the microsomal fraction (endoplasmic reticulum) and the cytosolic fraction.[1] Consequently, the S9 fraction contains a broader range of enzymes, including both microsomal enzymes (CYPs, UGTs) and cytosolic enzymes like sulfotransferases (SSULTs), N-acetyltransferases, and glutathione (B108866) transferases.[1]

A key difference is the concentration of specific enzymes. Proteomic analyses have shown that membrane-bound proteins, including UGTs, are present in higher concentrations in HLM compared to S9 fractions.[2][3] This suggests that for reactions solely dependent on UGTs, such as direct glucuronidation, HLM might be expected to show higher activity per milligram of protein. However, the S9 fraction provides a more complete metabolic picture by including cytosolic enzymes, which could be relevant if solifenacin undergoes other Phase II reactions or if cytosolic factors influence UGT activity.[1]

Solifenacin Metabolism: The Role of Glucuronidation

Solifenacin is extensively metabolized in the liver, primarily by CYP3A4.[4][5] However, alternative metabolic pathways exist, including the formation of an N-glucuronide, which is a pharmacologically inactive metabolite.[4][6][7][8] This direct conjugation of solifenacin with glucuronic acid is a Phase II metabolic reaction catalyzed by UGTs.

Solifenacin_Metabolism Solifenacin Solifenacin N_Oxide N-oxide of solifenacin (inactive) Solifenacin->N_Oxide CYP3A4 Hydroxy_Solifenacin 4R-hydroxy solifenacin (active metabolite) Solifenacin->Hydroxy_Solifenacin CYP3A4 N_Glucuronide N-glucuronide of solifenacin (inactive) Solifenacin->N_Glucuronide UGTs Hydroxy_N_Oxide 4R-hydroxy-N-oxide of solifenacin (inactive) Hydroxy_Solifenacin->Hydroxy_N_Oxide CYP3A4

Caption: Metabolic pathways of solifenacin.

Quantitative Comparison of Solifenacin Glucuronidation

As of the latest literature review, specific kinetic parameters (Vmax, Km, intrinsic clearance) for the N-glucuronidation of solifenacin in either human liver microsomes or S9 fractions have not been published. Therefore, a direct quantitative comparison of the rates cannot be provided at this time. The table below is presented as a template for how such data would be structured once it becomes available through future research.

ParameterHuman Liver Microsomes (HLM)Human Liver S9 Fraction
Vmax (rate of formation) Data not availableData not available
Km (substrate concentration at ½ Vmax) Data not availableData not available
Intrinsic Clearance (Vmax/Km) Data not availableData not available

Experimental Protocol for Comparing Solifenacin Glucuronidation Rates

The following is a generalized protocol for determining and comparing the kinetics of solifenacin N-glucuronide formation in HLM and S9 fractions. This protocol is based on standard methodologies for in vitro glucuronidation assays.

1. Materials:

  • Human liver microsomes (pooled)

  • Human liver S9 fraction (pooled)

  • Solifenacin succinate (B1194679)

  • This compound (as an analytical standard)

  • Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium (B8492382) salt

  • Magnesium chloride (MgCl₂)

  • Tris-HCl buffer (pH 7.4)

  • Alamethicin (B1591596) (pore-forming agent for HLM)

  • Acetonitrile (B52724) (for reaction termination)

  • Internal standard for LC-MS/MS analysis

  • LC-MS/MS system for quantification

2. Incubation Conditions:

  • Prepare a stock solution of solifenacin in a suitable solvent (e.g., methanol (B129727) or DMSO) and perform serial dilutions to obtain a range of substrate concentrations (e.g., 1-500 µM).

  • The final incubation mixture should contain Tris-HCl buffer, MgCl₂, HLM or S9 protein (e.g., 0.5 mg/mL), and the desired concentration of solifenacin.

  • For HLM incubations, pre-incubate the microsomes with alamethicin (e.g., 50 µg/mg protein) for 15 minutes on ice to activate the UGT enzymes.

  • Pre-warm the incubation mixtures at 37°C for 5 minutes.

  • Initiate the reaction by adding UDPGA (e.g., 2 mM final concentration).

  • Incubate at 37°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

3. Reaction Termination and Sample Preparation:

  • Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the protein.

  • Transfer the supernatant to a new plate or vials for analysis.

4. Quantification by LC-MS/MS:

  • Develop a sensitive and specific LC-MS/MS method for the quantification of this compound.

  • Create a standard curve using the this compound analytical standard.

  • Analyze the samples and determine the concentration of the formed metabolite.

5. Data Analysis:

  • Calculate the rate of formation of this compound (e.g., in pmol/min/mg protein).

  • Plot the formation rate against the substrate concentration.

  • Fit the data to the Michaelis-Menten equation (or other appropriate models if atypical kinetics are observed) to determine the kinetic parameters Vmax and Km.

  • Calculate the intrinsic clearance (Clint) as the ratio of Vmax to Km.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis HLM Human Liver Microsomes (HLM) Incubate_HLM Incubate HLM + Solifenacin + Cofactors HLM->Incubate_HLM S9 Human Liver S9 Incubate_S9 Incubate S9 + Solifenacin + Cofactors S9->Incubate_S9 Solifenacin Solifenacin Stock Solifenacin->Incubate_HLM Solifenacin->Incubate_S9 Cofactors Cofactors (UDPGA, MgCl2) Cofactors->Incubate_HLM Cofactors->Incubate_S9 Quench Quench Reaction & Protein Precipitation Incubate_HLM->Quench Incubate_S9->Quench LCMS LC-MS/MS Quantification Quench->LCMS Kinetics Kinetic Analysis (Vmax, Km) LCMS->Kinetics

Caption: Workflow for comparing glucuronidation rates.

Conclusion

While solifenacin is known to undergo N-glucuronidation, a direct comparison of the formation rates in human liver microsomes versus S9 fractions is hampered by a lack of published kinetic data. Based on the fundamental composition of these subcellular fractions, it is plausible that HLM, being enriched in UGTs, would exhibit a higher specific activity for this particular metabolic pathway. However, the S9 fraction offers a more comprehensive metabolic system that includes cytosolic enzymes. The provided experimental protocol offers a framework for researchers to conduct such a comparative study, which would be a valuable contribution to the understanding of solifenacin's in vitro metabolism. Such data would aid in refining in vitro-in vivo extrapolation (IVIVE) models and provide a more nuanced understanding of solifenacin's disposition.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Solifenacin N-glucuronide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of Solifenacin N-glucuronide, a metabolite of the muscarinic receptor antagonist solifenacin.[1] Due to the absence of specific disposal data for this metabolite, a precautionary approach, treating it with the same level of care as its parent compound and other research chemicals, is essential.

Core Principles for Disposal

The disposal of pharmaceutical compounds is governed by stringent regulations to prevent environmental contamination and potential harm to public health.[2][3] Key regulatory bodies in the United States include the Environmental Protection Agency (EPA), which oversees hazardous waste under the Resource Conservation and Recovery Act (RCRA), and the Drug Enforcement Administration (DEA), which regulates controlled substances.[2][3]

A critical regulation for healthcare and research facilities is the EPA's Subpart P, which explicitly prohibits the disposal of hazardous waste pharmaceuticals down the drain (sewering).[3][4] While this compound is not specifically listed as a hazardous waste, the recommended best practice for research compounds with incomplete hazard profiles is to manage them as such, ensuring the highest level of safety. Therefore, incineration at a licensed facility is the preferred method of disposal.[3][5][6]

Quantitative Data on Pharmaceutical Waste Management

While specific quantitative disposal thresholds for this compound are not available, the following table summarizes general guidelines relevant to pharmaceutical waste management in a laboratory setting.

ParameterGuideline/RegulationSource
Hazardous Waste Sewering Prohibited for healthcare facilities under EPA Subpart P.[3][4]
Incineration Recommendation Preferred disposal method for many pharmaceutical wastes.[3][5]
Container Labeling Containers must be clearly labeled (e.g., "Hazardous Pharmaceutical Waste").[6]
Waste Segregation Do not mix with non-hazardous waste streams.[6][7]

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the recommended procedure for the safe handling and disposal of this compound waste from a laboratory setting.

Personal Protective Equipment (PPE)

Before handling this compound waste, ensure appropriate PPE is worn to minimize exposure. The Safety Data Sheet for the parent compound, solifenacin, indicates it is harmful if swallowed or inhaled.[8]

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A standard laboratory coat.

Waste Segregation and Collection

Proper segregation is crucial to ensure safe and compliant disposal.

  • Solid Waste: Collect solid this compound, along with any lightly contaminated materials such as weighing paper, pipette tips, and gloves, in a designated, leak-proof container.

  • Liquid Waste: Collect solutions containing this compound in a separate, sealed, and leak-proof container.

  • Sharps Waste: Any needles, syringes, or other sharp objects contaminated with the compound must be placed in a designated, puncture-resistant sharps container.

Crucially, do not mix this compound waste with other waste streams, such as solvents or biological waste, unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

Containerization and Labeling

Properly containing and labeling waste is essential for safe storage and transport.

  • Use containers that are compatible with the chemical waste and can be securely sealed.

  • Clearly label the waste container with "Hazardous Pharmaceutical Waste for Incineration" and "this compound." Include the date of waste accumulation.

  • While not mandated for this specific compound, using color-coded containers can enhance safety; black containers are often used for RCRA hazardous pharmaceutical waste, and blue or white containers for non-RCRA pharmaceutical waste.

Storage

Store the sealed and labeled waste container in a designated and secure satellite accumulation area within the laboratory. This area should be away from general lab traffic and clearly marked as a waste storage area.

Final Disposal

The final disposal of this compound waste must be handled by a licensed hazardous waste contractor.

  • Contact your institution's EHS office to arrange for the pickup and disposal of the waste.

  • Ensure the disposal method is incineration at a permitted facility.[3][6]

  • Maintain all documentation and records of the waste disposal for compliance purposes.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

A Waste Generation (Solid, Liquid, Sharps) B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B Safety First C Segregate Waste Streams B->C D Solid Waste Container C->D E Liquid Waste Container C->E F Sharps Container C->F G Label Containers Clearly 'Hazardous Pharmaceutical Waste for Incineration' 'this compound' D->G E->G F->G H Store in Designated Satellite Accumulation Area G->H I Arrange Pickup with EHS/ Licensed Waste Contractor H->I J Transport to Permitted Facility I->J L Maintain Disposal Records I->L K Final Disposal by Incineration J->K

Caption: Logical workflow for the safe disposal of this compound.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, upholding the highest standards of laboratory practice and regulatory compliance.

References

Essential Safety and Handling of Solifenacin N-glucuronide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

IMMEDIATE ACTION REQUIRED: This document provides critical safety and operational guidance for the handling and disposal of Solifenacin N-glucuronide in a research setting. All personnel must review and adhere to these protocols to ensure personal safety and minimize environmental impact.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive approach to personal protection is crucial to minimize exposure when handling this compound. The following personal protective equipment is mandatory.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety glasses with side shields or goggles. A face shield is required if there is a potential for splashes.[3][4]Protects eyes from accidental splashes of solutions containing the compound.
Hand Protection Chemical-resistant gloves (e.g., nitrile). Double gloving is recommended.[3][5]Prevents skin contact and absorption. Double gloving provides an extra layer of protection.
Body Protection A standard laboratory coat is required for all procedures. For tasks with a higher risk of exposure, such as handling larger quantities or potential for aerosol generation, a disposable gown made of a low-permeability fabric should be worn over the lab coat.[3][5][6]Minimizes contamination of personal clothing and prevents skin exposure.
Respiratory Protection A NIOSH-approved respirator should be used if working outside of a certified chemical fume hood or if an exposure assessment indicates a risk of exceeding exposure guidelines.[3]Protects against inhalation of the compound, especially if it is in a powder form or if aerosols are generated.

Operational Plan: From Handling to Disposal

A systematic workflow is essential for the safe management of this compound in the laboratory.

1. Engineering Controls:

  • Ventilation: All work with solid this compound or concentrated solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4] General laboratory ventilation should be adequate for handling dilute solutions.

2. Safe Handling Practices:

  • Avoid Dust and Aerosol Formation: Handle the solid compound carefully to avoid generating dust.[3]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[5] Do not eat, drink, or smoke in areas where the compound is handled.[5]

  • Labeling: All containers with this compound must be clearly labeled with the chemical name and appropriate hazard warnings.

3. Spill Management:

  • Evacuate and Secure: In the event of a spill, evacuate the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.

  • Absorb: For liquid spills, use an inert absorbent material like vermiculite (B1170534) or sand.[4]

  • Collect: Carefully scoop the absorbed material or solid spill into a labeled, sealable container for hazardous waste.[4]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials should be disposed of as hazardous waste.[4]

  • Report: Report all spills to the Environmental Health and Safety (EHS) department.

4. Disposal Plan:

  • Waste Classification: As a pharmacologically active compound, this compound and any materials contaminated with it should be treated as hazardous chemical waste.[4]

  • Segregation and Storage: Segregate waste containing this compound from other waste streams. Store in a designated, well-labeled, and sealed container in a secure area.[4]

  • Disposal Method: Do not dispose of down the drain. All waste must be disposed of through the institution's hazardous waste management program in accordance with local, state, and federal regulations.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical steps for safely handling this compound in a laboratory setting.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_experiment Experimentation cluster_cleanup Cleanup & Disposal A Review SDS of Parent Compound & This Guide B Don Appropriate PPE A->B C Weigh Solid Compound B->C D Prepare Solutions C->D E Perform Experimental Procedures D->E F Decontaminate Work Surfaces E->F G Segregate & Store Hazardous Waste F->G H Dispose of Waste via EHS G->H I Remove PPE & Wash Hands H->I

Caption: Workflow for safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.